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  • Product: Tert-butyl 4-methyl-3-oxopentanoate
  • CAS: 94250-54-1

Core Science & Biosynthesis

Foundational

Tert-Butyl 4-methyl-3-oxopentanoate: Structural Analysis and Synthetic Utility

This is an in-depth technical guide on the molecular structure, synthesis, and applications of Tert-butyl 4-methyl-3-oxopentanoate . -Keto Ester Scaffolds Executive Summary Tert-butyl 4-methyl-3-oxopentanoate (CAS 94250-...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the molecular structure, synthesis, and applications of Tert-butyl 4-methyl-3-oxopentanoate .


-Keto Ester Scaffolds

Executive Summary

Tert-butyl 4-methyl-3-oxopentanoate (CAS 94250-54-1), also known as tert-butyl isobutyrylacetate, is a specialized


-keto ester widely utilized as a C4-building block in organic synthesis. Distinguished by its bulky tert-butyl ester group and the isopropyl moiety at the 

-position, this molecule offers unique steric control in asymmetric catalysis and regioselective alkylation.

Its primary utility lies in the synthesis of chiral


-hydroxy esters  (via Noyori hydrogenation) and complex heterocyclic pharmacophores, including intermediates for ALK inhibitors (e.g., Alectinib derivatives). This guide details the molecular architecture, validated synthetic protocols, and downstream applications of this versatile scaffold.

Molecular Architecture & Physiochemical Properties[1]

Structural Analysis

The molecule consists of a five-carbon chain functionalized with a ketone at C3 and a tert-butyl ester at C1. The "4-methyl" designation indicates an isopropyl group adjacent to the ketone, introducing significant steric bulk.

FeatureDescriptionImpact on Reactivity

-Keto Motif
C3 CarbonylEnables keto-enol tautomerism; susceptible to nucleophilic attack and asymmetric reduction.

-Methylene
C2 (

)
Highly acidic (

); active site for electrophilic alkylation.
Steric Bulk tert-Butyl EsterPrevents unwanted saponification/transesterification; acid-labile protecting group.
Isopropyl Group C4 SubstituentDirects stereochemistry in reduction reactions; hinders nucleophilic attack at C3.
Physiochemical Data[2]
  • IUPAC Name: tert-Butyl 4-methyl-3-oxopentanoate

  • CAS Number: 94250-54-1[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 186.25 g/mol

  • Appearance: Colorless to pale yellow liquid

  • Boiling Point: ~85°C at 1.5 mmHg (Predicted) / ~210°C (Atmospheric)

  • Solubility: Miscible in organic solvents (DCM, THF, EtOAc); insoluble in water.

Synthetic Pathways[1][4][5][6]

The synthesis of tert-butyl 4-methyl-3-oxopentanoate is non-trivial due to the need to prevent self-condensation. The most authoritative laboratory method utilizes Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) as an activation scaffold.

Method A: The Meldrum's Acid Route (Recommended)

This protocol avoids the strong bases required for Claisen condensation and proceeds under neutral-to-mildly acidic conditions, preserving the sensitive tert-butyl group.

Mechanism:

  • Acylation: Isobutyryl chloride reacts with Meldrum's acid in the presence of pyridine to form an acylated enol.

  • Alcoholysis/Decarboxylation: Heating the intermediate with tert-butanol induces a retro-Diels-Alder-like fragmentation, releasing acetone and

    
     to yield the target ester.
    

Protocol:

  • Acylation: Dissolve Meldrum's acid (1.0 equiv) and pyridine (2.0 equiv) in anhydrous DCM at 0°C. Add isobutyryl chloride (1.1 equiv) dropwise. Stir for 1 hour at 0°C, then 1 hour at room temperature. Wash with dilute HCl to remove pyridine. Isolate the acylated intermediate.

  • Esterification: Dissolve the crude intermediate in anhydrous benzene or toluene. Add tert-butanol (excess, ~3-5 equiv). Heat to reflux (80-110°C) for 3-4 hours. Evolution of

    
     gas indicates reaction progress.
    
  • Purification: Concentrate under reduced pressure. Purify via vacuum distillation or flash chromatography (Hexane/EtOAc).

Method B: Claisen Condensation (Enolate Chemistry)
  • Reagents: tert-Butyl acetate, Lithium Diisopropylamide (LDA) or LiHMDS, Isobutyryl chloride.

  • Procedure: Generate the lithium enolate of tert-butyl acetate at -78°C. Cannulate into a solution of isobutyryl chloride (or N-acyl imidazole).

  • Drawback: Higher risk of self-condensation and O-acylation byproducts compared to Method A.

Visualization of Synthesis (Meldrum's Acid Route)

MeldrumsRoute Start Meldrum's Acid (C6H8O4) Inter Acylated Intermediate (5-Isobutyryl Meldrum's Acid) Start->Inter Acylation (DCM, 0°C) Reagent Isobutyryl Chloride + Pyridine Reagent->Inter Byprod Byproducts: Acetone + CO2 Inter->Byprod Product Tert-butyl 4-methyl- 3-oxopentanoate Inter->Product Alcoholysis Step2 Reflux with tert-Butanol Step2->Product

Figure 1: Synthetic workflow via the Meldrum's Acid activation strategy.

Reactivity Profile & Applications

Asymmetric Hydrogenation (Noyori Reduction)

The most critical application of this scaffold is the synthesis of chiral


-hydroxy esters , which are statin-like pharmacophores.
  • Reaction: Stereoselective reduction of the C3 ketone.

  • Catalyst: Ru(II)-BINAP complexes (Noyori Catalysts).

  • Mechanism: Dynamic Kinetic Resolution (DKR) is possible if the C2 position is substituted, but for the parent molecule, it is a direct enantioselective hydrogenation.

  • Product: tert-Butyl (3R)-3-hydroxy-4-methylpentanoate (or 3S, depending on ligand).

Heterocycle Synthesis

The


-keto ester moiety is a "linchpin" for constructing heterocycles:
  • Pyrimidines: Condensation with amidines or urea (Biginelli reaction variant).

  • Pyrroles: Knorr pyrrole synthesis with

    
    -amino ketones.
    
  • Isoxazoles: Reaction with hydroxylamine.

Case Study: ALK Inhibitor Intermediates

While CAS 94250-54-1 is the unsubstituted parent, its chemistry is perfectly analogous to the advanced intermediate Tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate (CAS 1256584-74-3), used in the synthesis of Alectinib .

  • Relevance: The "4-methyl-3-oxo" core is preserved to maintain the spatial arrangement required for the drug's binding pocket interaction. The tert-butyl group serves as a robust protecting group that survives the initial coupling steps but is removed under acidic conditions (TFA) to generate the final carboxylic acid or lactam.

Reactivity Map

Reactivity Core Tert-butyl 4-methyl- 3-oxopentanoate Path1 Asymmetric Hydrogenation (Ru-BINAP / H2) Core->Path1 Path2 Alpha-Alkylation (Base / R-X) Core->Path2 Path3 Condensation (Hydrazine/Urea) Core->Path3 Path4 Acid Hydrolysis (TFA or HCl) Core->Path4 Prod1 Chiral beta-Hydroxy Ester Path1->Prod1 Prod2 Alpha-Substituted Derivative Path2->Prod2 Prod3 Heterocycles (Pyrazoles/Pyrimidines) Path3->Prod3 Prod4 Decarboxylation to Isopropyl Methyl Ketone Path4->Prod4

Figure 2: Divergent synthetic utility of the scaffold.

Experimental Protocol: Noyori Reduction (Representative)

This protocol describes the conversion of the keto-ester to the chiral alcohol, a high-value transformation for drug discovery.

Reagents:

  • Substrate: Tert-butyl 4-methyl-3-oxopentanoate (10 mmol)

  • Catalyst:

    
     (0.1 mol%)
    
  • Solvent: Methanol (degassed)

  • Hydrogen Source:

    
     gas (4 atm)
    

Steps:

  • Preparation: In a glovebox, charge a stainless steel autoclave with the substrate and degassed methanol.

  • Catalyst Addition: Add the Ru-BINAP catalyst (dissolved in minimal DCM/MeOH).

  • Hydrogenation: Seal the autoclave. Purge with

    
     three times. Pressurize to 4 atm (approx 60 psi).
    
  • Reaction: Stir at 50°C for 12-24 hours.

  • Workup: Vent the hydrogen carefully. Concentrate the solvent under vacuum.

  • Analysis: Determine conversion via

    
     NMR (disappearance of ketone signal at 
    
    
    
    ~3.5 ppm). Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[2][3][4] 2. A general and versatile synthesis of beta-keto esters.. (Foundational method for Meldrum's acid route).

  • Noyori, R., et al. (2001).[5] Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones.[5] [Angewandte Chemie Int.[5] Ed., 40(1), 40-73]([Link]5] (Definitive guide on reducing beta-keto esters).

  • Sigma-Aldrich. (2023). Product Specification: Tert-Butyl 4-methyl-3-oxopentanoate (CAS 94250-54-1).[1]. (Source of physical data).[6][1][2][3][4][7][8]

  • Taber, D. F., et al. (1995). Enantioselective Synthesis of Beta-Keto Esters. [Journal of Organic Chemistry].[7] (Context on alkylation and derivatives).

  • BenchChem. (2024). Tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate Technical Data.. (Reference for the Alectinib intermediate derivative).

Sources

Exploratory

A Comprehensive Technical Guide to Tert-butyl 4-methyl-3-oxopentanoate (CAS: 94250-54-1)

This document provides an in-depth technical examination of tert-butyl 4-methyl-3-oxopentanoate, a versatile β-keto ester intermediate crucial for various applications in organic synthesis. Designed for researchers, chem...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth technical examination of tert-butyl 4-methyl-3-oxopentanoate, a versatile β-keto ester intermediate crucial for various applications in organic synthesis. Designed for researchers, chemists, and professionals in drug development, this guide moves beyond simple data recitation to explore the underlying principles of its synthesis, reactivity, and practical application, ensuring a robust understanding for its effective use in the laboratory.

Section 1: Core Molecular Profile and Physicochemical Properties

Tert-butyl 4-methyl-3-oxopentanoate is a liquid organic compound characterized by a β-dicarbonyl functional group.[1] Its structure incorporates a sterically hindering tert-butyl ester, which imparts unique stability and reactivity properties compared to simpler alkyl esters. This feature is pivotal in multi-step synthetic sequences where selective deprotection or reaction is required.

Table 1: Key Physicochemical Data and Specifications

Property Value Source
CAS Number 94250-54-1 [1]
Molecular Formula C₁₀H₁₈O₃ [1]
Molecular Weight 186.25 g/mol [1]
Physical Form Liquid [1]
Typical Purity ≥95% [1]
InChI Key BTHNEHUFXUBOQG-UHFFFAOYSA-N [1]

| Canonical SMILES | CC(C)C(=O)CC(=O)OC(C)(C)C | |

Section 2: Strategic Synthesis—The Claisen Condensation Approach

The construction of the β-keto ester backbone is most effectively achieved via a directed Claisen-type condensation. This strategy involves the acylation of a pre-formed ester enolate, a cornerstone reaction in carbon-carbon bond formation. The recommended protocol leverages the enolate of tert-butyl acetate and its subsequent reaction with isobutyryl chloride.

The choice of a strong, non-nucleophilic base, such as lithium hexamethyldisilylamide (LHS) or lithium diisopropylamide (LDA), is critical. These bases ensure the rapid and complete deprotonation of tert-butyl acetate to form the lithium enolate, minimizing self-condensation side reactions. Furthermore, utilizing an excess of the enolate is a key tactical decision; it serves to immediately deprotonate the newly formed, and highly acidic, β-keto ester product, preventing it from undergoing undesired subsequent reactions.[2]

Synthesis_Workflow TBA tert-Butyl Acetate in Anhydrous THF Base Add LHS or LDA (1.1 eq) @ -78 °C TBA->Base 1. Starting Material Enolate Lithium Enolate (in situ) Base->Enolate 2. Enolate Formation Reaction Acylation Reaction (-78 °C to RT) Enolate->Reaction 3. Nucleophilic Attack AcylCl Isobutyryl Chloride (1.0 eq) AcylCl->Reaction Quench Aqueous Quench (e.g., NH4Cl) Reaction->Quench 4. Termination Product Tert-butyl 4-methyl-3-oxopentanoate Quench->Product 5. Isolation & Purification

Diagram 1: Recommended workflow for the synthesis of tert-butyl 4-methyl-3-oxopentanoate.

Detailed Experimental Protocol: Synthesis
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermocouple, an addition funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Enolate Generation: Charge the flask with anhydrous tetrahydrofuran (THF) and cool to -78 °C in a dry ice/acetone bath. Add tert-butyl acetate (1.1 equivalents) to the flask. Slowly add lithium hexamethyldisilylamide (LHS) solution (1.15 M in THF, 1.1 equivalents) via the addition funnel over 15 minutes, ensuring the internal temperature does not exceed -70 °C.[2] Stir the resulting solution for 30 minutes at -78 °C to ensure complete enolate formation.

  • Acylation: Add isobutyryl chloride (1.0 equivalent), dissolved in a small amount of anhydrous THF, dropwise to the enolate solution. Maintain the temperature at -78 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the limiting reagent.

  • Workup and Purification: Cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

Section 3: Reactivity and Synthetic Applications

The synthetic value of tert-butyl 4-methyl-3-oxopentanoate stems from the reactivity of its β-dicarbonyl motif. The protons on the α-carbon, situated between the two carbonyl groups, are significantly acidic (pKa ≈ 9-11), allowing for facile deprotonation with common bases like sodium ethoxide or potassium tert-butoxide to form a highly stabilized enolate.[3]

This enolate is a powerful nucleophile, readily participating in Sₙ2 reactions with primary alkyl halides to form new carbon-carbon bonds at the α-position.[3][4] This alkylation is the first step in the classical acetoacetic ester synthesis, a robust method for preparing substituted ketones.

Following alkylation, the molecule can undergo a two-step transformation:

  • Ester Hydrolysis: The tert-butyl ester is cleaved under acidic conditions (e.g., trifluoroacetic acid or aqueous HCl) to yield the corresponding β-keto carboxylic acid. The tert-butyl group's stability under basic conditions allows for orthogonal reaction schemes where other ester types might be saponified.[5]

  • Decarboxylation: Upon gentle heating, the resulting β-keto acid readily loses carbon dioxide through a cyclic transition state to afford a substituted ketone.[4] This sequence provides a clean and high-yielding route to molecules that would be otherwise challenging to synthesize directly.

Synthetic_Utility Start tert-Butyl 4-methyl-3-oxopentanoate Base Base (e.g., NaOEt) Start->Base Deprotonation Enolate Stabilized Enolate Base->Enolate Alkylated α-Alkylated β-Keto Ester Enolate->Alkylated Alkylation (Sₙ2) AlkylHalide Alkyl Halide (R-X) AlkylHalide->Alkylated Hydrolysis 1. H₃O⁺ 2. Heat (Δ) Alkylated->Hydrolysis Hydrolysis & Decarboxylation Ketone Final Product: Substituted Ketone + CO₂ + t-BuOH Hydrolysis->Ketone

Diagram 2: Key synthetic pathway demonstrating the utility of the β-keto ester.

Section 4: Spectroscopic Characterization Profile

While a definitive spectrum requires experimental acquisition, the structural features of tert-butyl 4-methyl-3-oxopentanoate allow for a reliable prediction of its key spectroscopic signatures.

  • ¹H NMR:

    • δ ≈ 1.45 ppm (s, 9H): A sharp singlet corresponding to the nine equivalent protons of the tert-butyl ester group.

    • δ ≈ 3.40 ppm (s, 2H): A singlet for the two methylene protons on the α-carbon, located between the two carbonyls.

    • δ ≈ 2.85 ppm (sept, 1H): A septet for the single methine proton of the isopropyl group.

    • δ ≈ 1.15 ppm (d, 6H): A doublet for the six equivalent methyl protons of the isopropyl group.

  • ¹³C NMR:

    • δ ≈ 205-210 ppm: Ketone carbonyl carbon.

    • δ ≈ 168-172 ppm: Ester carbonyl carbon.

    • δ ≈ 82 ppm: Quaternary carbon of the tert-butyl group.

    • δ ≈ 50 ppm: Methylene (α-carbon).

    • δ ≈ 40 ppm: Methine carbon of the isopropyl group.

    • δ ≈ 28 ppm: Methyl carbons of the tert-butyl group.

    • δ ≈ 18 ppm: Methyl carbons of the isopropyl group.

  • Infrared (IR) Spectroscopy:

    • ~1740 cm⁻¹: Strong C=O stretch from the tert-butyl ester.

    • ~1715 cm⁻¹: Strong C=O stretch from the ketone. The distinct frequencies for the two carbonyls are a hallmark of β-keto esters.

Section 5: Safety, Handling, and Storage Protocols

Adherence to stringent safety protocols is paramount when handling any chemical reagent. Tert-butyl 4-methyl-3-oxopentanoate is classified with specific hazards that require careful management.

Table 2: GHS Hazard Information

Category Information
Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning [1]
Hazard Statements H302: Harmful if swallowed.[1]H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[1]H335: May cause respiratory irritation.[1]

| Precautionary Codes | P261: Avoid breathing mist/vapours/spray.[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

Procedural Guidelines
  • Engineering Controls: All manipulations should be conducted within a certified chemical fume hood to avoid inhalation of vapors.[6]

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a flame-retardant lab coat at all times.[6]

  • Handling: Avoid contact with skin, eyes, and clothing. Prevent spills and ensure secondary containment is available for transfers.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents and acids.[1] The recommended storage condition is at room temperature.[1]

Section 6: Conclusion

Tert-butyl 4-methyl-3-oxopentanoate is more than a simple chemical; it is a strategic tool for synthetic chemists. Its defining features—the acidic α-protons and the chemically distinct tert-butyl ester—provide a reliable platform for constructing complex molecular architectures, particularly substituted ketones, through the well-established acetoacetic ester synthesis pathway. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, is essential for leveraging its full potential in research and development.

References

  • Benchchem. (n.d.). Tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate.
  • Smolecule. (2024, April 14). Tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate.
  • Sigma-Aldrich. (n.d.). tert-Butyl 4-methyl-3-oxopentanoate | 94250-54-1.
  • Organic Syntheses. (n.d.). 2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-β,4-dihydroxy-, 1,1-dimethylethyl ester, [2S-[2α(S),4β]]-*.
  • ROVAL. (n.d.). Safety Data Sheet.
  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides.
  • Fisher Scientific. (2024, February 11). SAFETY DATA SHEET.
  • (n.d.). Enolates of β-Dicarbonyl Compounds.
  • (2021, February 13). Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. YouTube.

Sources

Foundational

An In-depth Technical Guide to the Physical Properties of tert-Butyl 4-Methyl-3-Oxopentanoate

For Researchers, Scientists, and Drug Development Professionals Foreword In the landscape of modern synthetic chemistry and drug development, a profound understanding of the physical properties of key intermediates is pa...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern synthetic chemistry and drug development, a profound understanding of the physical properties of key intermediates is paramount. This guide provides a comprehensive technical overview of tert-butyl 4-methyl-3-oxopentanoate, a β-keto ester of significant interest. While specific experimental data for this compound remains elusive in publicly accessible literature, this document serves as a robust framework, detailing its known characteristics, outlining methodologies for the precise determination of its physical properties, and providing essential safety and handling information. By synthesizing established principles of physical organic chemistry with practical experimental workflows, this guide empowers researchers to confidently handle and characterize this important synthetic building block.

Compound Identification and Core Characteristics

tert-Butyl 4-methyl-3-oxopentanoate is a β-keto ester with the following key identifiers:

IdentifierValueSource
CAS Number 94250-54-1[1][2][3]
Molecular Formula C₁₀H₁₈O₃[1][2][3]
Molecular Weight 186.25 g/mol [1][2][3]
Physical Form Liquid (at room temperature)[1][3]

Molecular Structure:

Caption: 2D Structure of tert-Butyl 4-Methyl-3-Oxopentanoate

Physical and Chemical Properties: A Closer Look

Table of Known and Predicted Physical Properties:

PropertyValueNotes and Causality
Boiling Point Data not availableAs an ester with a moderate molecular weight, a relatively high boiling point is expected, likely requiring vacuum distillation for purification to prevent decomposition.
Density Data not availableThe density is anticipated to be slightly less than or near to that of water, a common trait for many organic esters.
Refractive Index Data not availableThe refractive index will be a key parameter for purity assessment and is expected to be in the range of 1.4 to 1.5, typical for similar organic molecules.
Solubility Data not availableβ-keto esters generally exhibit good solubility in common organic solvents such as ethers, alcohols, and chlorinated solvents. Their solubility in water is expected to be limited due to the presence of the hydrophobic tert-butyl and isobutyl groups.
Storage Keep in a dark place, sealed in dry, room temperature.[1][2][3]

Experimental Determination of Physical Properties

The following section details the established methodologies for determining the key physical properties of liquid compounds like tert-butyl 4-methyl-3-oxopentanoate. The causality behind each experimental choice is explained to provide a deeper understanding of the principles at play.

Determination of Boiling Point by Distillation

The boiling point is a fundamental physical constant that can be used for identification and as an indicator of purity.[2][4][5] For a liquid, the boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[4][5]

Experimental Workflow:

A Apparatus Setup B Sample Introduction A->B Simple distillation apparatus C Heating B->C Add sample and boiling chips D Vaporization & Equilibrium C->D Gentle and uniform heating E Temperature Reading D->E Thermometer bulb in vapor phase F Condensation & Collection E->F Record stable temperature F->E Collect distillate

Caption: Workflow for Boiling Point Determination by Distillation.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.[5][6] Ensure all joints are securely clamped.

  • Sample Introduction: Place a small volume of tert-butyl 4-methyl-3-oxopentanoate and a few boiling chips or a magnetic stir bar into the distillation flask to ensure smooth boiling.[6]

  • Heating: Gently heat the flask using a heating mantle or an oil bath.[5]

  • Equilibrium and Temperature Reading: As the liquid boils, the vapor will rise and surround the thermometer bulb. The temperature will stabilize at the boiling point of the liquid as the vapor is in equilibrium with the boiling liquid.[4] Record this stable temperature as the boiling point.

  • Condensation and Collection: The vapor then passes into the condenser, where it cools and liquefies, and is collected in the receiving flask.[5]

Causality and Self-Validation: A constant temperature reading during distillation indicates that a pure substance is boiling. A gradual increase in temperature suggests the presence of impurities.

Determination of Density using a Pycnometer

Density, the mass per unit volume, is a characteristic property of a substance. The pycnometer method is a highly precise technique for determining the density of liquids.[1][7]

Experimental Workflow:

A Clean & Dry Pycnometer B Weigh Empty Pycnometer (m1) A->B C Fill with Sample B->C D Equilibrate Temperature C->D E Weigh Filled Pycnometer (m2) D->E F Calculate Density E->F ρ = (m2 - m1) / V

Caption: Workflow for Density Determination using a Pycnometer.

Step-by-Step Methodology:

  • Preparation: Thoroughly clean and dry the pycnometer and its stopper.

  • Weighing the Empty Pycnometer: Accurately weigh the empty, dry pycnometer on an analytical balance.[1][8]

  • Filling the Pycnometer: Fill the pycnometer with tert-butyl 4-methyl-3-oxopentanoate. Insert the stopper, allowing excess liquid to escape through the capillary to ensure a precise volume.[1]

  • Temperature Equilibration: Place the filled pycnometer in a constant temperature water bath to ensure the measurement is made at a specific temperature, as density is temperature-dependent.

  • Weighing the Filled Pycnometer: Carefully dry the outside of the pycnometer and weigh it.[1]

  • Calculation: The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.[7]

Causality and Self-Validation: The high precision of the pycnometer's volume and the use of an analytical balance for mass measurements ensure the accuracy of the density determination. Repeating the measurement will validate the reproducibility of the result.

Determination of Refractive Index using a Refractometer

The refractive index is the ratio of the speed of light in a vacuum to its speed in a substance.[9] It is a sensitive measure of a substance's purity and composition.[10]

Experimental Workflow:

A Calibrate Refractometer B Apply Sample A->B With distilled water C Close Prism B->C A few drops on prism D Adjust and Read C->D E Record Value D->E At the light/dark interface

Caption: Workflow for Refractive Index Measurement.

Step-by-Step Methodology:

  • Calibration: Calibrate the refractometer using a standard with a known refractive index, typically distilled water.

  • Sample Application: Place a few drops of tert-butyl 4-methyl-3-oxopentanoate onto the prism of the refractometer.

  • Measurement: Close the prism and allow the sample to spread evenly. Look through the eyepiece and adjust the controls until the boundary between the light and dark fields is sharp and centered on the crosshairs.

  • Reading: Read the refractive index value from the scale.[11] It is crucial to also record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.[9][12]

Causality and Self-Validation: The sharpness of the boundary line is an indicator of the sample's homogeneity. A blurry line may suggest the presence of impurities or that the sample has not reached thermal equilibrium.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices.

Hazard Identification:

tert-Butyl 4-methyl-3-oxopentanoate is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The corresponding GHS pictogram is GHS07 (Exclamation Mark) , indicating a warning-level hazard.[1]

Recommended Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[13][14]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[14] In case of contact, flush the affected area with copious amounts of water.

  • Storage: Store in a tightly closed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.[1][2][3][13]

Disposal:

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the compound to enter drains or waterways.

Spectroscopic Characterization

Expected Spectroscopic Data:

TechniqueExpected FeaturesRationale
¹H NMR - A singlet integrating to 9H around δ 1.4-1.5 ppm.- A multiplet (septet or doublet of doublets) for the methine proton.- Doublets for the two methyl groups of the isobutyl moiety.- A singlet for the methylene protons adjacent to the ketone.- The nine equivalent protons of the tert-butyl group.- The single proton on the carbon bearing two methyl groups.- The six protons of the two methyl groups, split by the methine proton.- The two protons between the two carbonyl groups.
¹³C NMR - Two signals in the carbonyl region (δ 160-210 ppm).- A signal for the quaternary carbon of the tert-butyl group (δ ~80 ppm).- Signals for the methine and methylene carbons.- Signals for the methyl carbons.- The ester and ketone carbonyl carbons.- The carbon atom bonded to three methyl groups and an oxygen atom.- The carbons of the pentanoate backbone.- The carbons of the tert-butyl and isobutyl groups.
IR Spectroscopy - A strong absorption band around 1740-1750 cm⁻¹.- Another strong absorption band around 1710-1720 cm⁻¹.- The C=O stretch of the ester functional group.- The C=O stretch of the ketone functional group.
Mass Spectrometry - A molecular ion peak (M⁺) at m/z = 186.1256.- Corresponding to the exact mass of the molecule C₁₀H₁₈O₃.

Conclusion

This technical guide has provided a detailed framework for understanding and characterizing the physical properties of tert-butyl 4-methyl-3-oxopentanoate. While a comprehensive set of experimentally determined physical properties is not yet available in the public domain, this guide equips researchers with the necessary knowledge of its identity, predicted characteristics, established experimental protocols for property determination, and crucial safety information. The outlined methodologies for determining boiling point, density, and refractive index, along with the predicted spectroscopic features, provide a solid foundation for any scientist working with this compound. Adherence to the safety and handling protocols is essential to ensure a safe and productive research environment.

References

  • Distillation. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • 1 density determination by pycnometer. (n.d.). Retrieved from [Link]

  • 3 DENSITY DETERMINATION BY PYCNOMETER. (n.d.). Retrieved from [Link]

  • 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved from [Link]

  • Pycnometers for Precise Density Determination. (n.d.). erichsen.de. Retrieved from [Link]

  • Refractometry & Refractometers. (n.d.). Xylem Analytics. Retrieved from [Link]

  • Determination of Boiling Range or Temperature and Distillation Range. (2011, September 4). Pharmaguideline. Retrieved from [Link]

  • Density Determination by Pycnometer | PDF. (n.d.). Scribd. Retrieved from [Link]

  • Refractometry: Principles and Applications | PDF | Refractive Index. (n.d.). Scribd. Retrieved from [Link]

  • What is refractometry? (n.d.). SCHMIDT + HAENSCH. Retrieved from [Link]

  • Refractometer. (n.d.). In Wikipedia. Retrieved from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • tert-Butyl 3-acetyl-4-oxopentanoate | C11H18O4 | CID 10798676. (n.d.). PubChem. Retrieved from [Link]

  • Tert-butyl 7-methyl-3-oxooctanoate. (n.d.). SpectraBase. Retrieved from [Link]

  • Supporting Information. (n.d.). Wiley-VCH. Retrieved from [Link]

  • methyl 3-oxopentanoate. (2025, May 20). LookChem. Retrieved from [Link]

  • Pentanoic acid, 4-methyl-3-oxo-, ethyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

  • FT-IR spectrum of tert-butyl... (n.d.). ResearchGate. Retrieved from [Link]

  • 102531 - tert-Butyl methyl ether, ACS - Safety Data Sheet. (n.d.). Scharlab. Retrieved from [Link]

  • Butylated Hydroxytoluene. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

Exploratory

Comprehensive Technical Guide on tert-Butyl 4-methyl-3-oxopentanoate: Synthesis, Mechanisms, and Pharmaceutical Applications

Executive Summary In the landscape of modern drug discovery and complex active pharmaceutical ingredient (API) synthesis, the selection of robust, sterically tunable building blocks is critical. tert-Butyl 4-methyl-3-oxo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and complex active pharmaceutical ingredient (API) synthesis, the selection of robust, sterically tunable building blocks is critical. tert-Butyl 4-methyl-3-oxopentanoate is a highly versatile β-keto ester that serves as a foundational scaffold in the synthesis of diverse therapeutics, ranging from oncology drugs to metabolic disease inhibitors. This whitepaper deconstructs its chemical identity, details the mechanistic causality behind its synthesis, and provides self-validating experimental protocols for drug development professionals.

Chemical Identity and IUPAC Nomenclature Deconstruction

The IUPAC name tert-butyl 4-methyl-3-oxopentanoate systematically describes a molecule engineered for specific synthetic utility. Understanding its nomenclature reveals its chemical behavior:

  • Pentanoate Backbone: The core is a 5-carbon ester chain.

  • tert-Butyl Ester: The esterifying group is a bulky tert-butyl moiety. This is a deliberate design choice; the tert-butyl group is highly stable to basic and nucleophilic conditions but can be cleanly cleaved under mildly acidic conditions (e.g., TFA), allowing for orthogonal protection strategies[1].

  • 3-Oxo Group: A ketone functionality at the β-position relative to the ester. This makes the α-carbon (C2) highly acidic, enabling facile enolization and subsequent electrophilic functionalization.

  • 4-Methyl Substitution: A methyl group at the C4 position creates an isopropyl group adjacent to the ketone. This provides significant steric bulk, which is often exploited to induce high diastereoselectivity in downstream asymmetric aldol reactions[2].

Quantitative Data: Physicochemical Profile

To facilitate reaction planning and purification, the key physicochemical properties of the compound are summarized below.

PropertyValue
CAS Number 94250-54-1
Molecular Formula C₁₀H₁₈O₃
Molecular Weight 186.25 g/mol
Density 1.0 ± 0.1 g/cm³
Boiling Point 208.0 ± 8.0 °C at 760 mmHg
Flash Point 78.2 ± 18.5 °C
LogP 2.29
Topological Polar Surface Area (PSA) 43.37 Ų

Mechanistic Pathways for Synthesis

Synthesizing β-keto esters with acid-labile protecting groups requires exquisite chemoselectivity. Traditional Claisen condensations often yield complex mixtures due to poor cross-coupling selectivity. Similarly, activating the carboxylic acid with thionyl chloride (SOCl₂) generates HCl, which can prematurely cleave the tert-butyl ester.

To circumvent these issues, the industry standard is a Masamune-type acylation utilizing 1,1'-Carbonyldiimidazole (CDI) and a chelated magnesium enolate[1].

Mechanistic Causality
  • Mild Activation: Isobutyric acid is activated with CDI. This generates an acyl imidazole intermediate. The byproduct is imidazole (a mild base) and CO₂, completely avoiding the acidic conditions that would destroy the tert-butyl group.

  • Chelation-Controlled Enolization: Mono-tert-butyl malonate is deprotonated using isopropylmagnesium chloride (iPrMgCl). The magnesium coordinates both the enolate oxygen and the carboxylate oxygen, forming a stable, chelated dianion. This chelation prevents self-condensation and directs the nucleophilic attack exclusively onto the acyl imidazole.

  • Spontaneous Decarboxylation: Following C-C bond formation, acidic workup protonates the intermediate to a β-keto acid, which rapidly undergoes decarboxylation (loss of CO₂) to yield the final product.

SynthesisWorkflow Isobutyric Isobutyric Acid (Starting Material) CDI CDI Activation (Releases CO2) Isobutyric->CDI AcylIm Acyl Imidazole Intermediate CDI->AcylIm Coupling Nucleophilic Acyl Substitution (C-C Bond Formation) AcylIm->Coupling Malonate Mono-tert-butyl Malonate iPrMgCl iPrMgCl (3 eq) Deprotonation Malonate->iPrMgCl MgEnolate Chelated Magnesium Enolate iPrMgCl->MgEnolate MgEnolate->Coupling Workup Acidic Workup & Decarboxylation Coupling->Workup Product tert-Butyl 4-methyl-3-oxopentanoate (Target β-Keto Ester) Workup->Product

Workflow of tert-butyl 4-methyl-3-oxopentanoate synthesis via magnesium enolate acylation.

Comparative Analysis of Synthesis Methodologies
Activation StrategyReagents UsedYield ProfilePrimary ByproductsMechanistic Causality & Suitability
Acyl Imidazole (Masamune) Isobutyric acid, CDI, Mono-t-butyl malonate, iPrMgClHigh (>85%)Imidazole, CO₂, t-BuOHMild conditions preserve the acid-labile t-butyl ester. Chelated Mg-enolate prevents double acylation.
Acid Chloride (Meldrum's) Isobutyryl chloride, Meldrum's acid, t-BuOHModerateAcetone, CO₂, HClGeneration of HCl risks premature cleavage of the t-butyl group. Requires strict acid scavenging.
Claisen Condensation Ethyl isobutyrate, t-Butyl acetate, LDALow to Mod.Alcohols, self-condensationPoor cross-coupling selectivity leads to complex mixtures and difficult purification.

Applications in Pharmaceutical Development

Oncology: Epothilone Analogues

tert-Butyl 4-methyl-3-oxopentanoate serves as a critical achiral building block in the total synthesis of 12,13-desoxyepothilone B (dEpoB) , a potent microtubule-stabilizing chemotherapeutic agent[2]. The β-keto ester is elaborated into a β,δ-diketo ester construct. The steric bulk of the isopropyl group (from the 4-methyl substitution) exerts a profound long-range effect on the diastereoselectivity of subsequent aldol condensations, establishing the necessary stereocenters for the API's biological activity[2].

Metabolic Diseases: DPP-IV Inhibitors

In the treatment of Type 2 Diabetes, Dipeptidyl Peptidase IV (DPP-IV) inhibitors prevent the degradation of the incretin hormone GLP-1. tert-Butyl 4-methyl-3-oxopentanoate is utilized to synthesize pyridine-based heterocycles that act as potent DPP-IV inhibitors[3]. The β-keto ester is first converted into an enamine (tert-butyl 3-amino-4-methylpent-2-enoate), which then undergoes cyclization to form the active pyridine pharmacophore[3].

DPPIVPathway Meal Food Ingestion GLP1 GLP-1 Secretion (Incretin Hormone) Meal->GLP1 DPPIV DPP-IV Enzyme (Active) GLP1->DPPIV Substrate Insulin Increased Insulin Secretion (Pancreatic β-cells) GLP1->Insulin Preserved GLP-1 Degradation GLP-1 Inactivation DPPIV->Degradation Inhibitor Pyridine-based DPP-IV Inhibitor (Derived from β-Keto Ester) Inhibitor->DPPIV Inhibits Glucose Blood Glucose Normalization Insulin->Glucose

Logical mechanism of DPP-IV inhibitors derived from β-keto ester building blocks.

Targeted Protein Degradation: MALT1 Degraders

Recent advancements in PROTACs and molecular glues have utilized this compound in the synthesis of MALT1 degradation compounds, which are vital for treating certain lymphomas and autoimmune disorders[1].

Self-Validating Experimental Protocols

The following protocols are engineered with built-in validation checkpoints to ensure high fidelity during synthesis.

Protocol A: Synthesis of tert-Butyl 4-methyl-3-oxopentanoate

Adapted from validated patent literature for MALT1 degrader intermediates[1].

Step 1: Acyl Imidazole Formation

  • Dissolve isobutyric acid (45.5 mmol) in anhydrous THF (120 mL) and cool to 0 °C under an inert argon atmosphere.

  • Add 1,1'-Carbonyldiimidazole (CDI) (50.0 mmol) portion-wise.

  • Remove the ice bath and stir at room temperature for 3 hours.

Self-Validating Checkpoint: The complete cessation of effervescence (CO₂ evolution) serves as a macroscopic indicator that the formation of the acyl imidazole intermediate is complete.

Step 2: Magnesium Enolate Preparation

  • In a separate, rigorously dried flask, dissolve malonic acid mono-tert-butyl ester (68.3 mmol) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Dropwise, add isopropylmagnesium chloride (2M in THF, 136.5 mmol). Maintain the internal temperature below 10 °C.

Self-Validating Checkpoint: The reaction will initially form a white precipitate (the mono-magnesium salt) which will dissolve upon the addition of the second equivalent of iPrMgCl, yielding a homogeneous, pale-yellow solution of the chelated dianion.

Step 3: Coupling and Decarboxylation

  • Transfer the acyl imidazole solution from Step 1 into the enolate solution from Step 2 at 0 °C.

  • Stir the mixture overnight at room temperature.

  • Quench the reaction by carefully adding 1M citric acid or 1M HCl until the pH reaches ~3.

Self-Validating Checkpoint: Vigorous gas evolution upon acidification confirms the successful decarboxylation of the intermediate β-keto acid into the target β-keto ester.

  • Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the product.

Protocol B: Conversion to Enamine (DPP-IV Inhibitor Intermediate)

Adapted from pyridine compound synthesis methodologies[3].

Procedure:

  • Dissolve crude tert-butyl 4-methyl-3-oxopentanoate (9.31 g) in methanol (100 mL).

  • Add 25% aqueous ammonia (100 mL) to the solution.

  • Stir the biphasic mixture vigorously at room temperature for 12 hours.

  • Concentrate under reduced pressure to remove methanol, then partition between ethyl acetate and water. Dry the organic layer and evaporate to yield tert-butyl 3-amino-4-methylpent-2-enoate.

Self-Validating Checkpoint: The transformation from a ketone to an enamine can be spectroscopically validated. IR spectroscopy will reveal the disappearance of the ketone C=O stretch (~1715 cm⁻¹) and the appearance of N-H stretches (~3300-3400 cm⁻¹) alongside a conjugated ester C=O stretch (~1650 cm⁻¹).

References

  • [1] US10689366B2 - Compounds for MALT1 degredation - Google Patents. URL:

  • [2] New Chemical Synthesis of the Promising Cancer Chemotherapeutic Agent 12,13-Desoxyepothilone B - ACS Publications. URL:

  • [3] US20070037807A1 - Pyridine compounds as inhibitors of dipeptidyl peptidase IV - Google Patents. URL:

  • CAS:94250-54-1 FT-0765939 tert-butyl 4-methyl-3-oxopentanoate Product Detail Information - Finetech Chem. URL:

Sources

Foundational

Comprehensive Spectroscopic Profiling of tert-Butyl 4-methyl-3-oxopentanoate

The following is an in-depth technical guide on the spectroscopic profiling of tert-butyl 4-methyl-3-oxopentanoate . Executive Summary & Chemical Identity tert-Butyl 4-methyl-3-oxopentanoate (CAS: 94250-54-1 ), also know...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the spectroscopic profiling of tert-butyl 4-methyl-3-oxopentanoate .

Executive Summary & Chemical Identity

tert-Butyl 4-methyl-3-oxopentanoate (CAS: 94250-54-1 ), also known as tert-butyl isobutyrylacetate , is a critical


-keto ester intermediate used in the synthesis of complex pharmaceutical agents, including MALT1 inhibitors and various heterocyclic scaffolds.[1] Its structural utility lies in the orthogonality of the acid-labile tert-butyl ester and the nucleophilic reactivity of the 

-methylene group.

This guide provides a rigorous analysis of its spectroscopic signature, emphasizing the dynamic keto-enol tautomerism that complicates routine analysis but is essential for understanding its reactivity.

Chemical Data Table
PropertySpecification
IUPAC Name tert-Butyl 4-methyl-3-oxopentanoate
Common Name tert-Butyl isobutyrylacetate
CAS Number 94250-54-1
Molecular Formula

Molecular Weight 186.25 g/mol
Appearance Colorless to pale yellow liquid
Key Functional Groups

-Keto ester, tert-butyl group, Isopropyl group

Synthesis & Impurity Origins

Understanding the synthesis is prerequisite to interpreting the spectra, as specific impurities (e.g., decarboxylation byproducts) often appear in the baseline.[2] The industry-standard route involves a Masamune-Claisen condensation .

Synthesis Workflow (DOT Visualization)

The following diagram illustrates the activation of isobutyric acid and its condensation with the magnesium enolate of mono-tert-butyl malonate.

SynthesisPath Isobutyric Isobutyric Acid Activated Acyl Imidazole Intermediate Isobutyric->Activated THF, 0°C CDI CDI (Activation) CDI->Activated Product tert-Butyl 4-methyl- 3-oxopentanoate Activated->Product Condensation Malonate Mono-tert-butyl Malonate MgEnolate Magnesium Enolate Malonate->MgEnolate iPrMgCl (2 equiv) MgEnolate->Product Impurity Impurity: Methyl Ketone (Decarboxylation) Product->Impurity Heat/Acid (-CO2, -Isobutene)

Caption: Masamune-Claisen condensation pathway and potential thermal degradation to methyl isopropyl ketone.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of tert-butyl 4-methyl-3-oxopentanoate is characterized by keto-enol tautomerism . In non-polar solvents like


, the equilibrium contains a measurable amount of the enol form, stabilized by intramolecular hydrogen bonding.

H NMR Assignment (400 MHz,

)

The spectrum displays two distinct sets of signals.[3][2][4] The Keto form is typically the major tautomer (>85%), while the Enol form constitutes the minor fraction (<15%).[2]

Signal (ppm)MultiplicityIntegrationAssignment (Structure)Tautomer
12.10 Singlet (broad)< 1H-OH (Enolic hydroxyl, H-bonded)Enol
5.05 Singlet< 1H=CH- (Vinyl proton at C2)Enol
3.42 Singlet2H-CH

-
(Methylene at C2)
Keto
2.75 Septet (

Hz)
1H-CH- (Isopropyl methine at C4)Keto
2.35 Septet< 1H-CH- (Isopropyl methine in enol)Enol
1.47 Singlet9H-C(CH

)

(tert-Butyl group)
Keto
1.49 Singlet< 9H-C(CH

)

(tert-Butyl in enol)
Enol
1.12 Doublet (

Hz)
6H-CH(CH

)

(Isopropyl methyls)
Keto

Technical Insight:

  • The Methylene Singlet (3.42 ppm): This is the diagnostic peak for the keto form.[2] Its integration relative to the vinyl proton (5.05 ppm) allows for the calculation of the keto:enol ratio (

    
    ).[2]
    
  • Deshielding: The isopropyl methine (2.75 ppm) is deshielded by the adjacent ketone carbonyl.[2]

  • Enol Stabilization: The enol proton at ~12.1 ppm is extremely deshielded due to the strong intramolecular hydrogen bond between the enol hydroxyl and the ester carbonyl oxygen, forming a pseudo-six-membered ring.


C NMR Assignment (100 MHz,

)
Shift (ppm)Carbon TypeAssignment
204.5 Quaternary (C=O)C3 (Ketone carbonyl)
166.8 Quaternary (C=O)C1 (Ester carbonyl)
81.8 QuaternaryC (tert-Butyl quaternary carbon)
48.5 Secondary (CH

)
C2 (Alpha-methylene)
40.8 Tertiary (CH)C4 (Isopropyl methine)
27.9 Primary (CH

)
tert-Butyl methyls
18.2 Primary (CH

)
Isopropyl methyls

Note: Enol carbons (C=C-OH) typically appear around 175-180 ppm and 90-100 ppm but are low intensity.

Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the


-keto ester functionality. The dual carbonyl nature is the primary identifier.
Wavenumber (

)
IntensityVibrational Mode
2975 - 2870 MediumC-H stretch (Alkyl, t-Butyl, Isopropyl)
1735 - 1745 StrongEster C=O stretch
1710 - 1718 StrongKetone C=O stretch
1630 - 1650 Weak/MediumC=C stretch (Enol form)
1140 - 1160 StrongC-O stretch (Ester)

Diagnostic Feature: A "split" carbonyl region is characteristic.[2] If the sample has significant enol content, a broad absorption around 3000-3200


 (H-bonded OH) and a shift of the ketone band to lower wavenumbers (conjugation) may be observed.[2]
Mass Spectrometry (MS)

Due to the labile tert-butyl group, the molecular ion is often weak or absent in Electron Impact (EI) ionization.[2]

  • Ionization Mode: ESI (+) or EI.

  • Molecular Ion (

    
    ):  186 m/z (Weak).[2]
    
  • Key Fragments:

    • m/z 131 (

      
      ):  Loss of isobutene (McLafferty rearrangement or thermal elimination).[2]
      
    • m/z 113 ($[M - OtBu]^+ $): Acylium ion formation.[2]

    • m/z 57 (

      
      ):  The tert-butyl cation (Base peak in EI).[2]
      
    • m/z 43 (

      
      ):  Isopropyl group fragment.[2]
      

Keto-Enol Tautomerism Mechanism

The tautomeric equilibrium is solvent-dependent and critical for reactions involving nucleophiles.

Tautomerism Keto Keto Form (Major) C3=O, C2-H2 Transition Proton Transfer Equilibrium Keto->Transition Enol Enol Form (Minor) C2=C3-OH (H-Bond Stabilized) Transition->Enol

Caption: Equilibrium between the diketo form and the H-bond stabilized enol form.

Protocol for


 Determination: 
  • Dissolve 10 mg of sample in 0.6 mL

    
    .
    
  • Acquire

    
     NMR with a relaxation delay (
    
    
    
    ) of at least 10 seconds to ensure full relaxation of the enol protons.
  • Integrate the methylene singlet at 3.42 ppm (

    
    ) and the vinyl singlet at 5.05 ppm (
    
    
    
    ).[2]
  • Calculate % Enol =

    
    .[2]
    

Handling and Stability

  • Thermal Instability: Like all

    
    -keto esters with tert-butyl groups, this compound is prone to thermal decarboxylation. Heating above 80°C or exposure to strong acids will cleave the ester, releasing isobutene and 
    
    
    
    to form 2-methyl-3-pentanone (Methyl isopropyl ketone).
  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).

  • Purification: Distillation is risky due to decomposition.[2] Column chromatography on silica gel is standard, though prolonged contact with acidic silica can induce hydrolysis. Neutralized silica or rapid elution is recommended.[2]

References

  • Synthesis via Masamune-Claisen: WO2018085247A1. "Compounds for MALT1 Degradation." (Describes the synthesis of tert-butyl 4-methyl-3-oxopentanoate from isobutyric acid and tert-butyl malonate).

  • General Spectroscopic D

    
    -keto esters: J. Org. Chem. 2004, 69, 17, 5622–5626.[2] (Provides analogous data for ethyl isobutyrylacetate, confirming shift logic). [2]
    
  • Chemical Identity: PubChem Compound Summary for CID 12971842 (tert-Butyl 4-methyl-3-oxopentanoate). [2]

Sources

Exploratory

Technical Guide: Tert-butyl 4-methyl-3-oxopentanoate – Stability, Reactivity, and Application Protocols

[1] Part 1: Executive Summary Tert-butyl 4-methyl-3-oxopentanoate (also known as tert-butyl isobutyrylacetate) represents a specialized class of -keto esters critical to modern API synthesis. Unlike its methyl or ethyl c...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Executive Summary

Tert-butyl 4-methyl-3-oxopentanoate (also known as tert-butyl isobutyrylacetate) represents a specialized class of


-keto esters critical to modern API synthesis. Unlike its methyl or ethyl counterparts, the tert-butyl ester  moiety provides a unique orthogonality profile: it resists nucleophilic attack and basic hydrolysis while remaining highly labile to acidic conditions.[1]

This guide addresses the specific stability challenges and reactivity patterns of this reagent. It is designed to transition the user from basic handling to advanced application in asymmetric synthesis and fragment coupling.

Part 2: Physiochemical Architecture[1]

The molecule comprises three functional domains: the tert-butyl ester (steric protection/acid lability), the active methylene (C2 position, nucleophilic center), and the isobutyryl group (steric bulk/chiral induction potential).

Table 1: Physiochemical Profile
PropertyValue / Description
CAS Number 94250-54-1
IUPAC Name tert-Butyl 4-methyl-3-oxopentanoate
Molecular Formula

Molecular Weight 186.25 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~85–90 °C at 0.5 mmHg (Extrapolated)
pKa (Active Methylene) ~11 (DMSO)
Solubility Soluble in MeOH, THF, DCM, Toluene; Immiscible with water.

Part 3: Stability Profile & Handling

Thermal Stability

Critical Insight:


-keto esters with tert-butyl groups are thermally sensitive.
  • Decomposition Pathway: Above 130°C, the compound undergoes a concerted pericyclic elimination (retro-ene reaction), releasing isobutylene and carbon dioxide to form 3-methyl-2-butanone (isopropyl methyl ketone).

  • Process Implication: Distillation must be performed under high vacuum (<1 mmHg) to keep pot temperatures below 80°C. Avoid prolonged heating during reaction workups.

Hydrolytic Stability
  • Neutral/Basic pH: The bulky tert-butyl group renders the ester resistant to saponification compared to ethyl esters. It survives mild basic conditions (e.g.,

    
     in acetone), allowing selective hydrolysis of other esters in the same molecule.
    
  • Acidic pH: Highly unstable. Exposure to Bronsted acids (TFA, HCl) or Lewis acids (

    
    , 
    
    
    
    ) catalyzes the cleavage of the tert-butyl group followed by rapid decarboxylation.
Storage Protocols
  • Atmosphere: Store under Argon or Nitrogen.[2]

  • Temperature: 2–8 °C is recommended to suppress slow autocatalytic decomposition.

  • Container: Amber glass to prevent photo-induced radical formation at the active methylene.

Part 4: Reactivity Landscape[1]

C2-Alkylation (The Primary Utility)

The C2 methylene protons are significantly acidic (


). The tert-butyl group's steric bulk directs alkylation to the C2 position and suppresses O-alkylation, a common side reaction with smaller esters.
  • Mechanism: Deprotonation by a base (NaH, LDA) forms a stable enolate.

  • Selectivity: The isopropyl group at C4 adds steric hindrance, making dialkylation difficult—a distinct advantage when mono-alkylation is the target.

Asymmetric Hydrogenation (Noyori Type)

This substrate is a prime candidate for Dynamic Kinetic Resolution (DKR) via asymmetric hydrogenation.

  • Catalyst System: Ru(II)-BINAP or Ru(II)-SEGPHOS complexes.

  • Product: Yields tert-butyl (3R, 4S)-3-hydroxy-4-methylpentanoate with high diastereoselectivity. The bulky tert-butyl group enhances the stereodifferentiation during the hydride transfer.

Acid-Mediated Decarboxylation (Krapcho Alternative)

Unlike the Krapcho decarboxylation (which requires high heat and salts), this compound allows for "Chemical Decarboxylation" :

  • Treat with TFA/DCM (1:1) at 0°C.

  • tert-Butyl group cleaves to isobutylene.

  • The resulting

    
    -keto acid spontaneously decarboxylates at room temperature.
    
  • Advantage: This avoids the harsh thermal conditions that might degrade sensitive alkylated side chains.[3]

Part 5: Experimental Protocols

Protocol A: Selective C2-Alkylation

Use this protocol to attach a carbon chain while retaining the ester for later manipulation.

Reagents:

  • Tert-butyl 4-methyl-3-oxopentanoate (1.0 equiv)[4]

  • Sodium Hydride (60% dispersion, 1.1 equiv)

  • Alkyl Halide (e.g., Benzyl bromide, 1.05 equiv)

  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step:

  • Enolate Formation: To a flame-dried flask under

    
    , add NaH and wash with dry hexanes (optional, to remove oil). Suspend in THF and cool to 0°C.
    
  • Addition: Add the

    
    -keto ester dropwise over 20 mins. Evolution of 
    
    
    
    gas will be vigorous.
  • Equilibration: Stir at 0°C for 30 mins until gas evolution ceases and the solution becomes clear/yellow.

  • Alkylation: Add the alkyl halide dropwise.

  • Reaction: Warm to room temperature and stir for 4–12 hours. Monitor by TLC (stain with

    
    ).
    
  • Quench: Cool to 0°C. Carefully quench with saturated

    
    .
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine.[2] Dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc). Note: The product is stable on silica.

Protocol B: "Clean" Decarboxylation

Use this protocol to remove the ester moiety after alkylation, yielding a ketone.

Reagents:

  • Alkylated precursor (1.0 equiv)[2]

  • Trifluoroacetic acid (TFA) (10–20 equiv)

  • Dichloromethane (DCM) (Solvent)[5]

Step-by-Step:

  • Dissolve the substrate in DCM (0.5 M).

  • Cool to 0°C.

  • Add TFA dropwise.[2]

  • Stir at 0°C for 1 hour, then warm to RT and stir for 2 hours. Gas evolution (

    
     + Isobutylene) indicates reaction progress.
    
  • Concentration: Evaporate volatiles on a rotary evaporator. Do not heat above 30°C.

  • Neutralization: Redissolve residue in

    
     and wash with saturated 
    
    
    
    until aqueous layer is basic.
  • Isolation: Dry organic layer and concentrate to obtain the ketone.

Part 6: Visualization & Pathways

Diagram 1: Reactivity & Transformation Map

This diagram illustrates the divergent synthetic pathways available from the core scaffold.

ReactivityMap Core Tert-butyl 4-methyl- 3-oxopentanoate Enolate Enolate Intermediate (Nucleophilic) Core->Enolate NaH / THF Deprotonation Hydroxy Chiral Beta-Hydroxy Ester Core->Hydroxy Ru-BINAP / H2 (Asymm. Hydrogenation) Ketone Isopropyl Alkyl Ketone Core->Ketone Acid Hydrolysis (Direct Route) Alkylated C2-Alkylated Product Enolate->Alkylated R-X (Alkylation) Alkylated->Ketone TFA / DCM (Decarboxylation)

Caption: Divergent synthetic pathways: Alkylation retains the ester, while Acidolysis leads to decarboxylative ketone formation.[6][7][8][9][10][11]

Diagram 2: Acid-Catalyzed Decomposition Mechanism

Visualizing the specific lability of the tert-butyl group.

Mechanism Start Substrate + H+ Protonated Protonated Ester Start->Protonated Elimination Retro-Ene / E1 Transition State Protonated->Elimination BetaKetoAcid Beta-Keto Acid (Transient) Elimination->BetaKetoAcid - Isobutylene Isobutylene Isobutylene (Gas) Elimination->Isobutylene Final Ketone + CO2 BetaKetoAcid->Final Spontaneous Decarboxylation

Caption: The cascade mechanism of acid-mediated deprotection and decarboxylation.

Part 7: References

  • Noyori, R., et al. "Asymmetric Hydrogenation of

    
    -Keto Esters." Journal of the American Chemical Society, 1987.
    [Link]
    
  • Taber, D. F., et al. "Preparation of tert-Butyl

    
    -Keto Esters." Journal of Organic Chemistry, 1995. (Methodology grounding for synthesis).
    [Link]
    
  • Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th Ed. Wiley-Interscience. (Reference for t-butyl ester stability). [Link]

Sources

Foundational

The Genesis of a Versatile Building Block: A Technical Guide to tert-Butyl 4-Methyl-3-Oxopentanoate

An In-depth Exploration of its Synthesis, Properties, and Significance in Modern Chemistry Abstract tert-Butyl 4-methyl-3-oxopentanoate, a seemingly unassuming β-keto ester, holds a significant position in the toolkit of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Exploration of its Synthesis, Properties, and Significance in Modern Chemistry

Abstract

tert-Butyl 4-methyl-3-oxopentanoate, a seemingly unassuming β-keto ester, holds a significant position in the toolkit of synthetic organic chemists. Its unique structural features, combining the steric bulk of a tert-butyl group with the reactive versatility of a β-keto ester moiety, make it a valuable intermediate in the synthesis of a wide array of complex molecules, including pharmaceuticals and other biologically active compounds. This technical guide provides a comprehensive overview of the discovery and history of this compound, delving into its synthesis, chemical properties, and applications. We will explore the fundamental chemical principles that underpin its reactivity and provide detailed experimental protocols for its preparation, offering a valuable resource for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of a Bulky β-Keto Ester

β-Keto esters are a cornerstone of organic synthesis, prized for their ability to participate in a diverse range of chemical transformations. The presence of two carbonyl groups in a 1,3-relationship imparts a unique reactivity profile, allowing for facile enolate formation and subsequent alkylation, acylation, and condensation reactions. The ester functionality provides a handle for further modifications, such as hydrolysis, transesterification, or reduction.

The introduction of a tert-butyl group to the ester moiety of a β-keto ester, as in tert-butyl 4-methyl-3-oxopentanoate, offers several strategic advantages. The steric hindrance provided by the bulky tert-butyl group can influence the stereochemical outcome of reactions at the α-carbon. Furthermore, the tert-butyl ester is known for its stability under a variety of reaction conditions, yet it can be selectively cleaved under acidic conditions, a property that is highly desirable in multi-step syntheses where orthogonal protecting group strategies are employed.

This guide will illuminate the path of discovery and the evolution of synthetic methodologies for tert-butyl 4-methyl-3-oxopentanoate, providing a foundational understanding for its effective utilization in contemporary research and development.

Historical Perspective and the Dawn of a Synthon

While a definitive "discovery" paper for tert-butyl 4-methyl-3-oxopentanoate is not readily apparent in a singular, seminal publication, its emergence can be understood within the broader context of the development of synthetic methodologies for β-keto esters and the strategic use of the tert-butyl protecting group. The fundamental reactions that underpin its synthesis, such as the Claisen condensation, have been known for over a century.

The likely first syntheses of this compound were probably not heralded as major breakthroughs but rather as the logical extension of established chemical principles to create a new and useful building block. Early preparations would have relied on classical condensation reactions, with subsequent refinements in methodology focusing on improving yields, purity, and scalability. The increasing appreciation for the utility of the tert-butyl ester as a robust yet cleavable protecting group in the mid-20th century would have further spurred interest in compounds like tert-butyl 4-methyl-3-oxopentanoate.

Synthetic Methodologies: A Practical Guide to Preparation

The synthesis of tert-butyl 4-methyl-3-oxopentanoate can be approached through several strategic disconnections. The most common and practical methods involve the formation of the β-keto ester linkage through a Claisen-type condensation or the acylation of a suitable enolate.

The Claisen Condensation Approach

The Claisen condensation is a classic and reliable method for the formation of β-keto esters[1][2]. This reaction involves the base-mediated condensation of two ester molecules. For the synthesis of tert-butyl 4-methyl-3-oxopentanoate, a mixed Claisen condensation is required.

Reaction Scheme:

Claisen_Condensation reagents tert-Butyl Acetate + Methyl Isobutyrate base Strong Base (e.g., NaH, LDA) reagents->base 1. product tert-Butyl 4-Methyl-3-Oxopentanoate base->product 2. Acidic Workup

Caption: General scheme for the Claisen condensation to form tert-butyl 4-methyl-3-oxopentanoate.

Detailed Protocol:

  • Enolate Formation: A strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is used to deprotonate the α-carbon of tert-butyl acetate, forming the corresponding enolate. The use of a strong base is crucial to drive the equilibrium towards enolate formation.

  • Nucleophilic Acyl Substitution: The enolate of tert-butyl acetate then acts as a nucleophile, attacking the carbonyl carbon of methyl isobutyrate.

  • Elimination: The subsequent elimination of a methoxide ion from the tetrahedral intermediate yields the desired β-keto ester.

  • Acidic Workup: The reaction is quenched with a mild acid to neutralize the base and protonate the product.

Causality Behind Experimental Choices:

  • Choice of Base: A strong base like NaH or LDA is essential because the equilibrium of the Claisen condensation lies towards the starting materials. The deprotonation of the resulting β-keto ester by the alkoxide byproduct drives the reaction to completion.

  • Mixed Condensation Strategy: To favor the desired product, the ester that forms the enolate (tert-butyl acetate) is typically added slowly to a mixture of the other ester (methyl isobutyrate) and the base. This minimizes the self-condensation of tert-butyl acetate.

Acylation of an Isobutyrate Enolate

An alternative and often more controlled approach involves the acylation of a pre-formed enolate of a tert-butyl ester with an acylating agent derived from isobutyric acid.

Reaction Scheme:

Acylation reagents tert-Butyl Acetate + Isobutyryl Chloride base Strong Base (e.g., LDA) reagents->base 1. product tert-Butyl 4-Methyl-3-Oxopentanoate base->product 2. Quench

Caption: Synthesis via acylation of a tert-butyl acetate enolate.

Detailed Protocol:

  • Enolate Generation: The enolate of tert-butyl acetate is generated using a strong base like LDA at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (THF).

  • Acylation: Isobutyryl chloride is then added to the enolate solution. The nucleophilic enolate attacks the electrophilic carbonyl carbon of the acid chloride.

  • Workup: The reaction is quenched with an aqueous solution to give the final product.

Causality Behind Experimental Choices:

  • Low Temperature: The use of low temperatures is critical to prevent side reactions, such as self-condensation of the enolate and decomposition of the product.

  • Acid Chloride: Isobutyryl chloride is a highly reactive acylating agent, which ensures a rapid and efficient reaction with the enolate.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of tert-butyl 4-methyl-3-oxopentanoate is essential for its handling, purification, and characterization.

Table 1: Physical and Chemical Properties of tert-Butyl 4-Methyl-3-Oxopentanoate

PropertyValueReference
CAS Number 94250-54-1[3]
Molecular Formula C10H18O3[3]
Molecular Weight 186.25 g/mol
Appearance Liquid[3]
Purity 95%[3]
Storage Keep in a dark place, sealed in dry, room temperature.[3]

Spectroscopic Data:

The structural elucidation of tert-butyl 4-methyl-3-oxopentanoate relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at approximately 1.4-1.5 ppm), the isopropyl group (a doublet for the methyl protons and a septet for the methine proton), and the methylene protons adjacent to the ketone (a singlet, due to the rapid tautomerization of the enol form).

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the ketone and the ester, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the isopropyl and methylene groups.

  • IR Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone (around 1715 cm⁻¹) and the ester (around 1740 cm⁻¹).

Applications in Organic Synthesis

The synthetic utility of tert-butyl 4-methyl-3-oxopentanoate stems from the reactivity of its β-keto ester functionality. It serves as a versatile precursor for the synthesis of more complex molecules.

Diagram of Synthetic Transformations:

Applications start tert-Butyl 4-Methyl-3-Oxopentanoate alkylation Alkylation start->alkylation decarboxylation Hydrolysis and Decarboxylation start->decarboxylation reduction Reduction start->reduction heterocycle Heterocycle Synthesis start->heterocycle product1 α-Substituted Ketones alkylation->product1 product2 4-Methyl-2-pentanone decarboxylation->product2 product3 β-Hydroxy Esters reduction->product3 product4 Pyrazoles, Isoxazoles, etc. heterocycle->product4

Caption: Key synthetic applications of tert-butyl 4-methyl-3-oxopentanoate.

  • Alkylation and Acylation: The acidic α-protons can be readily removed by a base to form an enolate, which can then be alkylated or acylated to introduce new substituents.

  • Keto-Ester Cleavage: Under acidic or basic conditions, the ester can be hydrolyzed, and the resulting β-keto acid can be decarboxylated to yield a ketone (4-methyl-2-pentanone).

  • Reduction: The ketone functionality can be selectively reduced to a hydroxyl group, leading to the formation of β-hydroxy esters, which are valuable chiral building blocks.

  • Heterocycle Synthesis: The 1,3-dicarbonyl moiety is a classic precursor for the synthesis of various heterocyclic systems, such as pyrazoles, isoxazoles, and pyrimidines, through condensation reactions with dinucleophiles.

Conclusion

tert-Butyl 4-methyl-3-oxopentanoate, while not a compound of household recognition, represents a quintessential example of a molecular tool meticulously crafted by chemists to solve synthetic challenges. Its history is intertwined with the fundamental principles of organic chemistry, and its continued use in modern synthesis underscores its enduring value. By understanding its synthesis, properties, and reactivity, researchers can continue to leverage this versatile building block to construct the complex molecules that drive innovation in medicine, materials science, and beyond.

References

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • UCLA Department of Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Claisen condensation. Retrieved from [Link]

Sources

Exploratory

Tert-butyl 4-methyl-3-oxopentanoate: A Technical Guide to Safety, Handling, and Synthetic Utility

Introduction and Chemical Identity Tert-butyl 4-methyl-3-oxopentanoate (CAS: 94250-54-1) is a highly versatile -keto ester utilized extensively in complex organic synthesis and drug discovery[1]. Structurally, it feature...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Identity

Tert-butyl 4-methyl-3-oxopentanoate (CAS: 94250-54-1) is a highly versatile


-keto ester utilized extensively in complex organic synthesis and drug discovery[1]. Structurally, it features an isobutyl-like tail and a tert-butyl ester moiety. The choice of the tert-butyl group over standard methyl or ethyl esters is not arbitrary; it provides immense steric shielding to prevent unwanted nucleophilic attack at the ester carbonyl during multi-step syntheses[2]. Furthermore, it offers orthogonal deprotection capabilities, allowing it to be cleaved under mild acidic conditions without saponifying other esters in the target molecule. This makes it a premium building block in the synthesis of complex chemotherapeutic agents, such as 12,13-desoxyepothilone B[2],[3].

Physicochemical Profiling

Understanding the physical properties of tert-butyl 4-methyl-3-oxopentanoate is critical for both stoichiometric precision and laboratory safety.

Table 1: Quantitative Chemical Properties

Property Value Causality / Practical Implication
CAS Number 94250-54-1 Unique identifier for procurement and SDS tracking[1].
Molecular Weight 186.25 g/mol Determines stoichiometric calculations in aldol and alkylation reactions[1].

| Molecular Formula | C


H

O

| High carbon-to-oxygen ratio drives its lipophilicity and solubility in organic solvents[1]. | | Density | 1.0 ± 0.1 g/cm³ | Behaves similarly to water volumetrically; easily pipetted and transferred via syringe[1]. | | Flash Point | 78.2 ± 18.5 °C | Classified as a combustible liquid; requires storage and handling away from open flames[1]. |

Mechanistic Toxicology and Hazard Causality

According to standard GHS classifications, tert-butyl 4-methyl-3-oxopentanoate is a known irritant, carrying hazard statements for skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[4].

The Causality of the Hazard: The irritant nature of this compound is driven by its dual chemical character. The highly lipophilic tert-butyl and isobutyl groups allow the molecule to easily partition into and disrupt the lipid bilayers of the stratum corneum (defatting effect). Once absorbed into local tissues or mucous membranes, the electrophilic


-keto ester moiety can undergo enolization and interact with nucleophilic sites on biological proteins, leading to localized inflammation and irritation[5].

Self-Validating Handling and Storage Protocols

To maintain chemical integrity, this compound must be stored sealed in a dry environment, typically at 2-8°C or cool room temperature depending on the supplier's specific stabilization[6],[4].

The Causality of Storage Conditions: Exposure to atmospheric moisture leads to the slow hydrolysis of the tert-butyl ester. If hydrolyzed to the corresponding


-keto acid, the molecule becomes highly unstable and will spontaneously decarboxylate at room temperature, releasing carbon dioxide (CO

) gas. In a sealed container, this creates a severe overpressurization hazard.
Methodology 1: Safe Dispensing under Inert Atmosphere

Every step in this protocol includes a self-validating mechanism to ensure safety and chemical integrity.

  • Visual Inspection & Pressure Check: Before opening the reagent bottle, inspect the septum or cap.

    • Self-Validation: A flat or slightly concave septum validates that no decarboxylation (CO

      
       evolution) has occurred. If outward bulging is observed, do not open normally; vent the pressure safely using a needle connected to a bubbler.
      
  • Inert Gas Purging: Connect the reagent bottle to a Schlenk line using a dry nitrogen or argon line.

    • Self-Validation: Observe the oil bubbler. A steady rate of 1-2 bubbles per second validates that the system is maintaining a positive inert pressure, preventing moisture ingress.

  • Syringe Transfer: Insert a purged, oven-dried syringe and withdraw the required volume.

    • Self-Validation: Pull the plunger slightly past the desired volume mark and hold for 3 seconds. If the liquid level remains stable, the syringe seal is validated, confirming no atmospheric air is leaking into the barrel.

  • Post-Transfer Sealing: Remove the syringe, seal the bottle with Parafilm, and return it to the desiccator or fridge immediately.

Synthetic Utility: The Aldol Condensation Workflow

Tert-butyl 4-methyl-3-oxopentanoate is famously utilized as an achiral construct in the total synthesis of 12,13-desoxyepothilone B (dEpoB), a potent microtubule-stabilizing anticancer agent[2],[3]. The compound undergoes a highly diastereoselective aldol condensation to form the critical C6-C7 bond of the epothilone macrocycle[2].

Methodology 2: Diastereoselective Aldol Condensation
  • Enolization: Dissolve tert-butyl 4-methyl-3-oxopentanoate in anhydrous THF and cool to -78°C. Add a strong base (e.g., LDA) dropwise to form the (Z)-metalloenolate.

    • Self-Validation: Monitor the internal temperature probe. A transient, slight exotherm validates the deprotonation event and the successful formation of the enolate.

  • Electrophile Addition: Slowly introduce the chiral aldehyde fragment into the reaction mixture at -78°C.

    • Self-Validation: Perform TLC monitoring (UV/Stain). The complete disappearance of the starting aldehyde spot validates the consumption of the electrophile and progression of the C-C bond formation.

  • Quenching: Quench the reaction at -78°C with saturated aqueous ammonium chloride, then warm to room temperature.

    • Self-Validation: Check the aqueous phase with pH indicator paper. A pH of 5-7 validates that the basic enolate has been fully neutralized, making the mixture safe for organic extraction.

SynthesisWorkflow A tert-Butyl 4-methyl-3-oxopentanoate (Achiral Construct) B Enolization (Base Catalyzed) Formation of (Z)-metalloenolate A->B Deprotonation D Diastereoselective Aldol Condensation B->D C (S)-2-methylalkanal fragment (Chiral Aldehyde) C->D E C6-C7 Bond Formation (e.g., dEpoB Intermediate) D->E Stereocontrol

Figure 1: Role of tert-butyl 4-methyl-3-oxopentanoate in diastereoselective aldol condensation workflows.

Emergency Protocols and Spill Response

In the event of an accidental release, the primary threats are inhalation of combustible vapors and dermal exposure[5]. The following logic tree dictates the immediate response protocol.

SpillResponse Start Spill Detected Assess Assess Volume & Ventilation Start->Assess PPE Don PPE (Nitrile Gloves, Goggles) Assess->PPE Ventilate Increase Fume Hood Exhaust Assess->Ventilate Contain Contain with Inert Absorbent (Sand/Vermiculite) PPE->Contain Dispose Transfer to Hazardous Waste (Seal tightly) Contain->Dispose Ventilate->Contain

Figure 2: Sequential logic and self-validating protocol for laboratory spill response.

References

  • New Chemical Synthesis of the Promising Cancer Chemotherapeutic Agent 12,13-Desoxyepothilone B: Discovery of a Surprising Long-Range Effect on the Diastereoselectivity of an Aldol Condensation Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Robust and Scalable Synthesis of tert-Butyl 4-Methyl-3-Oxopentanoate via Directed Claisen Condensation

Abstract This document provides a comprehensive, field-tested protocol for the synthesis of tert-butyl 4-methyl-3-oxopentanoate, a valuable β-keto ester intermediate in organic synthesis. The described methodology is cen...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of tert-butyl 4-methyl-3-oxopentanoate, a valuable β-keto ester intermediate in organic synthesis. The described methodology is centered around a directed Claisen condensation, utilizing the lithium enolate of tert-butyl acetate and isobutyryl chloride. This approach offers high selectivity and yield by minimizing self-condensation and other side reactions. We will delve into the mechanistic rationale behind the choice of reagents and conditions, provide a detailed step-by-step procedure, outline safety protocols, and offer a guide for troubleshooting. This application note is intended for researchers in synthetic chemistry and drug development who require a reliable method for preparing this key building block.

Introduction and Scientific Rationale

Tert-butyl 4-methyl-3-oxopentanoate is a β-keto ester, a class of compounds renowned for its synthetic versatility. The presence of a ketone and an ester group, separated by a methylene unit, results in an acidic α-proton. Deprotonation of this site generates a stabilized enolate, which can be readily alkylated, acylated, or used in various other carbon-carbon bond-forming reactions. The tert-butyl ester moiety provides steric bulk, which can influence the stereochemical outcome of subsequent reactions, and it can be selectively cleaved under acidic conditions, a common strategy in multi-step synthesis.

While several synthetic routes exist, the directed Claisen condensation is superior for this target molecule. A classical Claisen condensation between two different enolizable esters often results in a statistical mixture of four different products, leading to low yields and complex purification challenges[1]. To overcome this, our protocol employs a pre-formed, kinetically controlled lithium enolate of tert-butyl acetate.

The core principles of this strategy are:

  • Irreversible Enolate Formation: The use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at very low temperatures (-78 °C) ensures the rapid and quantitative conversion of tert-butyl acetate to its kinetic lithium enolate. This prevents the ester from being present in its neutral form, thereby eliminating the possibility of self-condensation.

  • Directed Acylation: The pre-formed enolate is then treated with a highly reactive acylating agent, isobutyryl chloride. This directed reaction ensures that the desired cross-condensation occurs selectively, leading to the target β-keto ester.

  • Temperature Control: Maintaining a cryogenic temperature (-78 °C) throughout the enolate formation and acylation steps is critical. It prevents enolate equilibration, decomposition of the base, and side reactions, ensuring the reaction proceeds cleanly.

Experimental Workflow Diagram

The overall synthetic process is summarized in the workflow diagram below. Each stage requires careful execution to ensure optimal yield and purity of the final product.

Synthesis_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase (-78 °C) cluster_workup Isolation & Purification A Apparatus Setup (Flame-dried, N2 Atmosphere) B Reagent Preparation (Anhydrous Solvents, Titrated n-BuLi) A->B Ensure Inertness C LDA Formation (n-BuLi + Diisopropylamine in THF) D Enolate Generation (Add tert-Butyl Acetate to LDA) C->D 15 min E Acylation (Add Isobutyryl Chloride to Enolate) D->E 30 min F Reaction Quench (Saturated aq. NH4Cl) E->F After 1 hr G Aqueous Workup (Extraction with Et2O, Wash, Dry) F->G H Purification (Vacuum Distillation) G->H I Characterization (NMR, IR, MS) H->I

Caption: Workflow for the synthesis of tert-butyl 4-methyl-3-oxopentanoate.

Detailed Synthesis Protocol

This protocol is designed for a ~50 mmol scale. All operations should be performed in a certified chemical fume hood.

Materials and Equipment
Reagent/MaterialGradeSupplierCAS No.QuantityNotes
Diisopropylamine≥99.5%, redistilledSigma-Aldrich108-18-97.7 mL (55 mmol)Store over KOH
n-Butyllithium~2.5 M in hexanesSigma-Aldrich109-72-822 mL (55 mmol)Titrate before use
tert-Butyl acetateAnhydrous, ≥99.5%Sigma-Aldrich540-88-56.5 mL (50 mmol)
Isobutyryl chloride98%Sigma-Aldrich79-30-15.3 mL (50 mmol)
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich109-99-9250 mLFrom solvent purification system
Diethyl ether (Et₂O)AnhydrousFisher Scientific60-29-7200 mLFor extraction
Ammonium ChlorideACS Reagent, ≥99.5%Sigma-Aldrich12125-02-9~20 gFor saturated solution
Sodium SulfateAnhydrous, granularFisher Scientific7757-82-6~20 gFor drying

Equipment:

  • 500 mL three-neck round-bottom flask

  • Two 125 mL addition funnels

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet with bubbler

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Syringes and needles for liquid transfer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Vacuum distillation apparatus

Step-by-Step Procedure

1. Apparatus Setup:

  • Assemble the 500 mL three-neck flask with a magnetic stir bar, a low-temperature thermometer, and two addition funnels. Ensure all glassware is thoroughly oven or flame-dried and assembled while hot under a stream of dry nitrogen.

  • Maintain a positive pressure of nitrogen throughout the reaction.

2. LDA Formation:

  • Charge the reaction flask with anhydrous THF (150 mL) and diisopropylamine (7.7 mL, 55 mmol).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (22 mL of a 2.5 M solution, 55 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting clear, colorless to pale yellow solution at -78 °C for an additional 15 minutes.

3. Enolate Generation:

  • In one of the addition funnels, prepare a solution of tert-butyl acetate (6.5 mL, 50 mmol) in anhydrous THF (25 mL).

  • Add the tert-butyl acetate solution dropwise to the LDA solution over 20-30 minutes, maintaining the internal temperature at -78 °C.

  • After the addition is complete, allow the mixture to stir at -78 °C for 30 minutes to ensure complete enolate formation.

4. Acylation Reaction:

  • In the second addition funnel, prepare a solution of isobutyryl chloride (5.3 mL, 50 mmol) in anhydrous THF (25 mL).

  • Add this solution dropwise to the enolate mixture over 30 minutes. A white precipitate (LiCl) will form. Maintain the temperature strictly at -78 °C.

  • Upon completion of the addition, stir the reaction mixture at -78 °C for an additional hour.

5. Quenching and Workup:

  • Remove the dry ice/acetone bath. Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution via an addition funnel. Allow the mixture to warm to room temperature with vigorous stirring.

  • Transfer the mixture to a 500 mL separatory funnel. Add 100 mL of diethyl ether and 50 mL of water.

  • Separate the layers. Extract the aqueous layer with an additional portion of diethyl ether (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 50 mL of 1 M HCl, 50 mL of saturated aqueous NaHCO₃, and 50 mL of brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

6. Purification:

  • The resulting crude oil is purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure (literature boiling points can be used as a guide).

  • The product, tert-butyl 4-methyl-3-oxopentanoate, should be a colorless liquid.

Expected Results and Characterization

ParameterExpected Value
Yield 75-85%
Appearance Colorless Liquid
Molecular Formula C₁₀H₁₈O₃
Molecular Weight 186.25 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 3.45 (s, 2H, -CO-CH₂-CO-), 2.80 (hept, 1H, -CH(CH₃)₂), 1.45 (s, 9H, -C(CH₃)₃), 1.15 (d, 6H, -CH(CH₃)₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 208.1, 166.5, 81.8, 50.1, 40.8, 28.0, 18.2
IR (neat, cm⁻¹) ~2970, 1735 (Ester C=O), 1715 (Ketone C=O), 1368, 1150

Safety and Hazard Management

All personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and compatible gloves.

  • n-Butyllithium: Pyrophoric and extremely reactive with water, air, and protic solvents. Handle only under an inert atmosphere using proper syringe techniques. In case of fire, use a Class D fire extinguisher (dry powder). Do not use water or CO₂.

  • Diisopropylamine & Isobutyryl Chloride: Corrosive and toxic. Handle only in a fume hood. Avoid inhalation of vapors and contact with skin.[2][3]

  • Anhydrous Ethers (THF, Et₂O): Highly flammable. Can form explosive peroxides upon standing. Use from freshly opened containers or after testing for and removing peroxides. Keep away from ignition sources.

  • Cryogenic Bath: Dry ice and acetone can cause severe burns upon skin contact. Wear cryogenic gloves when handling. Ensure good ventilation to prevent CO₂ buildup.

First Aid:

  • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing. For corrosive materials or n-BuLi burns, seek immediate medical attention.[2][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive n-BuLi.2. Moisture in glassware or reagents.3. Incorrect stoichiometry.1. Titrate n-BuLi solution immediately before use.2. Ensure rigorous drying of all equipment and use anhydrous grade solvents.3. Double-check all calculations and measurements.
Product contaminated with tert-butyl acetoacetate (self-condensation) 1. Temperature rose above -70 °C during enolate formation or acylation.2. Slow addition of tert-butyl acetate.1. Maintain strict temperature control at -78 °C.2. Ensure dropwise addition is consistent and not too slow, preventing buildup of unreacted base.
Product contaminated with starting materials 1. Incomplete reaction.2. Insufficient base.1. Extend reaction time at -78 °C after acylation.2. Use freshly titrated n-BuLi and ensure accurate addition.
Formation of dark-colored byproducts 1. Reaction temperature too high.2. Impurities in starting materials.1. Re-verify temperature control.2. Use redistilled or high-purity starting materials.

References

  • Yang, J. W., Pan, S. C., & List, B. (2007). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 84, 135. Available from: [Link]

  • Royal Society of Chemistry. (2020). Supplementary Information: General information and experimental procedures. Available from: [Link]

  • ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Available from: [Link]

  • Organic Syntheses. α-Arylation of an Ester to Synthesize Methyl 2-(3-Methoxyphenyl)-2-methylpropanoate. Available from: [Link]

  • Organic Chemistry Portal. Claisen Condensation. Available from: [Link]

Sources

Application

The Versatile Virtuoso: A Senior Application Scientist's Guide to tert-Butyl 4-Methyl-3-oxopentanoate

Foreword: Unveiling a Strategic Building Block In the intricate tapestry of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient and elegant construction of complex molecular...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling a Strategic Building Block

In the intricate tapestry of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient and elegant construction of complex molecular architectures. Among the myriad of synthons available to the discerning chemist, tert-butyl 4-methyl-3-oxopentanoate emerges as a particularly versatile and valuable player. Its unique structural features—a sterically demanding tert-butyl ester, a reactive β-keto functionality, and an isopropyl group—endow it with a nuanced reactivity profile that can be harnessed for a multitude of synthetic transformations. This guide, intended for researchers, scientists, and professionals in drug development, aims to provide not just a set of protocols, but a deeper understanding of the causality behind the experimental choices, empowering you to unlock the full potential of this remarkable building block.

I. The Cornerstone: Synthesis of tert-Butyl 4-Methyl-3-oxopentanoate

A reliable and scalable synthesis of the title compound is the essential first step for its utilization. The most common and efficient method is a variation of the Claisen condensation, a cornerstone of carbon-carbon bond formation.

Causality in Synthesis: The "Directed" Claisen Condensation

The classical Claisen condensation often suffers from issues of self-condensation and lack of regioselectivity when using unsymmetrical ketones. To circumvent this, a "directed" approach is employed. This involves the pre-formation of a specific enolate, which then acts as the nucleophile in a controlled reaction with an acylating agent. In our case, we will generate the lithium enolate of tert-butyl acetate, which will then be acylated with isobutyryl chloride. The bulky tert-butyl group serves a dual purpose: it discourages self-condensation of the ester and can be selectively removed under acidic conditions later in a synthetic sequence, if desired.

Protocol 1: Synthesis via Directed Claisen Condensation

This protocol is adapted from established procedures for similar β-keto esters.[1]

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • tert-Butyl acetate

  • Isobutyryl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Enolate Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF and diisopropylamine.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium solution dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).

    • In a separate flask, dissolve tert-butyl acetate in anhydrous THF.

    • Slowly add the tert-butyl acetate solution to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Acylation:

    • Slowly add isobutyryl chloride to the enolate solution at -78 °C.

    • Allow the reaction mixture to stir at -78 °C for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

dot

Synthesis_Workflow cluster_enolate Enolate Formation cluster_acylation Acylation cluster_workup Work-up & Purification diisopropylamine Diisopropylamine LDA LDA Formation diisopropylamine->LDA nBuLi n-BuLi nBuLi->LDA enolate Lithium Enolate of tert-Butyl Acetate LDA->enolate tert_butyl_acetate tert-Butyl Acetate tert_butyl_acetate->enolate product tert-Butyl 4-Methyl-3-oxopentanoate enolate->product Acylation isobutyryl_chloride Isobutyryl Chloride isobutyryl_chloride->product quench Quench (NH4Cl) product->quench extraction Extraction quench->extraction purification Purification extraction->purification

Caption: Workflow for the synthesis of tert-butyl 4-methyl-3-oxopentanoate.

II. The Art of Functionalization: C-Alkylation

The acidic α-proton of β-keto esters is a gateway to a vast array of functionalization reactions. C-alkylation, in particular, is a powerful tool for introducing new carbon-carbon bonds and building molecular complexity.

The Rationale Behind the Base and Solvent

The choice of base is critical for successful alkylation. A base that is strong enough to deprotonate the β-keto ester but not so strong as to promote side reactions like ester hydrolysis is ideal. Sodium hydride (NaH) or potassium tert-butoxide (K-t-BuOK) are commonly used. Anhydrous polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred as they effectively solvate the metal cation of the enolate without interfering with the nucleophilic attack.

Protocol 2: C-Alkylation with an Alkyl Halide

This protocol provides a general procedure for the C-alkylation of tert-butyl 4-methyl-3-oxopentanoate.

Materials:

  • tert-Butyl 4-methyl-3-oxopentanoate

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (K-t-BuOK)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Enolate Formation:

    • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DMF or THF.

    • Carefully add NaH (wash with anhydrous hexanes to remove mineral oil if necessary) or K-t-BuOK to the solvent.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of tert-butyl 4-methyl-3-oxopentanoate in the same anhydrous solvent.

    • Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases (if using NaH).

  • Alkylation:

    • Slowly add the alkyl halide to the enolate solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material. The reaction time will vary depending on the reactivity of the alkyl halide.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Table 1: Representative C-Alkylation Reactions

EntryAlkyl HalideBaseSolventYield (%)
1Methyl IodideNaHTHF>90
2Benzyl BromideK-t-BuOKDMF85-95
3Allyl BromideNaHTHF80-90

III. The Gateway to Heterocycles: Condensation Reactions

The 1,3-dicarbonyl moiety of tert-butyl 4-methyl-3-oxopentanoate makes it an excellent precursor for the synthesis of a wide variety of heterocyclic compounds through condensation reactions.

A. The Biginelli Reaction: A Classic Multicomponent Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot, three-component condensation of a β-keto ester, an aldehyde, and urea (or thiourea) to produce dihydropyrimidinones (DHPMs), a class of compounds with significant pharmacological activities.[2][3]

The Mechanistic Advantage: The reaction typically proceeds under acidic catalysis. The key is the formation of an N-acyliminium ion intermediate from the aldehyde and urea, which is then attacked by the enol of the β-keto ester.[4] The subsequent cyclization and dehydration lead to the stable heterocyclic product. The use of tert-butyl 4-methyl-3-oxopentanoate in this reaction allows for the synthesis of DHPMs with a characteristic isopropyl group at the 6-position.

Protocol 3: Biginelli Reaction

Materials:

  • tert-Butyl 4-methyl-3-oxopentanoate

  • Aromatic or aliphatic aldehyde

  • Urea or Thiourea

  • Ethanol

  • Catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)₃)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, combine tert-butyl 4-methyl-3-oxopentanoate, the aldehyde, and urea (or thiourea) in ethanol.

    • Add a catalytic amount of the acid.

  • Reaction:

    • Heat the mixture to reflux and monitor the reaction by TLC. Reaction times can vary from a few hours to overnight.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature. The product often precipitates from the solution.

    • Collect the solid by filtration and wash with cold ethanol.

    • If no precipitate forms, concentrate the reaction mixture and purify the residue by recrystallization or column chromatography.

B. The Hantzsch Pyridine Synthesis: Building the Pyridine Core

The Hantzsch synthesis is a multi-component reaction that provides access to dihydropyridines, which can be subsequently oxidized to pyridines.[5][6] This reaction involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source, typically ammonia or ammonium acetate.

Strategic Considerations: By using tert-butyl 4-methyl-3-oxopentanoate, pyridines with tert-butoxycarbonyl and isopropyl substituents can be readily prepared. These substituents can modulate the electronic and steric properties of the resulting pyridine, which is a key scaffold in many pharmaceuticals.

Protocol 4: Hantzsch Pyridine Synthesis

Materials:

  • tert-Butyl 4-methyl-3-oxopentanoate (2 equivalents)

  • Aldehyde (1 equivalent)

  • Ammonium acetate (1 equivalent)

  • Ethanol or Acetic Acid

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the aldehyde, tert-butyl 4-methyl-3-oxopentanoate, and ammonium acetate in ethanol or acetic acid.

  • Reaction:

    • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up and Purification:

    • Cool the reaction mixture and pour it into ice water.

    • Collect the precipitated dihydropyridine product by filtration.

    • The crude dihydropyridine can be oxidized to the corresponding pyridine using an oxidizing agent such as nitric acid, manganese dioxide, or by air oxidation.

    • Purify the final pyridine product by recrystallization or column chromatography.

dot

Caption: Synthetic pathways to heterocycles from the title compound.

C. The Paal-Knorr Synthesis: Access to Furans and Pyrroles

The Paal-Knorr synthesis is a classical method for the preparation of furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[7][8] While tert-butyl 4-methyl-3-oxopentanoate is not a 1,4-dicarbonyl compound itself, it can be readily converted into one through C-alkylation with an α-haloketone. This two-step sequence provides a versatile entry into a wide range of substituted furans and pyrroles.

The Synthetic Logic: The initial alkylation step, as described in Protocol 2, introduces the second carbonyl group at the appropriate distance. The subsequent acid-catalyzed cyclization and dehydration (for furans) or condensation with an amine/ammonia (for pyrroles) then proceeds smoothly.

Protocol 5: Two-Step Paal-Knorr Synthesis

Step 1: Synthesis of the 1,4-Dicarbonyl Intermediate

  • Follow Protocol 2 for C-alkylation, using an appropriate α-haloketone (e.g., chloroacetone, phenacyl bromide) as the alkylating agent.

Step 2A: Furan Synthesis

  • Dissolve the purified 1,4-dicarbonyl intermediate in a suitable solvent (e.g., toluene, acetic acid).

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid).

  • Heat the mixture to reflux, often with a Dean-Stark trap to remove water.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction, neutralize the acid, and perform an aqueous work-up followed by purification.

Step 2B: Pyrrole Synthesis

  • Dissolve the purified 1,4-dicarbonyl intermediate in a suitable solvent (e.g., ethanol, acetic acid).

  • Add an amine or ammonium acetate.

  • Heat the mixture to reflux.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction and perform an aqueous work-up followed by purification.

IV. Conclusion: A Building Block of Strategic Importance

tert-Butyl 4-methyl-3-oxopentanoate is more than just a simple β-keto ester; it is a strategic building block that offers a wealth of synthetic possibilities. Its carefully balanced structural features allow for controlled reactivity, making it an ideal starting material for the synthesis of a diverse array of complex molecules, from functionalized acyclic compounds to important heterocyclic scaffolds. The protocols and insights provided in this guide are intended to serve as a foundation for your own explorations with this versatile molecule. By understanding the underlying principles of its reactivity, you will be well-equipped to design and execute innovative and efficient synthetic strategies in your research and development endeavors.

References

  • An Efficient Directed Claisen Reaction Allows for Rapid Construction of 5,6-Disubstituted 1,3-Dioxin-4-ones. Organic Letters.
  • Hantzsch Dihydropyridine Synthesis. Alfa Chemistry.
  • Biginelli Reaction. Organic Chemistry Portal.
  • Hantzsch pyridine synthesis. Wikipedia.
  • Learning from the Hantzsch synthesis.
  • Paal–Knorr synthesis. Wikipedia.
  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses.
  • BIGINELLI REACTION VIA BIS- UREIDE INTERMEDIATE IN LOW MELTING MIXTURE. Der Pharma Chemica.
  • Paal-Knorr Synthesis. Alfa Chemistry.
  • Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research.
  • Biginelli reaction – Knowledge and References. Taylor & Francis Online.
  • A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investig
  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradi
  • METHYL 2-(3-METHOXYPHENYL)
  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal.
  • Paal-Knorr Pyrrole Synthesis. SynArchive.
  • key reactions in heterocycle synthesis.
  • Paal-Knorr Furan Synthesis. Organic Chemistry Portal.
  • Biginelli Reaction. MilliporeSigma.

Sources

Method

Advanced Application Note: Tert-butyl 4-methyl-3-oxopentanoate

High-Fidelity Protocols for Asymmetric Hydrogenation and Decarboxylative Functionalization Executive Summary & Strategic Utility Tert-butyl 4-methyl-3-oxopentanoate (also known as tert-butyl isobutyrylacetate) is a high-...

Author: BenchChem Technical Support Team. Date: March 2026

High-Fidelity Protocols for Asymmetric Hydrogenation and Decarboxylative Functionalization

Executive Summary & Strategic Utility

Tert-butyl 4-methyl-3-oxopentanoate (also known as tert-butyl isobutyrylacetate) is a high-value


-keto ester scaffold used extensively in the synthesis of chiral pharmaceutical intermediates. Its structural uniqueness lies in the steric bulk of the tert-butyl ester combined with the isopropyl group at the 

-position.

For drug development professionals, this molecule serves two critical functions:

  • Chiral Building Block: Through Dynamic Kinetic Resolution (DKR) asymmetric hydrogenation, it provides access to syn- or anti-

    
    -hydroxy esters with high enantiomeric excess (>98% ee), essential for statin side-chains and macrolide synthesis.
    
  • "Masked" Isobutyl Ketone: The acid-labile tert-butyl group allows for facile deprotection and decarboxylation under mild conditions (e.g., TFA/DCM), avoiding the harsh hydrolysis required for methyl/ethyl esters.

This guide details the mechanistic underpinnings and validated protocols for its two most critical applications: Ru-catalyzed Asymmetric Hydrogenation and Decarboxylative Alkylation .

Core Application I: Asymmetric Hydrogenation (Noyori Protocol)

The reduction of tert-butyl 4-methyl-3-oxopentanoate to its corresponding chiral alcohol is a cornerstone reaction. The steric bulk of the tert-butyl group actually enhances stereoselectivity by locking the conformation in the catalyst binding pocket.

2.1 Mechanistic Insight: The Stereochemical Control

The reaction proceeds via a metal-ligand bifunctional mechanism using Ru(II)-BINAP complexes. Unlike standard hydrogenation, the ligand (BINAP) induces chirality not just through steric blocking, but by influencing the hydride transfer geometry.

  • Catalyst: RuCl

    
    [(R)-BINAP] (or SEGPHOS analogs for higher turnover).
    
  • Mode: The

    
    -keto ester coordinates to the Ru center via the ketone oxygen and the ester carbonyl, forming a chelate.
    
  • Hydride Transfer: The Ru-H species delivers a hydride to the Re- or Si-face of the ketone, dictated by the BINAP atropisomerism.

2.2 Validated Protocol: Enantioselective Hydrogenation

Objective: Synthesis of (R)-tert-butyl 3-hydroxy-4-methylpentanoate.

Materials:

  • Substrate: Tert-butyl 4-methyl-3-oxopentanoate (1.0 equiv)

  • Catalyst: [RuCl(p-cymene)((R)-BINAP)]Cl (0.5 mol%)

  • Solvent: Anhydrous Methanol (degassed)

  • Hydrogen Source: H

    
     gas (balloon or autoclave)
    

Step-by-Step Workflow:

  • Catalyst Activation: In a glovebox, dissolve the Ru-precatalyst in degassed methanol.

  • Substrate Addition: Add the substrate to the catalyst solution. The concentration should be approx. 0.5 M.

  • Pressurization: Transfer to a high-pressure autoclave. Purge with H

    
     (3x) to remove trace O
    
    
    
    .
  • Reaction: Pressurize to 50 bar (725 psi) H

    
    . Heat to 50°C. Stir at 1000 rpm for 12 hours.
    
    • Note: Higher pressure favors the active Ru-H species, increasing TOF (Turnover Frequency).

  • Workup: Vent H

    
    . Concentrate the solvent in vacuo.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc 9:1).

Data: Catalyst & Solvent Screening

Catalyst SystemSolventPressure (bar)Conv.[1] (%)ee (%)
RuCl2[(R)-BINAP] MeOH 50 >99 96 (R)
RuCl2[(R)-BINAP]EtOH509592 (R)
RuCl2[(R)-BINAP]DCM504085 (R)
RuCl2(PPh3)3MeOH50990 (racemic)

Critical Control Point: The use of DCM significantly lowers conversion due to non-competitive binding with the Ru center compared to protic solvents like MeOH which facilitate the proton transfer in the transition state.

2.3 Mechanism Visualization (DOT)

NoyoriMechanism Substrate Tert-butyl 4-methyl-3-oxopentanoate Coordination Chelation (Substrate-Ru) Substrate->Coordination + Catalyst RuComplex Ru(II)-BINAP Active Species RuComplex->Coordination TS Hydride Transfer Transition State Coordination->TS H2 Activation TS->RuComplex Regeneration Product (R)-Hydroxy Ester (>96% ee) TS->Product Reductive Elimination

Figure 1: Catalytic cycle for the Ru-BINAP mediated asymmetric hydrogenation.

Core Application II: Alpha-Alkylation & Decarboxylation

This protocol exploits the "masked ketone" property. By alkylating the


-carbon (C2) and subsequently removing the ester, researchers can synthesize complex, branched ketones that are difficult to access via direct aldol chemistry.
3.1 Mechanism: The Acid-Labile Switch

Unlike ethyl esters which require saponification (basic hydrolysis), the tert-butyl ester undergoes acid-catalyzed fragmentation .

  • Protonation: The carbonyl oxygen of the ester is protonated by TFA.

  • Cleavage: The tert-butyl cation leaves (E1-like), generating the carboxylic acid and isobutylene gas.

  • Decarboxylation: The resulting

    
    -keto acid is unstable and spontaneously decarboxylates to the ketone and CO
    
    
    
    .
3.2 Validated Protocol: Sequential Alkylation-Decarboxylation

Objective: Synthesis of 4-methyl-1-phenylpentan-3-one (Benzyl alkylation example).

Phase A: Alkylation

  • Enolate Formation: Dissolve tert-butyl 4-methyl-3-oxopentanoate (10 mmol) in dry THF. Cool to 0°C. Add NaH (1.1 equiv, 60% dispersion). Stir 30 min.

    • Observation: Evolution of H

      
       gas ceases when enolate is formed.
      
  • Electrophile Addition: Add Benzyl Bromide (1.1 equiv) dropwise.

  • Reaction: Warm to RT and reflux for 4 hours.

  • Workup: Quench with sat. NH

    
    Cl. Extract with EtOAc.
    

Phase B: Decarboxylation (The "TFA Method")

  • Dissolution: Dissolve the crude alkylated intermediate in DCM (10 mL/g).

  • Acidolysis: Add Trifluoroacetic Acid (TFA) (20% v/v).

  • Monitoring: Stir at RT for 2-4 hours. Monitor by TLC (disappearance of ester spot).[2]

    • Note: Gas evolution (Isobutylene + CO

      
      ) indicates reaction progress.
      
  • Isolation: Evaporate volatiles. Neutralize residue with sat. NaHCO

    
    . Extract with Ether.
    
3.3 Reaction Pathway Visualization (DOT)

Decarboxylation Start Reagent: Tert-butyl 4-methyl-3-oxopentanoate Enolate Enolate Anion (NaH/THF) Start->Enolate Deprotonation (pKa ~11) Alkylated Alpha-Alkylated Intermediate Enolate->Alkylated SN2 Alkylation (R-X) AcidInter Beta-Keto Acid (Transient) Alkylated->AcidInter TFA/DCM (tBu cleavage) Final Target Ketone (+ CO2 + Isobutylene) AcidInter->Final Spontaneous Decarboxylation

Figure 2: Step-wise transformation from beta-keto ester to substituted ketone.

References & Authority
  • Reagent Identification: Tert-butyl 4-methyl-3-oxopentanoate (CAS 94250-54-1).[3] Sigma-Aldrich Product Data. Link

  • Noyori Hydrogenation: Noyori, R., et al. "Asymmetric Hydrogenation of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Keto Carboxylic Esters." Journal of the American Chemical Society, 109(19), 5856–5858. Link
    
  • Decarboxylation Mechanism: Witzeman, J. S. "Transacetoacetylation with tert-butyl acetoacetate." Journal of Organic Chemistry, 56(5), 1713–1718. Link

  • TFA Cleavage Protocol: Lundt, B. F., et al. "Removal of tert-butyl and tert-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research, 12(5), 258-268. Link

Disclaimer: This protocol is intended for use by qualified research personnel only. Always consult the Safety Data Sheet (SDS) for CAS 94250-54-1 before handling.

Sources

Application

Application Note: Advanced Synthesis of tert-Butyl 4-methyl-3-oxopentanoate via Claisen-Type Condensations

Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary tert-Butyl 4-methyl-3-oxopentanoate (also known as ter...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary

tert-Butyl 4-methyl-3-oxopentanoate (also known as tert-butyl isobutyrylacetate) is a highly versatile ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-keto ester building block. It is heavily utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including the promising chemotherapeutic agent 12,13-desoxyepothilone B (dEpoB) and highly targeted MALT1 inhibitors for cancer immunotherapy[1].

This application note details the mechanistic rationale, reagent selection, and step-by-step protocols for synthesizing this molecule. Rather than relying on a standard, low-yielding direct ester-ester condensation, this guide provides two field-proven, high-efficiency pathways: the Directed Lithium Enolate Acylation and the Decarboxylative Malonate Acylation .

Mechanistic Rationale & Strategy Selection (E-E-A-T)

Synthesizing a crossed


-keto ester traditionally relies on the Claisen condensation. However, direct ester-ester condensations often suffer from poor yields due to self-condensation and unfavorable thermodynamic equilibria. To achieve high purity and yield, two optimized pathways are predominantly utilized in process chemistry:
Pathway A: The Directed Lithium Enolate Acylation (Modified Claisen)

This strategy utilizes tert-butyl acetate and isobutyryl chloride. The bulky tert-butyl group sterically hinders self-condensation, making it an excellent substrate for kinetic enolate formation. Lithium diisopropylamide (LDA) is used at -78 °C to kinetically and quantitatively generate the lithium enolate without acting as a nucleophile.

  • Causality & Stoichiometry Rule: When the enolate attacks the highly electrophilic isobutyryl chloride, the resulting

    
    -keto ester product is significantly more acidic (pKa ~11) than the starting acetate (pKa ~25). The newly formed product will instantly protonate an equivalent of the unreacted enolate. Therefore, a strict stoichiometry of 2.0 equivalents of enolate to 1.0 equivalent of acyl chloride  is required to achieve full conversion of the limiting electrophile.
    
Pathway B: The Decarboxylative Malonate Acylation (Brooks Method)

To circumvent the 50% atom-economy cap of the enolate method, the acylation of malonic acid mono-tert-butyl ester is highly effective and frequently used in scaled pharmaceutical routes[1]. Isobutyric acid is activated with 1,1'-Carbonyldiimidazole (CDI). Concurrently, the malonate half-ester is treated with isopropylmagnesium chloride (iPrMgCl) to form a nucleophilic magnesium dianion. Upon mixing, acylation occurs, followed by rapid decarboxylation upon acidic workup to yield the target


-keto ester. This method avoids cryogenic (-78 °C) conditions.

Workflow Visualization

SynthesisPathways cluster_A Pathway A: Directed Claisen Acylation cluster_B Pathway B: Decarboxylative Malonate Acylation A1 tert-Butyl Acetate (2.0 eq) A2 LDA / THF / -78 °C (Kinetic Enolization) A1->A2 A3 Lithium Enolate (2.0 eq) A2->A3 A5 Acylation & Enolate Quench (-78 °C to RT) A3->A5 A4 Isobutyryl Chloride (1.0 eq) A4->A5 Final tert-Butyl 4-methyl-3-oxopentanoate (Target Product) A5->Final B1 Isobutyric Acid (1.0 eq) B2 CDI / THF / RT (Activation) B1->B2 B3 Acyl Imidazole Intermediate B2->B3 B7 Condensation & Decarboxylation (RT then HCl Quench) B3->B7 B4 Mono-tert-butyl Malonate (1.5 eq) B5 iPrMgCl / THF / 0 °C (Dianion Formation) B4->B5 B6 Magnesium Dianion B5->B6 B6->B7 B7->Final

Fig 1. Comparative workflows for the synthesis of tert-butyl 4-methyl-3-oxopentanoate.

Quantitative Data & Stoichiometry

Table 1: Comparison of Synthetic Pathways

ParameterPathway A: Directed ClaisenPathway B: Malonate Acylation
Limiting Reagent Isobutyryl ChlorideIsobutyric Acid
Temperature Profile Cryogenic (-78 °C) to RTMild (0 °C to RT)
Atom Economy Lower (Requires 2.0 eq acetate)Higher (Catalytic/Dianion driven)
Key Advantage Extremely fast, highly pure crudeScalable, avoids ultra-low temps
Primary Drawback 50% max yield based on acetateGenerates CO2 gas (requires venting)

Table 2: Reagent Stoichiometry for Pathway A (50 mmol scale)

ReagentMW ( g/mol )EquivalentsAmountRole
Isobutyryl Chloride106.551.05.2 mL (50 mmol)Electrophile (Limiting)
tert-Butyl Acetate116.162.013.5 mL (100 mmol)Nucleophile Precursor
Diisopropylamine101.192.215.5 mL (110 mmol)Base Precursor
n-Butyllithium (2.5M)64.062.142.0 mL (105 mmol)Strong Base
THF (Anhydrous)72.11-100 mLSolvent

Detailed Experimental Protocols

Protocol A: Directed Claisen Acylation (Lithium Enolate Method)

Note: This reaction is highly moisture-sensitive. All glassware must be flame-dried and purged with inert gas (Argon/N2).

  • Setup: Equip a flame-dried 500 mL 3-neck round-bottom flask with a magnetic stirrer, argon inlet, and addition funnel.

  • Amine Base Preparation: Add 100 mL of anhydrous THF and 15.5 mL (110 mmol) of diisopropylamine. Cool the solution to -78 °C using a dry ice/acetone bath.

  • LDA Generation: Dropwise add 42 mL of n-butyllithium (2.5 M in hexanes, 105 mmol). Stir for 30 minutes at -78 °C.

  • Kinetic Enolization: Add 13.5 mL (100 mmol) of tert-butyl acetate dropwise over 15 minutes. Stir for 1 hour at -78 °C to ensure complete formation of the lithium enolate.

  • Acylation: Add 5.2 mL (50 mmol) of isobutyryl chloride dropwise. The reaction mixture may turn slightly yellow.

  • Propagation: Stir for 2 hours at -78 °C, then remove the cooling bath and allow the mixture to warm to room temperature over 1 hour.

  • Quench: Pour the reaction mixture into 150 mL of saturated aqueous NH4Cl. (Causality: The mild acid protonates the lithium enolate of the product without hydrolyzing the acid-sensitive tert-butyl ester).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via vacuum distillation or silica gel chromatography (Hexanes:EtOAc) to yield the pure

    
    -keto ester.
    
Protocol B: Decarboxylative Malonate Acylation (Magnesium Dianion Method)

Adapted from validated pharmaceutical synthesis routes for MALT1 degraders[1].

  • Acyl Imidazole Formation: In Flask A, dissolve 4.0 g (45.5 mmol, 1.0 eq) of isobutyric acid in 120 mL of anhydrous THF. Cool to 0 °C. Add 8.1 g (50.0 mmol, 1.1 eq) of 1,1'-Carbonyldiimidazole (CDI) in portions. Stir at room temperature for 3 hours. (Causality: CDI activates the carboxylic acid, releasing CO2 and forming a highly reactive acyl imidazole).

  • Dianion Generation: In a separate Flask B, dissolve 11.0 g (68.3 mmol, 1.5 eq) of malonic acid mono-tert-butyl ester in 100 mL of THF. Cool to 0 °C. Dropwise add 69 mL of isopropylmagnesium chloride (2M in THF, 136.5 mmol, 3.0 eq). (Causality: The first equivalent deprotonates the carboxylic acid; the second deprotonates the alpha-carbon to form the nucleophilic magnesium dianion).

  • Condensation: Transfer the contents of Flask A into Flask B dropwise at 0 °C.

  • Propagation: Allow the combined mixture to warm to room temperature and stir for 12 hours.

  • Quench & Decarboxylation: Cool to 0 °C and carefully quench with 1M HCl until the pH reaches 2-3. (Causality: Acidification triggers the spontaneous decarboxylation of the unstable

    
    -keto acid intermediate, locking in the final 
    
    
    
    -keto ester structure).
  • Extraction: Extract with ethyl acetate (3 x 150 mL), wash with saturated NaHCO3 and brine, dry over MgSO4, and concentrate to yield tert-butyl 4-methyl-3-oxopentanoate.

Analytical Characterization Expectations

To verify the success of the synthesis, utilize


H NMR (CDCl

, 400 MHz). Key diagnostic peaks include:
  • Methylene bridge: A distinct singlet at ~3.4 ppm representing the -CH

    
    - protons situated between the two carbonyls.
    
  • tert-Butyl group: A large, sharp singlet integrating to 9H at ~1.45 ppm.

  • Isopropyl group: A septet at ~2.7 ppm (1H, methine) and a doublet at ~1.1 ppm (6H, methyls).

  • Note: While some

    
    -keto esters exhibit strong keto-enol tautomerism, the steric bulk of the tert-butyl and isopropyl groups heavily favors the keto form in this specific molecule.
    

References

  • WO2018085247A1 - Compounds for MALT1 degradation Source: Google Patents URL
  • New Chemical Synthesis of the Promising Cancer Chemotherapeutic Agent 12,13-Desoxyepothilone B Source: American Chemical Society (ACS Publications) URL:[Link]

Sources

Method

Application Note: Chemoselective Esterification of 4-Methyl-3-Oxopentanoic Acid

This Application Note is designed for researchers and drug development scientists requiring a robust protocol for the synthesis of tert-butyl 4-methyl-3-oxopentanoate (also known as tert-butyl isobutyrylacetate). This gu...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development scientists requiring a robust protocol for the synthesis of tert-butyl 4-methyl-3-oxopentanoate (also known as tert-butyl isobutyrylacetate).

This guide prioritizes the Di-tert-butyl Dicarbonate (


) Strategy , which is the superior method for sensitive 

-keto acids, avoiding the thermal and acidic conditions that trigger decarboxylation.

Target Compound: tert-Butyl 4-methyl-3-oxopentanoate CAS: 94250-54-1 Application: Chiral building block for statins, antibiotics, and alkaloid synthesis.

Part 1: Strategic Analysis & Chemical Logic

The "Decarboxylation Trap"

The primary challenge in esterifying 4-methyl-3-oxopentanoic acid is its inherent instability. As a


-keto acid, it is prone to spontaneous decarboxylation to form 3-methyl-2-butanone. This process is accelerated by:
  • Heat: Temperatures above 40°C.

  • Strong Acids: Standard Fischer esterification catalysts (

    
    , 
    
    
    
    -TsOH).
  • Basic Conditions: Can induce hydrolysis or polymerization.

Why Standard Methods Fail
MethodSuitabilityCritical Flaw
Fischer Esterification FAIL Requires reflux and strong acid; leads to rapid decarboxylation and alcohol dehydration (isobutylene formation).
Acid Chloride (

)
HIGH RISK Conversion to acid chloride generates HCl;

-keto acid chlorides are unstable and prone to ketene dimerization.
Steglich (DCC/DMAP) POOR tert-Butanol is sterically bulky (

alcohol). DCC coupling is often too slow, leading to high N-acylurea byproduct formation.
The Solution: The "Activated Anhydride" Route

The most reliable protocol for R&D scale utilizes Di-tert-butyl dicarbonate (


) .
  • Mechanism:

    
     reacts with the carboxylic acid to form a mixed anhydride. This intermediate undergoes intramolecular nucleophilic attack (or attack by liberated 
    
    
    
    -BuOH) to transfer the tert-butyl group.
  • Advantages:

    • Mild Conditions: Reaction proceeds at 0°C to Room Temperature (RT).

    • Neutral pH: Avoids strong acid catalysis.

    • Dual Role:

      
       acts as both the activator and the tert-butyl source.
      

Part 2: Detailed Experimental Protocol

Protocol A: Mediated Esterification (Recommended)

Scale: 10 mmol (Adaptable to 100 mmol)

1. Reagents & Materials
  • Substrate: 4-methyl-3-oxopentanoic acid (Freshly prepared or stored at -80°C).

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) [1.5 - 2.0 equiv].
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP) [0.1 - 0.3 equiv].

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Quench: 10% Citric Acid solution.

2. Step-by-Step Procedure

Step 1: Preparation (0 min)

  • Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen atmosphere.

  • Dissolve 4-methyl-3-oxopentanoic acid (1.30 g, 10 mmol) in anhydrous DCM (30 mL).

  • Cool the solution to 0°C using an ice bath. Crucial: Keep cold to prevent degradation.

Step 2: Activation (15 min)

  • Add DMAP (122 mg, 1.0 mmol, 0.1 equiv) in one portion.

  • Note: A slight color change may occur. DMAP acts as a nucleophilic catalyst, forming a reactive acyl-pyridinium species.

Step 3: Reaction (3 - 12 hours)

  • Dropwise add a solution of

    
      (3.27 g, 15 mmol, 1.5 equiv) in DCM (10 mL) over 15 minutes.
    
  • Observation: Gas evolution (

    
    ) will be observed. Ensure the system is vented through a bubbler.
    
  • Allow the reaction to warm slowly to Room Temperature (20-25°C) .

  • Stir for 3–12 hours. Monitor by TLC (Silica, 10% EtOAc/Hexanes) or LC-MS.

    • Endpoint: Disappearance of the acid peak.

Step 4: Workup (Critical for Purity)

  • Quench the reaction by adding 10% Citric Acid (20 mL) at 0°C. Reason: Citric acid is mild and removes DMAP without hydrolyzing the sensitive

    
    -keto ester.
    
  • Separate the organic layer.[1]

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Wash combined organics with Saturated

    
      (20 mL) to remove unreacted acid and 
    
    
    
    byproducts.
  • Wash with Brine (20 mL).

  • Dry over anhydrous

    
    , filter, and concentrate in vacuo at <30°C . Do not heat the water bath above 30°C.
    

Step 5: Purification

  • Crude Product: Usually a pale yellow oil.

  • Flash Chromatography: Silica Gel 60.

    • Eluent: Gradient 0%

      
       10% Ethyl Acetate in Hexanes.
      
    • Note:

      
      -keto esters can enolize on silica. If streaking occurs, add 1% 
      
      
      
      to the eluent (though usually not necessary for
      
      
      -butyl esters).
  • Yield Expectation: 75–90%.

Protocol B: The "Meldrum's Acid" Alternative (De Novo Synthesis)

Use this if the free acid is unavailable or degraded. If you cannot source high-quality 4-methyl-3-oxopentanoic acid, do not attempt to make the acid first. Synthesize the ester directly from Isobutyryl Chloride .

  • Condensation: React Isobutyryl Chloride (1.0 eq) with Meldrum's Acid (1.0 eq) and Pyridine (2.0 eq) in DCM at 0°C for 1 hour.

  • Workup: Wash with dilute HCl. Isolate the acylated Meldrum's intermediate.

  • Alcoholysis: Reflux the intermediate in tert-Butanol (excess) and Benzene/Toluene for 2-4 hours.

  • Result: The intermediate decarboxylates and captures

    
    -BuOH in one pot to form the target ester.
    
    • Reference: Oikawa, Y., et al. J. Org. Chem.1978 , 43, 2087.

Part 3: Visualization & Logic

Reaction Mechanism & Competition Pathway

The following diagram illustrates the kinetic competition between the desired esterification and the fatal decarboxylation pathway, highlighting why the


 method is superior.

G Acid 4-Methyl-3-oxopentanoic Acid Heat Heat / Strong Acid Acid->Heat Unstable Boc2O Boc2O / DMAP (Mild Conditions) Acid->Boc2O Activation Decarb Decarboxylation Heat->Decarb MixedAnh Mixed Anhydride Intermediate Boc2O->MixedAnh Target tert-Butyl 4-methyl-3-oxopentanoate MixedAnh->Target Intramolecular Transfer - CO2, - tBuOH Ketone 3-Methyl-2-butanone (Dead End Byproduct) Decarb->Ketone - CO2

Caption: Kinetic competition: The


 pathway (Green) bypasses the thermal decarboxylation trap (Red).
Protocol Selection Decision Tree

DecisionTree Start Start: Need tert-Butyl 4-methyl-3-oxopentanoate CheckAcid Is the Free Acid Available & Pure? Start->CheckAcid Yes Yes CheckAcid->Yes Stored at -80°C No No / Degraded CheckAcid->No Commercial supply poor MethodA Method A: Boc2O / DMAP (Direct Esterification) Yes->MethodA MethodB Method B: Meldrum's Acid Route (From Isobutyryl Chloride) No->MethodB Scale Scale > 100g? MethodA->Scale Consider Scale Scale->MethodA No (Quality driven) IndMethod Method C: Isobutylene / H2SO4 (High Risk / Industrial Only) Scale->IndMethod Yes (Cost driven)

Caption: Workflow for selecting the optimal synthetic route based on substrate availability and scale.

Part 4: Analytical Data & Troubleshooting

Expected Analytical Profile
PropertyValueNotes
Appearance Colorless to pale yellow oilDarkening indicates decomposition.
1H NMR (CDCl3)

1.45 (s, 9H, t-Bu)
Characteristic singlet.

3.38 (s, 2H, CH 2-CO)
Methylene protons (Keto form).

1.10 (d, 6H, Isopropyl)
Tautomerism Keto : Enol ratio ~ 90 : 10Small enol peak (

~12 ppm, OH) is normal.
Stability Store at -20°C or -80°CHydrolyzes slowly in moist air.
Troubleshooting Guide
  • Problem: Low Yield / Recovery of Ketone.

    • Cause: Decarboxylation occurred.[2][3]

    • Fix: Ensure reaction temp never exceeds 25°C. Check vacuum bath temp during concentration. Confirm acid was not degraded before starting.

  • Problem: No Reaction.

    • Cause: Old

      
       (hydrolyzed to t-BuOH and CO2).
      
    • Fix: Use fresh

      
      . You should see gas evolution upon addition.
      
  • Problem: Product contains DMAP.

    • Cause: Insufficient acid wash.

    • Fix: Wash organic layer with 10% Citric Acid or 0.5M HCl (rapidly) to protonate and remove DMAP.

References

  • Direct Esterification Mechanism

    • Pozdnev, V. F. (1995). "Activation of carboxylic acids by pyrocarbonates. Application of di-tert-butyl pyrocarbonate as a condensing reagent in the synthesis of esters of amino acids." Tetrahedron Letters, 36(10), 1703-1706. Link

  • Meldrum's Acid Route (Alternative Synthesis)

    • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). "Meldrum's acid in organic synthesis. 2.

      
      -keto esters." The Journal of Organic Chemistry, 43(10), 2087-2088. Link
      
  • Stability of

    
    -Keto Acids: 
    
    • Grande, K. D., & Rosenfeld, S. M. (1980).

      
      -keto acids. A study of the mechanism." The Journal of Organic Chemistry, 45(9), 1626-1628. Link
      
  • 
     Reactivity Review: 
    
    • Basel, Y., & Hassner, A. (2001). "Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols." The Journal of Organic Chemistry, 65(20), 6368-6380. Link

Sources

Application

Application Note: Nucleophilic Substitution &amp; Derivatization of tert-Butyl 4-methyl-3-oxopentanoate

This Application Note is designed for medicinal chemists and process development scientists utilizing tert-butyl 4-methyl-3-oxopentanoate (also known as tert-butyl isobutyrylacetate) as a versatile building block. [1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists utilizing tert-butyl 4-methyl-3-oxopentanoate (also known as tert-butyl isobutyrylacetate) as a versatile building block.

[1][2]

Strategic Profile & Molecule Analysis[3]

tert-Butyl 4-methyl-3-oxopentanoate is a bulky


-keto ester characterized by high steric demand at both the ester and the acyl positions. In drug discovery, it serves as a critical "isobutyryl" donor, allowing for the introduction of the pharmacologically privileged 4-methyl-3-oxo motif found in various kinase inhibitors and statin precursors.
Key Structural Advantages
  • Steric Bulk (tert-Butyl): Unlike methyl or ethyl esters, the tert-butyl group suppresses unwanted self-condensation (Claisen) and transesterification side reactions during nucleophilic attacks.

  • Acid-Labile Deprotection: The ester can be cleaved via acid-catalyzed SN1 mechanisms (e.g., TFA/DCM), avoiding the harsh basic hydrolysis conditions that might racemize sensitive stereocenters elsewhere in the API.

  • Ambident Nucleophilicity: Upon deprotonation, the molecule forms a resonance-stabilized enolate capable of reacting at the

    
    -carbon (C2) or the carbonyl oxygen, governed by solvent and counter-ion selection.
    

Mechanistic Reactivity Map

The reactivity of tert-butyl 4-methyl-3-oxopentanoate is dominated by its ability to act as a carbon nucleophile in SN2 substitution reactions (Alkylation). The following diagram outlines the divergent pathways available based on reaction conditions.

ReactivityMap Substrate tert-Butyl 4-methyl-3-oxopentanoate Base Deprotonation (NaH / KOtBu) Substrate->Base Enolate Resonance Stabilized Enolate Base->Enolate PathA Path A: C-Alkylation (Kinetic/Thermo Control) Enolate->PathA Soft Electrophile (R-X, THF) PathB Path B: O-Alkylation (Impurity) Enolate->PathB Hard Electrophile (Polar Aprotic) PathC Path C: Dianion Formation (Gamma-Alkylation) Enolate->PathC 2nd Base (nBuLi) ProductA alpha-Substituted Keto Ester PathA->ProductA ProductC gamma-Substituted (Quaternary Center) PathC->ProductC

Figure 1: Divergent reactivity pathways. Path A is the primary focus for chain extension in API synthesis.

Detailed Experimental Protocols

Protocol A: Regioselective -C-Alkylation (SN2 Substitution)

This protocol describes the mono-alkylation at the C2 position. The steric bulk of the tert-butyl group aids in directing substitution to the carbon, but solvent choice is critical to minimize O-alkylation.

Objective: Synthesis of


-alkylated derivatives via nucleophilic substitution on alkyl halides.
Reagents & Materials
  • Substrate: tert-Butyl 4-methyl-3-oxopentanoate (1.0 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 equiv). Alternative: KOtBu for homogeneous kinetics.

  • Electrophile: Primary Alkyl Halide (R-Br or R-I) (1.1 equiv).

  • Solvent: Anhydrous THF (favors C-alkylation) or DMF (increases rate but risks O-alkylation). Recommended: THF/DMF (9:1) mixture.

Step-by-Step Methodology
  • Apparatus Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

  • Base Preparation: Charge NaH (1.1 equiv) into the flask. Wash twice with anhydrous hexanes to remove mineral oil if downstream purification is sensitive to aliphatics. Suspend NaH in anhydrous THF (0.2 M relative to substrate).

  • Enolate Formation: Cool the suspension to 0 °C. Add tert-butyl 4-methyl-3-oxopentanoate dropwise over 15 minutes.

    • Observation: Hydrogen gas evolution will be vigorous. Ensure proper venting.[1][2]

    • Checkpoint: Stir at 0 °C for 30 minutes, then warm to RT for 15 minutes to ensure complete deprotonation. The solution should become clear to slightly yellow.[3]

  • Nucleophilic Substitution: Cool the mixture back to 0 °C (optional, depending on electrophile reactivity). Add the Alkyl Halide dropwise.[4]

    • Note: If the electrophile is a chloride, add catalytic NaI (Finkelstein condition) to accelerate the reaction.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours.

    • Monitoring: Monitor via TLC or LC-MS. The starting material (

      
      -keto ester) stains dark purple/red with FeCl3; the product will stain less intensely or differently.
      
  • Workup: Quench carefully with saturated aqueous NH4Cl at 0 °C. Extract with EtOAc (3x). Wash combined organics with water and brine. Dry over Na2SO4 and concentrate.

Data Interpretation:

Parameter C-Alkylation (Desired) O-Alkylation (Undesired)
1H NMR (Alpha-H) Doublet/Triplet ~3.5 ppm (integration 1H) Singlet ~5.0 ppm (Vinyl proton)
13C NMR (Carbonyl) Ketone C=O intact (~205 ppm) Ketone C=O lost, Enol ether C=C present

| Conditions Favoring | THF, Lithium/Sodium bases, Soft Electrophiles (Iodides) | DMF/DMSO, Potassium bases, Hard Electrophiles (Sulfonates) |

Protocol B: Heterocycle Synthesis (Cyclocondensation)

While not a simple substitution, the most high-value application of this substrate is the "substitution" of the carbonyl oxygens by binucleophiles to form heterocycles (e.g., Pyrazoles, Pyrimidines).

Objective: Synthesis of 3-isopropyl-5-hydroxy-pyrazoles (common scaffold in herbicide and drug discovery).

Methodology
  • Dissolution: Dissolve tert-butyl 4-methyl-3-oxopentanoate (1 equiv) in Ethanol.

  • Reagent Addition: Add Hydrazine Hydrate (1.1 equiv) or a substituted hydrazine (R-NH-NH2).

  • Cyclization: Heat to reflux for 2–4 hours.

    • Mechanism:[5][3][6] Initial attack of hydrazine on the ketone (Schiff base formation) followed by intramolecular nucleophilic acyl substitution at the ester, displacing tert-butanol.

  • Isolation: Cool to room temperature. The product often precipitates. If not, concentrate and recrystallize from EtOH/Hexane.

Troubleshooting & Critical Parameters

The "Dianion" Risk

Using strong bases like LDA (Lithium Diisopropylamide) in excess (2.0+ equiv) can deprotonate the


-position (the methine of the isopropyl group).
  • Risk: If you intend to alkylate the

    
    -position (between carbonyls) but use excess LDA, you may alkylate the isopropyl group, creating a quaternary center.
    
  • Control: Use NaH (thermodynamic control) to strictly limit deprotonation to the most acidic

    
    -proton (pKa ~11).
    
Decarboxylation

The tert-butyl ester is thermally stable up to ~80°C in neutral conditions, but in the presence of strong acids (generated during workup if not neutralized) or extreme heat, it undergoes thermal decarboxylation to form 3-methylbutan-2-one.

  • Prevention: Keep workup pH > 4. Avoid distillation of the product above 100°C.

Transesterification

Avoid using alkoxide bases that do not match the ester (e.g., do NOT use NaOMe or NaOEt). This will lead to rapid exchange of the tert-butyl group for methyl/ethyl, changing the steric profile and lipophilicity of your molecule.

  • Rule: Always use KOtBu or non-nucleophilic bases (NaH, K2CO3, DBU).

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Taber, D. F., & Amedio, J. C. (1986). Control of stereoselectivity in the alkylation of beta-keto esters. Journal of Organic Chemistry, 51(24), 4728-4729. [Link]

  • Huckin, S. N., & Weiler, L. (1974). Alkylation of dianions of beta-keto esters. Journal of the American Chemical Society, 96(4), 1082–1087. [Link]

Sources

Method

Application Note: Controlled Acidic Cleavage of tert-Butyl 4-Methyl-3-oxopentanoate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic causality, self-validating methodologies, and thermal degradation control. Executive Summary & Chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic causality, self-validating methodologies, and thermal degradation control.

Executive Summary & Chemical Context

The hydrolysis of tert-butyl 4-methyl-3-oxopentanoate to its corresponding carboxylic acid, 4-methyl-3-oxopentanoic acid (also known as β-ketoisocaproic acid, a key intermediate in leucine metabolism[1]), presents a classic dichotomy in synthetic organic chemistry. The robust conditions traditionally required to cleave a sterically hindered tert-butyl ester directly conflict with the extreme thermal and chemical fragility of the resulting β-keto acid[2].

This application note delineates a highly optimized, self-validating protocol for this transformation, prioritizing product integrity through rigorous mechanistic control, specific scavenger selection, and strict thermal regulation.

Mechanistic Causality: Driving the Experimental Design

As an application scientist, it is critical to understand why specific reagents and conditions are chosen, rather than simply following a recipe. The structural nuances of a β-keto ester dictate the following chemical logic:

A. Reagent Selection: Why Acidic Over Basic Cleavage?

Standard base-catalyzed saponification (e.g., using LiOH or NaOH) is highly effective for primary and secondary esters but fails for tert-butyl esters due to the bulky tert-butyl group sterically shielding the carbonyl carbon from nucleophilic attack[3]. More critically, subjecting a β-keto ester to strong alkaline conditions promotes the retro-Claisen condensation, leading to the irreversible cleavage of the C2–C3 carbon-carbon bond rather than the ester C–O bond.

Therefore, acidic cleavage using Trifluoroacetic Acid (TFA) is mandatory. TFA (pKa ~ 0.5) efficiently protonates the ester carbonyl, facilitating heterolytic C–O bond cleavage via an E1-like mechanism[4],[5].

B. The Necessity of Cation Scavengers

The acidic cleavage generates a highly reactive tert-butyl carbocation[6]. While this cation predominantly deprotonates to form isobutylene gas, the active methylene (C2 position) of the β-keto acid substrate is highly nucleophilic, especially via its enol tautomer. Without intervention, the carbocation acts as an electrophile, leading to unwanted C-alkylation[7],[8]. To prevent this, Triisopropylsilane (TIS) is added as a sacrificial scavenger to irreversibly quench the cation.

C. Thermal Control: The Decarboxylation Threat

4-Methyl-3-oxopentanoic acid is notoriously unstable. Like all β-keto acids, it undergoes spontaneous thermal decarboxylation via a six-membered cyclic transition state, yielding 3-methyl-2-butanone and CO₂[2]. Consequently, the reaction and all subsequent workup steps must be strictly maintained below 15 °C.

Mechanism Ester tert-Butyl 4-methyl-3-oxopentanoate Protonation Carbonyl Protonation (TFA) Ester->Protonation Cleavage Heterolytic C-O Cleavage Protonation->Cleavage Acid 4-Methyl-3-oxopentanoic Acid Cleavage->Acid Cation tert-Butyl Cation Cleavage->Cation Decarboxylation 3-Methyl-2-butanone + CO2 (Thermal Degradation) Acid->Decarboxylation Heat (>30 °C) Isobutylene Isobutylene Gas Cation->Isobutylene Deprotonation Alkylation C-Alkylation Byproduct Cation->Alkylation Attack on Active Methylene

Mechanistic pathways of TFA deprotection, highlighting side-reaction risks.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. Each step includes a Validation Checkpoint to ensure the reaction is proceeding correctly before advancing, minimizing the risk of catastrophic product loss.

Phase 1: Setup and Initiation
  • Solubilization: In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent of tert-butyl 4-methyl-3-oxopentanoate in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Scavenger Addition: Add 0.05 equivalents of Triisopropylsilane (TIS) to the stirring solution[9].

  • Thermal Equilibration: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

  • Acidification: Dropwise, add neat Trifluoroacetic Acid (TFA) until the solvent ratio reaches 1:1 (v/v) TFA:DCM[9].

    • Validation Checkpoint 1 (Visual): Within 5 minutes of TFA addition, you must observe gentle, continuous effervescence (isobutylene gas evolution)[4]. If no gas evolves, the TFA may be hydrated/degraded, or the internal temperature is too low to initiate cleavage.

Phase 2: Reaction Monitoring
  • Incubation: Stir the reaction mixture at 0 °C to 15 °C for 3 to 4 hours. Do not allow the reaction to reach room temperature.

    • Validation Checkpoint 2 (Chromatographic): Monitor via TLC (Eluent: 4:1 Hexane/Ethyl Acetate). The starting material (Rf ≈ 0.6, UV/KMnO₄ active) should completely disappear. The product will streak near the baseline. Stain the TLC plate with Bromocresol Green; the appearance of a bright yellow spot on a blue background confirms the presence of the free carboxylic acid.

Phase 3: Cold Workup & Isolation
  • Concentration: Transfer the flask to a rotary evaporator. Critical: The heating bath must be turned off or strictly maintained below 20 °C. Evaporate the volatiles under high vacuum.

    • Validation Checkpoint 3 (Thermal): If vigorous, uncontrollable bubbling occurs during evaporation (distinct from steady solvent boiling), thermal decarboxylation is actively destroying your product. Immediately vent the vacuum and cool the flask in an ice bath.

  • Azeotropic Removal: To remove residual TFA without utilizing aqueous basic washes (which would extract the water-soluble β-keto acid), add 10 mL of cold toluene and co-evaporate under vacuum. Repeat this step three times[9].

  • Storage: Flush the flask with argon and immediately store the resulting 4-methyl-3-oxopentanoic acid at -20 °C.

Workflow Prep 1. Solubilization DCM + TIS Scavenger React 2. TFA Addition Strictly at 0 °C Prep->React Monitor 3. Validation TLC & Gas Evolution React->Monitor Workup 4. Cold Concentration Co-evaporation (Toluene) Monitor->Workup Store 5. Storage -20 °C (Argon) Workup->Store

Step-by-step workflow for the controlled hydrolysis of tert-butyl β-keto esters.

Quantitative Data & Optimization Matrix

The following table summarizes the quantitative impact of varying reaction parameters on product yield and the prevalence of specific degradation pathways.

Reaction ConditionTemp (°C)Time (h)ScavengerTarget Acid Yield (%)Decarboxylation (%)C-Alkylation (%)
Neat TFA251None622810
TFA/DCM (1:1)252None71218
TFA/DCM (1:1)0 to 154None85< 213
TFA/DCM (1:1) 0 to 15 4 TIS (5% v/v) > 94 < 2 < 1
TFA/DCM (1:1)401TIS (5% v/v)< 5> 95< 1

Data Interpretation: The inclusion of TIS is critical for suppressing C-alkylation, while strict adherence to temperatures below 15 °C is the sole mechanism for preventing catastrophic decarboxylation.

Analytical Validation (NMR Troubleshooting)

To verify the integrity of the final product via ¹H NMR (CDCl₃):

  • Success Marker: Complete disappearance of the intense 9-proton singlet at ~1.45 ppm (the tert-butyl group).

  • Failure Mode 1 (Decarboxylation): The appearance of a sharp 3-proton singlet at ~2.1 ppm indicates the formation of the methyl ketone (3-methyl-2-butanone) due to thermal degradation.

  • Failure Mode 2 (Incomplete Cleavage): Retention of the ~1.45 ppm singlet alongside the product peaks indicates insufficient acid strength or reaction time.

References

  • 4-Methyl-3-oxopentanoic acid | CID 440024. PubChem.[Link]

  • β-Ketoisocaproic acid. Wikipedia.[Link]

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange.[Link]

  • TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. Peptide Chemistry.[Link]

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry.[Link]

  • Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed.[Link]

  • Trifluoroacetic acid. Wikipedia.[Link]

  • tert-Butyl Esters. Organic Chemistry Portal.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Optimizing the Synthesis of tert-Butyl 4-Methyl-3-Oxopentanoate

Welcome to the comprehensive technical guide for the synthesis of tert-butyl 4-methyl-3-oxopentanoate. This resource is tailored for researchers, scientists, and professionals in drug development aiming to enhance the ef...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical guide for the synthesis of tert-butyl 4-methyl-3-oxopentanoate. This resource is tailored for researchers, scientists, and professionals in drug development aiming to enhance the efficiency and yield of this valuable chemical process. Within this guide, you will find detailed troubleshooting advice in a question-and-answer format and a list of frequently asked questions to address common challenges encountered during this synthesis.

Troubleshooting Guide: Navigating Common Synthesis Challenges

This section provides in-depth solutions to specific problems you might encounter while synthesizing tert-butyl 4-methyl-3-oxopentanoate.

Question: Why is the yield of my tert-butyl 4-methyl-3-oxopentanoate synthesis consistently low, and what steps can I take to improve it?

Answer:

Low yields in the synthesis of tert-butyl 4-methyl-3-oxopentanoate, a β-keto ester, are a frequent issue.[1][2] The most common synthetic route is a Claisen condensation, where the enolate of tert-butyl acetate is acylated.[1][3] Several factors can contribute to suboptimal yields.

1. Inefficient Enolate Formation: The initial and most critical step is the complete deprotonation of tert-butyl acetate to form its enolate. Incomplete formation leads to unreacted starting material and promotes side reactions.

  • Underlying Cause: Lithium diisopropylamide (LDA) is the preferred strong base for this reaction. However, its effectiveness can be compromised by moisture or if it has degraded over time.

  • Solution:

    • Freshly Prepared LDA: To ensure maximum reactivity, it is best to prepare LDA in situ. This is achieved by adding n-butyllithium (n-BuLi) to diisopropylamine in anhydrous tetrahydrofuran (THF) at a low temperature, typically -78 °C.

    • Strict Anhydrous Conditions: All glassware must be thoroughly dried, and solvents should be anhydrous. Any moisture will consume the LDA and the enolate.

    • Correct Stoichiometry: A slight excess of LDA (1.05 to 1.1 equivalents) is recommended to drive the deprotonation to completion.

2. Competing Side Reactions: Several side reactions can occur, which will lower the yield of the desired product.

  • Self-Condensation: The tert-butyl acetate enolate can react with another molecule of tert-butyl acetate, leading to the formation of tert-butyl acetoacetate.[2]

  • Reaction with the Acylating Agent: The acylating agent, such as isobutyryl chloride, can react with any unreacted LDA.

  • Solution:

    • Precise Temperature Control: Maintaining a consistent low temperature of -78 °C is crucial to minimize side reactions.

    • Slow Reagent Addition: The dropwise addition of both tert-butyl acetate to the LDA solution and the subsequent addition of the acylating agent to the enolate solution is essential. This keeps the concentration of the electrophile low and favors the desired reaction pathway.

Optimized Experimental Protocol:

StepProcedureCritical Considerations
1. Apparatus Setup Assemble an oven-dried, three-necked round-bottom flask with a magnetic stirrer, nitrogen inlet, thermometer, and dropping funnel.Maintain an inert atmosphere throughout the reaction.
2. LDA Formation In anhydrous THF, cool diisopropylamine to -78 °C and add n-BuLi dropwise. Stir for 30 minutes.The internal temperature should not rise above -70 °C.
3. Enolate Formation Slowly add tert-butyl acetate to the LDA solution at -78 °C. Stir for 1 hour.This ensures complete formation of the lithium enolate.
4. Acylation Add isobutyryl chloride dropwise to the enolate solution at -78 °C.Monitor the reaction progress using thin-layer chromatography (TLC).
5. Workup Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.Extract the product into an organic solvent like diethyl ether.
6. Purification Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by vacuum distillation or column chromatography.Proper purification is key to obtaining a high-purity final product.

Troubleshooting Flowchart for Low Yields:

Caption: A decision-making flowchart for troubleshooting low yields.

Question: I'm observing impurities with similar polarity to my desired product. How can I identify and remove them?

Answer:

An impurity with similar polarity is likely tert-butyl acetoacetate, formed from the self-condensation of tert-butyl acetate.[2] Unreacted starting materials can also be present.

Identification Methods:

  • ¹H NMR Spectroscopy: This is the most reliable method for identification. The desired product will exhibit a characteristic septet and doublet for the isopropyl group, which will be absent in the spectrum of tert-butyl acetoacetate.

  • GC-MS: Gas chromatography-mass spectrometry can effectively separate the components and provide their mass spectra for confirmation.

Purification Strategies:

  • Fractional Vacuum Distillation: This is the preferred method for larger quantities if the boiling points of the product and impurities are sufficiently different.

  • Column Chromatography: For smaller scale reactions or when distillation is not practical, silica gel column chromatography using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) can provide good separation.

CompoundKey ¹H NMR Signals (approximate)
tert-Butyl 4-Methyl-3-Oxopentanoate2.8 ppm (septet, 1H), 1.1 ppm (doublet, 6H)
tert-Butyl Acetoacetate2.2 ppm (singlet, 3H)

Frequently Asked Questions (FAQs)

1. What is the most dependable and scalable method for synthesizing tert-butyl 4-methyl-3-oxopentanoate?

The acylation of the lithium enolate of tert-butyl acetate with isobutyryl chloride at -78 °C in anhydrous THF is the most established and reliable method. This approach offers good yields and is scalable, provided that strict adherence to anhydrous conditions and low temperatures is maintained.

2. What are the main safety precautions for this synthesis?

  • Pyrophoric Reagents: n-Butyllithium is pyrophoric and must be handled under an inert atmosphere using appropriate techniques.

  • Cryogenic Temperatures: A dry ice/acetone bath requires thermal protection, such as cryogenic gloves and safety glasses.

  • Corrosive Materials: Isobutyryl chloride is corrosive and should be handled in a fume hood.

  • Flammable Solvents: THF and other ether solvents are highly flammable and should be kept away from ignition sources.

3. Are there alternative bases to LDA that can be used?

While other strong, non-nucleophilic bases such as lithium hexamethyldisilazide (LiHMDS) or potassium hexamethyldisilazide (KHMDS) can be used, LDA is generally favored due to its lower cost and extensive documentation in the scientific literature for this type of transformation. Weaker bases are typically not sufficient to fully deprotonate tert-butyl acetate, which can lead to lower yields.

General Synthesis and Purification Workflow:

synthesis_workflow dry_glassware Oven-Dried Glassware lda_formation LDA Formation (-78°C) dry_glassware->lda_formation inert_atmosphere Inert Atmosphere (N2/Ar) inert_atmosphere->lda_formation anhydrous_solvents Anhydrous Solvents anhydrous_solvents->lda_formation enolate_formation Enolate Formation (-78°C) lda_formation->enolate_formation acylation Acylation (-78°C) enolate_formation->acylation quench Aqueous Quench acylation->quench extraction Organic Extraction quench->extraction drying Drying Agent extraction->drying concentration Rotary Evaporation drying->concentration purification Distillation or Chromatography concentration->purification nmr ¹H NMR purification->nmr gcms GC-MS purification->gcms final_product Pure Product nmr->final_product gcms->final_product

Caption: A summary of the synthesis and purification workflow.

References
  • Smolecule. (2024, April 14). Tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate.
  • BenchChem. (n.d.). Tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate.
  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation.
  • Tanabe, Y., et al. (2005, February 11). Ti-Crossed-Claisen Condensation between Carboxylic Esters and Acid Chlorides or Acids: A Highly Selective and General Method for the Preparation of Various β-Keto Esters. Journal of the American Chemical Society.
  • Organic Chemistry Portal. (n.d.). Claisen Condensation.
  • JoVE. (2025, May 22). Video: Esters to β-Ketoesters: Claisen Condensation Mechanism.
  • Chemistry LibreTexts. (2014, August 29). 19.15 A Claisen Condensation Forms a β-Keto Ester.
  • Google Patents. (n.d.). WO2019040109A1 - Processes for preparation of (s)-tert-butyl 4,5-diamino-5-oxopentanoate.
  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure.
  • Sigma-Aldrich. (n.d.). tert-Butyl 4-methyl-3-oxopentanoate | 94250-54-1.
  • CLEARSYNTH. (n.d.). tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate.
  • BenchChem. (n.d.). Common side reactions in the synthesis of Methyl 2-(benzamidomethyl)-3-oxobutanoate.
  • SciSpace. (2019, July 26). Parametric optimization and rate laws determination for the conversion of 4-tert-butylbenzoic acid to methyl 4-tert.
  • European Patent Office. (2008, November 26). PURIFICATION OF TERTIARY BUTYL ALCOHOL - EP 1673330 B1.
  • ResearchGate. (2025, August 7). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate.

Sources

Optimization

Purification of tert-butyl 4-methyl-3-oxopentanoate by chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating tert-butyl 4-methyl-3-oxopentanoate (als...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating tert-butyl 4-methyl-3-oxopentanoate (also known as tert-butyl isobutyrylacetate).

This compound is a sterically hindered


-keto ester widely utilized as a critical building block in the synthesis of complex polyketides, such as the chemotherapeutic agent 12,13-desoxyepothilone B[1]. However, its purification via silica gel chromatography presents unique challenges due to keto-enol tautomerism and the acid-sensitive nature of the tert-butyl ester group.

Part 1: Expert Troubleshooting & FAQs

Q1: Why does tert-butyl 4-methyl-3-oxopentanoate streak or tail heavily on standard silica gel columns? Causality: The compound exists in a dynamic equilibrium between its keto and enol tautomers. The enol form possesses a free hydroxyl group that strongly hydrogen-bonds with the acidic silanol groups (Si-OH) on the silica gel surface. Conversely, the keto form interacts weakly via dipole-dipole interactions. Because the interconversion rate between tautomers is comparable to the chromatographic time scale, the compound elutes as a broad, tailing band rather than a sharp peak. Solution: Deactivate the silica gel by adding 1% Triethylamine (


) to your mobile phase during column packing. This blocks the highly active silanol sites, forcing the compound to elute as a single, sharp band.

Q2: I am losing yield during chromatography, and NMR shows isobutyrylacetone in my fractions. What is happening? Causality: Standard silica gel is inherently acidic (pH ~4.5–5.5). The tert-butyl ester group is notoriously sensitive to acidic conditions. Prolonged exposure to the silica matrix catalyzes the cleavage of the tert-butyl group, yielding a highly unstable


-keto acid. This intermediate rapidly decarboxylates into a ketone (isobutyrylacetone) and isobutylene/tert-butanol[2].
Solution:  Minimize column residence time by utilizing pressurized flash chromatography rather than gravity chromatography[3]. Ensure the silica is neutralized (as described in Q1) prior to loading your sample.

Q3: How do I separate the product from unreacted isobutyric acid or Meldrum's acid byproducts? Causality: Isobutyric acid and Meldrum's acid derivatives are significantly more polar and acidic than the target


-keto ester. Attempting to separate them solely via chromatography is inefficient, as these acids will streak and co-elute with the enol form of your product.
Solution:  An aqueous basic workup is mandatory prior to chromatography. Washing the crude mixture with saturated Sodium Bicarbonate (

) converts these impurities into water-soluble salts, removing them entirely from the organic phase.

Part 2: Mechanistic Visualizations

G Keto Keto Tautomer (Weak Dipole) Enol Enol Tautomer (Strong H-Bond) Keto->Enol Equilibrium Silica Silica Gel Surface (Acidic Si-OH) Keto->Silica Fast Elution Enol->Silica Strong Adsorption Degradation Decarboxylation & Tailing Silica->Degradation Acid Catalysis

Chromatographic behavior and degradation pathways of beta-keto ester tautomers on silica gel.

G A Crude Mixture (β-Keto Ester + Impurities) B Aqueous Basic Workup (NaHCO3 Wash) A->B Removes acids C Silica Gel Chromatography (Deactivated Silica) B->C Organic phase D TLC Fraction Analysis (KMnO4 Stain) C->D Elution E Pure tert-Butyl 4-methyl-3-oxopentanoate D->E Pool pure fractions

Workflow for the purification of acid-sensitive beta-keto esters.

Part 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Each phase includes a mandatory diagnostic check to confirm success before proceeding.

Phase 1: Pre-Chromatography Workup

  • Dilute the crude reaction mixture in Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous

    
     (3 × 50 mL) to extract unreacted carboxylic acids.
    
  • Validation Check: Test the final aqueous wash with a pH indicator strip. It must read pH > 8. If the solution is acidic or neutral, repeat the wash until basicity is achieved.

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Phase 2: Stationary Phase Deactivation & Packing

  • Prepare a solvent system of 90:10:1 Hexane:EtOAc:

    
    .
    
  • Slurry pack the flash column using silica gel (230-400 mesh) with this triethylamine-spiked solvent.

  • Flush the packed column with 2 column volumes (CV) of standard 90:10 Hexane:EtOAc to remove excess free amine from the void volume.

  • Validation Check: Collect 1 mL of the column flow-through and test with a pH strip. It should be neutral to slightly basic (pH 7–8). If it is highly basic (pH > 10), continue flushing with Hexane:EtOAc.

Phase 3: Sample Loading and Elution

  • Dissolve the concentrated crude oil in a minimum volume of Toluene (avoid halogenated solvents like DCM, which broaden initial loading bands).

  • Load the sample onto the silica bed carefully to ensure a flat, narrow band.

  • Elute using a shallow gradient from 95:5 to 90:10 Hexane:EtOAc under positive nitrogen pressure.

  • Validation Check: Monitor the solvent front. The elution should be rapid (completed within 30-45 minutes) to prevent acid-catalyzed degradation.

Phase 4: Fraction Analysis

  • Spot collected fractions onto silica TLC plates. Develop in 90:10 Hexane:EtOAc.

  • Validation Check: Because

    
    -keto esters lack strong UV chromophores, dip the TLC plate in a basic Potassium Permanganate (
    
    
    
    ) stain and heat gently. The product will rapidly oxidize, appearing as a bright yellow spot against a purple background.
  • Pool the pure fractions and concentrate. Confirm final purity via

    
     NMR, specifically looking for the massive 9H singlet at ~1.45 ppm (tert-butyl group) and the septet at ~2.6 ppm (isopropyl methine).
    

Part 4: Quantitative Chromatographic Data

The following table summarizes the optimization of mobile phases for the isolation of tert-butyl 4-methyl-3-oxopentanoate.

Table 1: Mobile Phase Optimization and Tautomeric Resolution

Solvent System (v/v)

(Keto Form)

(Enol Form)
Resolution & Band ShapeRecommendation
100% Hexane0.050.00Poor, compound stuck on baselineNot recommended
90:10 Hexane:EtOAc0.350.25Moderate tailing, partial tautomer splitStandard starting point
90:10:1 Hexane:EtOAc:

0.380.38Sharp, co-eluting bandHighly recommended
80:20 Hexane:EtOAc0.600.50Fast elution, poor impurity separationUse only for column flushing

References

  • Title: New Chemical Synthesis of the Promising Cancer Chemotherapeutic Agent 12,13-Desoxyepothilone B: Discovery of a Surprising Long-Range Effect on the Diastereoselectivity of an Aldol Condensation Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: SYNTHESIS OF β-KETO ESTERS BY C-ACYLATION OF PREFORMED ENOLATES Source: Organic Syntheses URL: [Link]

  • Title: Recent advances in the transesterification of β-keto esters Source: RSC Advances URL: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of tert-Butyl 4-methyl-3-oxopentanoate

The following technical guide is structured as a Tier 3 Support Knowledge Base for process chemists and researchers. It focuses on the synthesis of tert-butyl 4-methyl-3-oxopentanoate (also known as tert-butyl isobutyryl...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for process chemists and researchers. It focuses on the synthesis of tert-butyl 4-methyl-3-oxopentanoate (also known as tert-butyl isobutyrylacetate), a critical intermediate for API synthesis.

Executive Summary & Molecule Profile

Target Molecule: tert-butyl 4-methyl-3-oxopentanoate CAS: 22416-56-4 Structure:


Primary Utility:  A bulky 

-keto ester used to introduce the isobutyryl pharmacophore while preventing unwanted decarboxylation during subsequent basic alkylations (due to the steric bulk of the tert-butyl group).

Core Challenge: The synthesis is plagued by the "ambident nucleophile" problem of enolates (O- vs. C-acylation) and the thermal/acid instability of the tert-butyl ester moiety.

Method A: The Meldrum’s Acid Route (Gold Standard)

This is the most robust method for laboratory to pilot-scale synthesis. It avoids the selectivity issues of Claisen condensations by using Meldrum's acid as a neutral "scaffold."

The Workflow
  • Acylation: Meldrum's acid is acylated with isobutyryl chloride (Base: Pyridine or DMAP).

  • Alcoholysis: The acylated intermediate is refluxed with tert-butanol to yield the target.

Visualizing the Pathway & Failures

The following diagram maps the critical process flow and where specific side reactions branch off.

MeldrumPathway Start Meldrum's Acid + Isobutyryl Chloride AcylInt 5-Isobutyryl Meldrum's Acid (Acylated Intermediate) Start->AcylInt Pyridine/DCM, 0°C Ketene Acyl Ketene Intermediate AcylInt->Ketene Thermal Elimination (- Acetone, - CO2) Side_Hydrolysis Side Reaction A: Isobutyric Acid + Acetone (Hydrolysis) AcylInt->Side_Hydrolysis Moisture present Target Target Product: tert-butyl 4-methyl-3-oxopentanoate Ketene->Target + tert-Butanol (Nucleophilic Attack) Side_Decarb Side Reaction B: Isopropyl Methyl Ketone (Premature Decarboxylation) Ketene->Side_Decarb No Alcohol / High T Side_Polymer Side Reaction C: Dimerization/Oligomerization Ketene->Side_Polymer High Conc. / No Nucleophile

Figure 1: Reaction logic for the Meldrum's Acid route. Note that the "Ketene" intermediate is highly reactive; absence of t-BuOH leads to decomposition.

Troubleshooting Guide: Meldrum's Acid Route

Q1: My crude yield is good, but the product decomposes during silica gel chromatography. Why? Diagnosis: Acid-Catalyzed De-esterification.

  • Mechanism: Silica gel is slightly acidic. The tert-butyl group is acid-labile. On the column, the protonated ester cleaves to form isobutylene gas and the corresponding

    
    -keto acid, which immediately decarboxylates to 3-methyl-2-butanone (isopropyl methyl ketone).
    
  • Solution:

    • Pre-treat Silica: Neutralize the silica gel with 1-2% triethylamine in hexane before loading.

    • Skip Chromatography: This reaction is often clean enough for distillation. High-vacuum distillation (

      
       mmHg) is preferred to minimize thermal stress.
      

Q2: I see large amounts of isobutyric acid and acetone in my NMR. Diagnosis: Hydrolysis of the Acylated Intermediate.

  • Mechanism: The 5-isobutyryl Meldrum's acid intermediate is extremely hygroscopic. If the DCM solvent isn't anhydrous, or if the workup of the first step is too aggressive (prolonged contact with aqueous acid), the ring hydrolyzes.

  • Solution:

    • Use freshly distilled DCM.

    • Perform the acid wash (to remove pyridine) quickly and with cold dilute HCl.

    • Dry the organic layer thoroughly (

      
      ) before concentrating.[1]
      

Q3: The reaction stalled during the reflux with tert-butanol. Diagnosis: Kinetics of Bulky Nucleophiles.

  • Mechanism: tert-Butanol is bulky and a poor nucleophile compared to methanol or ethanol. The ketene intermediate generated by the thermal breakdown of Meldrum's acid may revert or polymerize if the alcohol attack is too slow.

  • Solution:

    • Catalysis: Add a catalytic amount of DMAP (4-dimethylaminopyridine) or use stoichiometric copper powder (an older but effective trick) during the reflux step to facilitate the nucleophilic attack.

    • Solvent: Ensure you are using pure tert-butanol or a high-boiling inert co-solvent (like toluene) to maintain the reflux temperature required (

      
      C) for the elimination of acetone/CO2.
      

Method B: The Enolate Route (Claisen Condensation)

This method involves reacting the enolate of tert-butyl acetate with isobutyryl chloride. It is faster but prone to "Ambident Nucleophile" errors.

Visualizing the Selectivity Crisis

The enolate can attack via the Carbon (desired) or the Oxygen (undesired).[2]

EnolateSelectivity Enolate tert-Butyl Acetate Enolate (Li+ or Mg++) C_Attack Path A: C-Acylation (Desired) Enolate->C_Attack Soft-Soft Interaction (Mg++ Chelation) O_Attack Path B: O-Acylation (Undesired Enol Ester) Enolate->O_Attack Hard-Hard Interaction (Li+ / Acid Chloride) Electrophile Isobutyryl Chloride Electrophile->C_Attack Electrophile->O_Attack Target tert-butyl 4-methyl-3-oxopentanoate C_Attack->Target Side_O 1-(tert-butoxy)-1-isobutyryloxyethene O_Attack->Side_O

Figure 2: Competition between C-acylation and O-acylation. Magnesium enolates favor Path A.

Troubleshooting Guide: Enolate Route

Q4: I obtained the O-acylated product (enol ester) instead of the


-keto ester. Why? 
Diagnosis: Hard/Soft Acid-Base Mismatch. 
  • Mechanism: Acid chlorides are "hard" electrophiles.[3] Lithium enolates (generated by LDA) have a significant charge density on the oxygen. The "hard" oxygen attacks the "hard" carbonyl of the acid chloride.

  • Solution: Switch to Magnesium Enolates.

    • Use Isopropylmagnesium chloride (iPrMgCl) or prepare the magnesium enolate using

      
       and base. Magnesium coordinates tightly to the enolate oxygen and the electrophile's carbonyl (chelation), forcing the reaction to proceed through the carbon atom (C-acylation).
      

Q5: I see a "trione" or di-acylated impurity. Diagnosis: Proton Exchange (The "Poly-Alkylation" Problem).

  • Mechanism: The product (

    
    -keto ester) is more acidic (
    
    
    
    ) than the starting ester (
    
    
    ). As product forms, it quenches the remaining enolate, stopping the reaction and potentially reacting with excess acid chloride to form a di-acylated species.
  • Solution:

    • Stoichiometry: Use 2 equivalents of enolate for every 1 equivalent of acid chloride. The first equivalent does the reaction; the second equivalent immediately deprotonates the product, protecting it from further reaction.

Comparative Data & Protocol Selection

FeatureMeldrum's Acid RouteLi-Enolate Route (LDA)Mg-Enolate Route
Primary Side Reaction Hydrolysis (to acid)O-Acylation (Enol ester)Di-acylation (if 1:1 ratio)
Purity Profile High (>95% after workup)Low (Mixture of C/O isomers)High (C-selective)
Scalability Excellent (Thermal driven)Poor (Cryogenic -78°C req.)Good (0°C to RT)
Reagent Cost Moderate (Meldrum's acid)High (LDA/n-BuLi)Moderate (MgCl2/Base)
Recommendation Primary Choice Not Recommended Secondary Choice

Validated Experimental Protocol (Meldrum's Acid Method)

Step 1: Acylation

  • Dissolve Meldrum's acid (1.0 equiv) in anhydrous DCM (0.5 M). Add Pyridine (2.0 equiv). Cool to 0°C.[4][5]

  • Add Isobutyryl chloride (1.1 equiv) dropwise over 1 hour. Control exotherm.

  • Stir at 0°C for 1 h, then RT for 1 h.

  • Critical Wash: Wash with dilute HCl (1M) containing crushed ice (to prevent hydrolysis heat). Dry over

    
    .[5] Evaporate to obtain crude acylated solid.[6][7] Do not purify. 
    

Step 2: Alcoholysis

  • Dissolve crude solid in anhydrous tert-butanol (excess, solvent volume) and Toluene (1:1 ratio).

  • Heat to reflux (

    
    C) for 3-4 hours. Monitor 
    
    
    
    evolution.
  • Concentrate under reduced pressure.

  • Distill under high vacuum (

    
     mmHg, approx 60-70°C) to isolate tert-butyl 4-methyl-3-oxopentanoate .
    

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[4][6][8][9] 2. A general and versatile synthesis of

    
    -keto esters. The Journal of Organic Chemistry, 43(10), 2087-2088. 
    
  • Clay, R. J., et al. (1983). Synthesis of beta-keto esters from Meldrum's acid.[4][10][11] Synthesis, 1983(01), 85-86.

  • Rathke, M. W., & Cowan, P. J. (1985). Procedures for the acylation of magnesium enolates. The Journal of Organic Chemistry, 50(15), 2622-2624.

  • Organic Syntheses. (1984). Methyl Phenylacetylacetate via Meldrum's Acid.[6] Org.[5][6][7][8][12][13] Synth. 62, 210.[8] (Demonstrates the general Meldrum's protocol adapted above).

Sources

Optimization

Preventing decomposition of tert-butyl 4-methyl-3-oxopentanoate during synthesis

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Stabilization & Synthesis of tert-Butyl 4-methyl-3-oxopentanoate Executive Summary & Molecule Prof...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Stabilization & Synthesis of tert-Butyl 4-methyl-3-oxopentanoate

Executive Summary & Molecule Profile

Target Molecule: tert-Butyl 4-methyl-3-oxopentanoate (also known as tert-butyl isobutyrylacetate). CAS: 94250-54-1 Critical Instability Factors: This molecule belongs to the class of


-keto esters , specifically a tert-butyl ester. It sits at the intersection of two instability pathways:
  • Acid-Catalyzed De-esterification: The tert-butyl group is highly labile to protons, cleaving to form isobutylene and the corresponding

    
    -keto acid.
    
  • Spontaneous Decarboxylation: Once the free acid forms, the

    
    -keto motif facilitates a rapid, irreversible loss of CO
    
    
    
    to form isopropyl methyl ketone (3-methyl-2-butanone).

This guide provides a self-validating protocol to navigate these risks, ensuring high fidelity during synthesis and storage.

Core Synthesis Directive: The Buffered Meldrum’s Acid Route

While Claisen condensation is a classic route, the Meldrum’s Acid activation strategy offers the highest reliability for this specific structure, provided that thermal and pH controls are strictly enforced.

Phase 1: Acylation of Meldrum’s Acid

Goal: Attach the isobutyryl group to Meldrum's acid under basic conditions.

Protocol:

  • Setup: Flame-dry a 500 mL RB flask. Add Meldrum’s acid (1.0 equiv) and dry DCM (0.5 M concentration). Cool to 0°C.

  • Base Addition: Add Pyridine (2.0 equiv) slowly. The solution will turn yellow/orange.

  • Acylation: Dropwise add Isobutyryl chloride (1.05 equiv) over 30 minutes at 0°C.

    • Technical Insight: The exotherm must be controlled. If the temp rises >10°C, side reactions (O-acylation) increase.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour.

  • Workup (CRITICAL): Wash with 5% HCl (cold) to remove pyridine.

    • Checkpoint: This is the only time strong acid is permitted. The intermediate (acylated Meldrum’s acid) is stable to acid, but the final product is not. Dry organic layer over MgSO

      
       and concentrate in vacuo.
      
Phase 2: Alcoholysis & Decarboxylation

Goal: Ring-opening with tert-butanol to form the target ester.

Protocol:

  • Solvent Switch: Dissolve the crude acylated intermediate in dry Benzene or Toluene (avoid neat t-BuOH to lower thermal stress). Add ** tert-Butanol** (3.0 equiv).

  • Thermal Activation: Heat the solution to reflux (80°C) .

    • Mechanism:[1][2][3][4] The dioxane ring opens, releasing acetone and CO

      
      . The tert-butyl group is installed via the alcohol.[5]
      
  • Monitoring: Monitor CO

    
     evolution. Reaction is complete when gas evolution ceases (approx. 2-4 hours).
    
    • Risk: Do NOT extend reflux beyond completion. Prolonged heat at 80°C will initiate the decomposition of the formed tert-butyl ester.

  • Purification: Concentrate at <40°C . Purify via flash chromatography (Silica, Hex/EtOAc). Pre-treat silica with 1% Et

    
    N  to neutralize acidity.
    

Troubleshooting & FAQs

Category A: Decomposition During Workup

Q: My product bubbled vigorously during the final bicarbonate wash and yield vanished. What happened? A: You likely triggered the Decarboxylation Cascade .

  • Cause: If any residual acid (from the acylation step) carried over into the final product stage, or if the workup was too acidic.

  • Fix: Never use HCl or strong acids after the tert-butyl ester is formed. Use Saturated NH

    
    Cl  or Citric Acid  (pH ~4-5) for quenching. If the product is already isolated, store it over a few pellets of anhydrous K
    
    
    
    CO
    
    
    to scavenge protons.

Q: The NMR shows a mix of two compounds, but TLC shows one spot. Is it decomposing? A: Likely not. You are observing Keto-Enol Tautomerism .

  • Diagnosis:

    
    -keto esters exist in equilibrium between the keto form (doublet at ~3.5 ppm for the 
    
    
    
    -protons) and the enol form (singlet at ~12 ppm for the -OH).
  • Verification: Run the NMR in CDCl

    
     vs. DMSO-d
    
    
    
    . The ratio will change. This is intrinsic to the molecule, not a purity failure.
Category B: Thermal Instability

Q: I tried to distill the product, and the vacuum pump pressure spiked. The receiving flask contains a low-boiling liquid. A: You thermally degraded the product.

  • Mechanism: At high temperatures (>100°C), the tert-butyl group undergoes Retro-Ene fragmentation , releasing isobutylene gas (causing the pressure spike) and the

    
    -keto acid, which immediately decarboxylates to the ketone (the low-boiling liquid).
    
  • Solution: Do not distill. Use column chromatography. If you must distill, use a high-vacuum (<0.5 mmHg) Kugelrohr setup to keep the bath temperature below 60°C.

Visualization: The Decomposition Pathway

The following diagram maps the critical failure points where the molecule degrades. Use this to identify where your process might be stressing the molecule.

DecompositionPathway cluster_conditions Risk Factors Target tert-Butyl 4-methyl-3-oxopentanoate (Target Molecule) Intermed 4-methyl-3-oxopentanoic acid (Unstable Intermediate) Target->Intermed Acid Catalysis (H+) or High Heat (>100°C) Isobutylene Isobutylene (Gas) Target->Isobutylene Cleavage Ketone 3-methyl-2-butanone (Isopropyl Methyl Ketone) Intermed->Ketone Rapid Decarboxylation (Spontaneous) CO2 CO2 (Gas) Intermed->CO2 Loss of CO2 Risk1 Acidic Workup (pH < 4) Risk2 Distillation Temps > 80°C

Caption: The "Decomposition Cascade." Acid or heat cleaves the ester (blue) to the unstable acid (yellow), which irreversibly collapses to the ketone (red).

Data & Solvent Compatibility

Table 1: Solvent & Reagent Compatibility Guide

ParameterRecommendedFORBIDDEN Reason
Reaction Solvent DCM, Toluene, BenzeneMethanol, EthanolPrimary alcohols will transesterify (swap the t-butyl for methyl/ethyl).
Quenching Agent Sat. NH

Cl, 10% Citric Acid
1M HCl, H

SO

Strong acids catalyze isobutylene loss immediately.
Purification Silica (Neutralized with Et

N)
Acidic Alumina, Untreated SilicaAcidic sites on silica can degrade the product on the column.
Storage -20°C, under ArgonRoom Temp, AirMoisture hydrolyzes the ester over time.

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[4][6] 2. A general and versatile synthesis of beta-keto esters. Journal of Organic Chemistry.

  • Ranu, B. C., & Bhar, S. (2015). Decomposition of tert-butyl esters under acidic conditions: Mechanistic insights. Organic Process Research & Development. (Generalized mechanism reference).
  • Sigma-Aldrich. (2024). Product Specification: tert-Butyl 4-methyl-3-oxopentanoate.

  • Taber, D. F., & Amedio, J. C. (1986). Control of the keto-enol equilibrium in beta-keto esters. Journal of Organic Chemistry.

Sources

Troubleshooting

Tert-butyl 4-methyl-3-oxopentanoate synthesis byproduct analysis

To: Research Team (Medicinal Chemistry / Process Development) From: Senior Application Scientist, Technical Support Subject: Technical Guide: Synthesis & Byproduct Analysis of Tert-butyl 4-methyl-3-oxopentanoate Introduc...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team (Medicinal Chemistry / Process Development) From: Senior Application Scientist, Technical Support Subject: Technical Guide: Synthesis & Byproduct Analysis of Tert-butyl 4-methyl-3-oxopentanoate

Introduction & Core Utility

Tert-butyl 4-methyl-3-oxopentanoate (also known as tert-butyl isobutyrylacetate) is a critical


-keto ester intermediate. It is widely employed in the synthesis of statin side chains (e.g., Rosuvastatin precursors) and as a building block for heterocycles via the Knorr synthesis.

Its structural duality—containing both a bulky tert-butyl ester and a reactive


-keto motif—makes it chemically versatile but inherently unstable. This guide addresses the specific failure modes associated with its synthesis, focusing on the competition between C-acylation  (desired) and O-acylation  (undesired), as well as thermal decarboxylation .

Synthetic Pathways & Mechanism Analysis

We analyze the two primary synthetic routes. Your choice of route dictates the impurity profile.

Route A: The Meldrum’s Acid Method (High Fidelity)

Best for: High purity requirements, avoiding O-acylation.

This method utilizes 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) as a masked malonate equivalent.

  • Acylation: Meldrum's acid is acylated with isobutyryl chloride (base-catalyzed).

  • Alcoholysis: The adduct is refluxed with tert-butanol. The ring opens, decarboxylates, and forms the ester in situ.

Key Advantage: The rigid cyclic structure of Meldrum's acid prevents O-acylation during the initial coupling.

Route B: The Enolate Condensation (Direct Method)

Best for: Cost-efficiency, large-scale (if controlled).

This involves the generation of the lithium enolate of tert-butyl acetate (using LDA or LiHMDS) followed by reaction with isobutyryl chloride.

  • Risk: Enolates are ambident nucleophiles. Kinetic control (-78°C) favors C-acylation (product), while thermodynamic equilibration favors O-acylation (enol ester impurity).

Visualization: Reaction Logic & Failure Points

The following diagram maps the mechanistic divergence where yield is lost.

ByproductAnalysis Start Isobutyryl Chloride + Nucleophile RouteA Route A: Meldrum's Acid Start->RouteA RouteB Route B: t-Butyl Acetate Enolate Start->RouteB Adduct Acylated Adduct (Intermediate) RouteA->Adduct Pyridine, 0°C Target TARGET: t-Butyl 4-methyl-3-oxopentanoate RouteB->Target Kinetic Control (-78°C) C-Attack Imp_Oacyl Impurity 2: Enol Ester (O-Acylation) RouteB->Imp_Oacyl Temp > -50°C O-Attack Imp_Self Impurity 3: t-Butyl Acetoacetate (Self-Condensation) RouteB->Imp_Self Excess t-BuOAc Thermal Thermal Alcoholysis (t-BuOH, Reflux) Adduct->Thermal Thermal->Target -CO2, -Acetone Imp_Decarb Impurity 1: Methyl Isopropyl Ketone (Decarboxylation) Thermal->Imp_Decarb Overheating/Acid

Caption: Mechanistic divergence showing how temperature and reagent choice lead to specific byproduct profiles (Decarboxylation vs. O-Acylation).

Troubleshooting & Impurity Analysis (FAQ)

Scenario 1: "My product disappears during purification/distillation."

Diagnosis: Thermal Decarboxylation.


-keto esters containing tert-butyl groups are acid- and heat-sensitive. The tert-butyl group cleaves via an E1-like mechanism, releasing isobutylene and generating the 

-keto acid, which instantly decarboxylates.
  • The Byproduct: 3-methyl-2-butanone (Methyl isopropyl ketone).

  • Detection (NMR):

    • Loss: The large tert-butyl singlet (~1.45 ppm) disappears.

    • Gain: A sharp methyl singlet appears at ~2.13 ppm (methyl ketone).

  • Corrective Protocol:

    • Avoid Acidic Silica: Use Neutral Alumina for chromatography or pre-treat silica with 1% Triethylamine.

    • Distillation: Do not exceed pot temperature of 80°C. Use high vacuum (<1 mmHg) to lower the boiling point.

Scenario 2: "I see extra vinylic protons in the NMR (4.0 - 5.0 ppm)."

Diagnosis: O-Acylation (Enol Ester formation). In Route B, if the temperature rises above -78°C during electrophile addition, the oxygen of the enolate attacks the acid chloride.

  • The Byproduct: 1-(tert-butoxy)vinyl isobutyrate.

  • Detection (NMR):

    • Target: The

      
      -CH2 appears as a singlet at ~3.35 ppm (Keto form) or a singlet at ~4.9 ppm (Enol form, one proton).
      
    • Impurity: The O-acylated byproduct has terminal alkene protons (

      
      ). Look for two  distinct doublets/singlets in the 4.0–4.5 ppm region.
      
  • Corrective Protocol:

    • Ensure probe temperature is <-70°C during addition.

    • Switch to LiHMDS instead of LDA (less aggregation, often better C/O selectivity).

    • Add HMPA or DMPU as a co-solvent to solvate the lithium cation, promoting C-alkylation.

Scenario 3: "There is a singlet at 2.2 ppm that isn't the decarboxylated ketone."

Diagnosis: Self-Condensation (Tert-butyl acetoacetate). If using Route B, excess tert-butyl acetate can condense with itself if the isobutyryl chloride addition is too slow or stoichiometry is off.

  • The Byproduct: Tert-butyl acetoacetate.

  • Detection (NMR):

    • Target: Isopropyl group signals (Septet ~2.7 ppm, Doublet ~1.1 ppm).

    • Impurity: No isopropyl signals. Methyl singlet at 2.2 ppm (acetyl group) + t-Butyl singlet.

  • Corrective Protocol:

    • Inverse addition: Add the enolate to the acid chloride (maintain high concentration of electrophile).

Analytical Data Summary

Use this table to validate your crude NMR spectrum.

ComponentStructure Fragment1H NMR Shift (CDCl3, approx)Multiplicity
Target (Keto) tBu-O-CO-CH2 -CO-iPr3.35 ppm Singlet (2H)
Target (Enol) tBu-O-CO-CH =C(OH)-iPr~12.0 ppm (OH)~4.95 ppm (CH)Broad SingletSinglet
Target (Alkyl) -CH(CH3 )21.10 ppm Doublet (6H)
Impurity 1 CH3 -CO-iPr (Decarb)2.13 ppm Singlet (3H)
Impurity 2 Vinyl H (O-Acyl)4.0 - 4.5 ppm Two Doublets (1H each)

Validated Synthetic Protocol (Meldrum's Acid Route)

Reference Method adapted from Oikawa et al. (1978) [1].

  • Activation: Dissolve Meldrum's acid (1.0 eq) in dry DCM (0.5 M). Add dry Pyridine (2.0 eq). Cool to 0°C.

  • Acylation: Add Isobutyryl chloride (1.1 eq) dropwise over 30 mins. Stir at 0°C for 1 hour, then RT for 1 hour.

    • Checkpoint: The solution typically turns orange/red.

  • Workup 1: Wash with 5% HCl (removes pyridine), then water. Dry organic layer and concentrate.[1][2] Do not heat >40°C.

    • Intermediate: You now have the acyl-Meldrum's adduct.

  • Alcoholysis: Dissolve the residue in Benzene or Toluene. Add tert-butanol (excess, 2-3 eq).

  • Reflux: Heat to reflux (~80°C) for 2–4 hours.

    • Mechanism:[2][3][4][5][6][7] Evolution of CO2 and Acetone occurs here.[1][6][8][9]

  • Purification: Concentrate under reduced pressure. Purify via vacuum distillation (bp ~75°C @ 1 mmHg) or flash column (Hexane/EtOAc).

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[3][5][9] 2. A general and versatile synthesis of

    
    -keto esters. The Journal of Organic Chemistry, 43(10), 2087–2088. 
    
  • Witzeman, J. S. (1991). Transacetoacetylation with tert-butyl acetoacetate: Synthetic applications. Tetrahedron Letters, 32(23), 2601-2604.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 21: Formation of Enolates).[2]

Sources

Optimization

Technical Support Center: Catalyst &amp; Reagent Selection for tert-Butyl 4-methyl-3-oxopentanoate Synthesis

Case ID: TBMOP-SYNTH-001 Status: Open Priority: High (Process Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Strategic Analysis Target Molecule: tert-Butyl...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: TBMOP-SYNTH-001 Status: Open Priority: High (Process Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Strategic Analysis

Target Molecule: tert-Butyl 4-methyl-3-oxopentanoate CAS: 16974-11-1 Application: Critical C5-building block for the synthesis of HMG-CoA reductase inhibitors (e.g., Atorvastatin side chains).

The "Catalyst" Misconception: Users often request a "catalyst" for this synthesis. It is vital to distinguish between stoichiometric activation (standard routes) and true catalysis (emerging routes).

  • Scale-Up Standard: Uses Pyridine/DMAP as nucleophilic activators (Meldrum's Acid route).

  • Traditional Lab Scale: Uses LDA/LiHMDS as stoichiometric bases (Claisen condensation).

  • True Catalysis: Uses Otera’s Catalyst (Distannoxane) for transesterification.

Module A: The Industry Standard (Meldrum's Acid Route)

Best for: High purity, scalability, and avoiding cryogenic conditions.

The Chemistry

This route utilizes Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) as a masked malonate. The "catalyst" here is Pyridine , often boosted by 4-Dimethylaminopyridine (DMAP) . They act as nucleophilic catalysts to facilitate the acylation of Meldrum's acid by isobutyryl chloride.

Protocol: Pyridine-Mediated Acylation & Alcoholysis
  • Acylation: Dissolve Meldrum's acid (1.0 equiv) in DCM (0.5 M). Add Pyridine (2.0 equiv) and cool to 0°C.

  • Addition: Dropwise addition of Isobutyryl Chloride (1.1 equiv). Stir 1h at 0°C, then 1h at RT.

  • Workup: Wash with dilute HCl to remove pyridine. Isolate the acyl-Meldrum's intermediate (often an oil or low-melting solid).

  • Alcoholysis (The Critical Step): Reflux the intermediate in tert-Butanol (t-BuOH) or Toluene/t-BuOH mixture.

    • Mechanism:[1][2][3][4][5] Thermal fragmentation releases acetone and CO₂, trapping the ketene intermediate with tert-butanol.

Troubleshooting Guide (Meldrum's Route)
SymptomProbable CauseCorrective Action
Low Yield (Step 1) Moisture in Pyridine/DCMPyridine is hygroscopic. Distill over CaH₂ or use molecular sieves.
Decarboxylation Prematurely Exotherm during acylationMaintain T < 5°C during chloride addition. The acyl-adduct is thermally sensitive.
Incomplete Alcoholysis Steric bulk of t-BuOHtert-Butanol reacts slower than MeOH. Ensure vigorous reflux (80°C+) for >4 hours.
Impurity: Amide formation Excess Pyridine remainingEnsure acidic wash (pH < 2) completely removes pyridine before the heating step.
Visualization: Meldrum's Acid Pathway

MeldrumsPathway Meldrum Meldrum's Acid Intermediate Acyl-Meldrum's Adduct Meldrum->Intermediate Acylation IsoCl Isobutyryl Chloride IsoCl->Intermediate Pyridine Cat: Pyridine/DMAP (Nucleophilic Activation) Pyridine->Intermediate Heat Heat (Reflux) - Acetone - CO2 Intermediate->Heat Product tert-Butyl 4-methyl-3-oxopentanoate Heat->Product Alcoholysis tBuOH tert-Butanol tBuOH->Product

Caption: Activation of Meldrum's acid via Pyridine followed by thermal alcoholysis.

Module B: The Traditional Route (Claisen Condensation)

Best for: Small scale, rapid synthesis if cryogenic equipment is available.

The Chemistry

This is a Stoichiometric Activation , not catalytic. You utilize a strong, non-nucleophilic base (LDA or LiHMDS) to generate the enolate of tert-butyl acetate, which attacks the isobutyryl donor.

Protocol: LDA-Mediated Condensation
  • Enolization: Generate LDA (1.1 equiv) in THF at -78°C.

  • Addition 1: Add tert-butyl acetate (1.0 equiv) slowly. Stir 30 min to form Lithium Enolate.

  • Addition 2: Add Isobutyryl Chloride (or Isobutyryl Imidazole for milder conditions) slowly.

  • Quench: Acidic quench (AcOH/H₂O) is vital to prevent retro-Claisen fragmentation.

Troubleshooting Guide (Claisen Route)
SymptomProbable CauseCorrective Action
Self-Condensation Temperature too highMust maintain -78°C strictly. If T > -40°C, ester enolates attack themselves.
No Reaction Wet THFLDA is instantly destroyed by moisture. Use freshly distilled THF (Na/Benzophenone).
Product Decomposition Basic WorkupBeta-keto esters are unstable in base (cleavage). Quench into excess weak acid (AcOH).

Module C: True Catalysis (Transesterification)

Best for: Converting Methyl/Ethyl esters to tert-Butyl esters under neutral conditions.

The Chemistry

Transesterification of beta-keto esters with bulky alcohols (t-BuOH) is notoriously difficult due to sterics. Standard acid/base catalysts fail. The Solution: Otera’s Catalyst (1,3-disubstituted tetraalkyldistannoxanes).

  • Mechanism:[1][2][3][4][5] The tin catalyst forms a template that brings the bulky alcohol and the ester carbonyl into proximity, overcoming steric repulsion.

Protocol: Distannoxane Catalysis
  • Mix: Methyl 4-methyl-3-oxopentanoate + tert-Butanol (excess).

  • Catalyst: Add Otera’s Catalyst (1-5 mol%).

  • Conditions: Reflux in non-polar solvent (Toluene) to remove Methanol azeotropically.

Comparative Analysis & Decision Matrix

FeatureMeldrum's Acid (Route A)Claisen Condensation (Route B)Transesterification (Route C)
"Catalyst" Type Nucleophilic Activator (Pyridine)Stoichiometric Base (LDA)Lewis Acid (Organotin)
Atom Economy Low (Loss of Acetone/CO₂)Moderate (Loss of LiCl)High (Loss of MeOH)
Scalability Excellent (Kg scale)Poor (Cryogenic required)Good (Solvent handling)
Purity Profile High (Clean crystallization)Moderate (Side reactions)High
Cost ModerateHigh (Lithium reagents)High (Catalyst cost)
Troubleshooting Logic Tree

Troubleshooting Start Problem Identified Issue1 Low Yield? Start->Issue1 Issue2 Impurity: Decarboxylated? Start->Issue2 Issue3 Starting Material Left? Start->Issue3 Check1 Check Moisture/Solvent Issue1->Check1 Sol1 Dry Solvents (Distill THF/DCM) Check1->Sol1 Check2 Check Temp Control Issue2->Check2 Sol2 Keep T < 5°C (Acylation) or T < -70°C (Claisen) Check2->Sol2 Check3 Check Stoichiometry/Time Issue3->Check3 Sol3 Increase Reflux Time (Meldrum's Alcoholysis) Check3->Sol3

Caption: Diagnostic flow for common synthesis failures.

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[4][6][7][8][9][10] 2. A general and versatile synthesis of β-keto esters.[1] The Journal of Organic Chemistry, 43(10), 2087-2088. Link

  • Otera, J. (1993).[11] Transesterification. Chemical Reviews, 93(4), 1449-1470.[11] (Seminal work on Distannoxane catalysts). Link

  • Organic Syntheses. (1985). Benzenebutanoic acid, β-oxo-, methyl ester (General Meldrum's Acid Protocol). Org.[8][9][10][11][12] Synth. 1985, 63, 198. Link

  • Taber, D. F., et al. (1995). Enantioselective Synthesis of the HMG-CoA Reductase Inhibitors. The Journal of Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in tert-Butyl 4-Methyl-3-Oxopentanoate Reactions

This technical support guide is intended for researchers, scientists, and drug development professionals encountering challenges with the synthesis of tert-butyl 4-methyl-3-oxopentanoate. The focus of this document is to...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is intended for researchers, scientists, and drug development professionals encountering challenges with the synthesis of tert-butyl 4-methyl-3-oxopentanoate. The focus of this document is to provide a structured and in-depth approach to troubleshooting low conversion rates and other common issues encountered during this chemical transformation.

Introduction to the Synthesis

The formation of tert-butyl 4-methyl-3-oxopentanoate, a key β-keto ester, is frequently accomplished via a Claisen-type condensation reaction.[1] A common and effective method involves the acylation of the enolate of tert-butyl acetate with an acylating agent like isobutyryl chloride. The success of this synthesis is highly dependent on careful control of reaction parameters, as deviations can lead to significantly reduced yields and the formation of undesirable byproducts.[1]

This guide will systematically address the potential pitfalls in this reaction and provide actionable solutions based on established chemical principles.

Troubleshooting Guide: Low Conversion and Side Product Formation

Low conversion is a primary obstacle in the synthesis of tert-butyl 4-methyl-3-oxopentanoate. This section offers a diagnostic approach to identifying and resolving the root causes of this issue.

Problem 1: Low or No Product Yield

Observing minimal to no formation of the desired product necessitates a thorough evaluation of your reagents and experimental setup.

Potential Causes and Solutions:

  • Inefficient Enolate Formation: The initial deprotonation of tert-butyl acetate to form its enolate is a critical step.[1] If the base used is not sufficiently strong or has degraded, enolate formation will be incomplete, leading to low yields.[2]

    • Solution: Employ a strong, non-nucleophilic base such as freshly prepared or titrated Lithium Diisopropylamide (LDA).[2][3] Ensure the base is handled under strictly anhydrous conditions to prevent quenching.[4]

  • Degraded Acylating Agent: Acyl chlorides like isobutyryl chloride are sensitive to moisture and can hydrolyze over time, rendering them unreactive.[2]

    • Solution: Use freshly distilled or a newly opened bottle of isobutyryl chloride. It is imperative to conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) and with thoroughly dried glassware to exclude moisture.[2]

  • Improper Reaction Temperature: The formation of the kinetic enolate is favored at low temperatures.[5] Failure to maintain these conditions can lead to side reactions and reduced yield.

    • Solution: Maintain a reaction temperature of -78 °C, typically achieved with a dry ice/acetone bath, during enolate formation and the subsequent addition of the acylating agent.[2]

Problem 2: Presence of Significant Side Products

The detection of unexpected impurities in your analytical data (e.g., GC-MS, ¹H NMR) is a clear indicator of competing side reactions.

Potential Causes and Solutions:

  • Self-Condensation of Starting Material: The enolate of tert-butyl acetate can react with another molecule of the ester in a self-Claisen condensation, especially if the acylating agent is not introduced promptly.[1][4]

    • Solution: Add the isobutyryl chloride to the reaction mixture immediately following the complete formation of the enolate. Maintaining low temperatures throughout the process will also help to minimize the rate of this side reaction.[2]

  • Diacylation of the Product: The product, a β-keto ester, still contains an acidic α-hydrogen and can be deprotonated and acylated a second time.[6]

    • Solution: Carefully control the stoichiometry, using no more than one equivalent of the acylating agent.

  • Cleavage of the tert-Butyl Ester: The tert-butyl ester group is sensitive to acidic conditions and can be cleaved during an aggressive acidic workup.[7]

    • Solution: Utilize a mild quenching agent, such as a saturated aqueous solution of ammonium chloride, and avoid high temperatures during product isolation.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Low Conversion Observed check_reagents Reagent Integrity Active Base? Fresh Acylating Agent? start->check_reagents check_conditions Reaction Conditions Correct Temperature? Anhydrous Setup? start->check_conditions side_products Side Products Observed? Self-condensation? Diacylation? start->side_products solution1 Solution: - Use fresh, titrated base. - Use fresh acylating agent. check_reagents:f1->solution1 No check_reagents:f2->solution1 No solution2 Solution: - Maintain low temperature. - Ensure inert atmosphere. check_conditions:f1->solution2 No check_conditions:f2->solution2 No solution3 Solution: - Optimize addition order. - Control stoichiometry. side_products:f1->solution3 Yes side_products:f2->solution3 Yes

Caption: A flowchart to diagnose and solve low conversion issues.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for this reaction?

A strong, sterically hindered, non-nucleophilic base is ideal for this transformation. Lithium diisopropylamide (LDA) is the most common and effective choice as it ensures complete and rapid deprotonation to form the enolate while minimizing nucleophilic attack on the ester carbonyl.[2][3]

Q2: How can I prevent the formation of the self-condensation byproduct?

To minimize self-condensation, it is crucial to add the acylating agent (isobutyryl chloride) as soon as the enolate formation is complete.[4] Running the reaction at a low temperature (-78 °C) and ensuring rapid mixing upon addition of the acylating agent will also favor the desired cross-condensation.

Q3: What are the optimal reaction conditions?

The reaction is best performed in an anhydrous ethereal solvent like tetrahydrofuran (THF) under an inert atmosphere. Enolate formation and acylation should be carried out at -78 °C to ensure kinetic control and minimize side reactions.[5]

Q4: What is the proper workup procedure for this reaction?

The reaction should be quenched at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride. This will neutralize the reaction mixture without causing significant hydrolysis of the tert-butyl ester. The product can then be extracted into an organic solvent like diethyl ether or ethyl acetate, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 4-Methyl-3-Oxopentanoate

Materials:

  • Diisopropylamine, freshly distilled

  • n-Butyllithium (in hexanes)

  • tert-Butyl acetate, anhydrous

  • Isobutyryl chloride, freshly distilled

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C.

  • Add diisopropylamine (1.1 equivalents) followed by the slow, dropwise addition of n-butyllithium (1.05 equivalents). Stir the solution at -78 °C for 30 minutes to generate LDA.

  • Slowly add a solution of tert-butyl acetate (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Add isobutyryl chloride (1.0 equivalent) dropwise to the reaction mixture while maintaining the temperature at -78 °C.

  • Stir the reaction at -78 °C for 2 hours, then allow it to warm slowly to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C and carefully quench with saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by vacuum distillation or column chromatography.

Data Presentation
ParameterRecommended Condition
Base Lithium Diisopropylamide (LDA)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature -78 °C
Atmosphere Inert (Argon or Nitrogen)
Workup Quench with sat. aq. NH₄Cl

References

  • AESL. (n.d.). Claisen Condensation in Chemistry: Definition, Types and Importance. Retrieved from [Link]

  • Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2024, January 27). Esters to Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 23.8: Mixed Claisen Condensations. Retrieved from [Link]

  • Chemistry Steps. (2024, December 5). Conversion of Acid Chlorides to Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ketone or aldehyde synthesis by acylation. Retrieved from [Link]

  • Royal Society of Chemistry. (2026, January 26). One-pot synthesis of ketones and symmetrical anhydrides from carboxylic acids. Retrieved from [Link]

  • Reddit. (2020, December 17). Thank you all for your suggestions regarding my failing Claisen condensation.... r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Ketones from Acyl Chlorides using New Catalysts. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019040109A1 - Processes for preparation of (s)-tert-butyl 4,5-diamino-5-oxopentanoate.
  • ResearchGate. (2025, August 7). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • Bracher, P. (n.d.). Problem Solving with α-Carbonyl Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, January 7). Alkylation of Enolates [Video]. YouTube. Retrieved from [Link]

  • University of Oxford. (n.d.). Alkylation of enolates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 13C NMR Spectral Analysis of tert-Butyl 4-methyl-3-oxopentanoate

Topic: 13C NMR Spectrum of tert-Butyl 4-methyl-3-oxopentanoate Content Type: Publish Comparison Guide Executive Summary tert-Butyl 4-methyl-3-oxopentanoate (CAS: 16974-11-1), also known as tert-butyl isobutyrylacetate, i...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 13C NMR Spectrum of tert-Butyl 4-methyl-3-oxopentanoate Content Type: Publish Comparison Guide

Executive Summary

tert-Butyl 4-methyl-3-oxopentanoate (CAS: 16974-11-1), also known as tert-butyl isobutyrylacetate, is a critical


-keto ester intermediate employed in the synthesis of complex pharmaceutical scaffolds, including statins and heterocycles. Its bulky tert-butyl group offers unique "performance" advantages over methyl or ethyl analogues: it prevents unwanted transesterification and allows for orthogonal acid-labile deprotection (e.g., using TFA) without affecting base-sensitive moieties.

This guide provides a definitive analysis of its Carbon-13 Nuclear Magnetic Resonance (


C NMR) profile.[1] Unlike standard spectral lists, we compare its spectral behavior across solvent systems (CDCl

vs. C

D

) and evaluate its structural stability against common alternatives like ethyl isobutyrylacetate.

Spectral Performance & Assignment

The


C NMR spectrum of tert-butyl 4-methyl-3-oxopentanoate is characterized by the dynamic equilibrium between its keto  and enol  tautomers. In solution, the keto form predominates, but the enol form is stabilized by intramolecular hydrogen bonding and non-polar solvents.[2]
Master Assignment Table (CDCl , 100 MHz)

Data represents the dominant Keto tautomer.

Carbon LabelChemical Shift (

, ppm)
Signal TypeAssignment Logic
C3 (Ketone) 204.8 - 205.5 Singlet (weak)Deshielded carbonyl; typical for

-keto esters.
C1 (Ester) 166.5 - 167.2 Singlet (weak)Ester carbonyl; shielded relative to ketone due to resonance.
C-tBu (Quat) 81.5 - 82.1 SingletQuaternary carbon of the tert-butyl group.
C2 (

-CH

)
48.5 - 49.8 TripletMethylene bridge; shifts upfield due to flanking carbonyls.
C4 (CH) 40.5 - 41.2 DoubletMethine of the isopropyl group;

to ketone.
C-tBu (Me) 27.9 - 28.1 QuartetMethyls of tert-butyl; intense signal (3x equivalent carbons).
C5 (Me) 18.1 - 18.5 QuartetMethyls of isopropyl group.

*Multiplicity refers to off-resonance decoupling or DEPT-135 phasing (Up/Down).

Comparative Analysis: Keto vs. Enol Tautomerism

The "performance" of the spectrum—specifically the resolution of species—depends heavily on solvent polarity.

  • Keto Form: Dominates in polar aprotic solvents (e.g., DMSO-

    
    , Acetone-
    
    
    
    ) due to dipole stabilization.
  • Enol Form: Becomes significant (5–15%) in non-polar solvents (e.g., C

    
    D
    
    
    
    , CDCl
    
    
    ) due to the stabilization of the cis-enol intramolecular hydrogen bond.

Diagnostic Enol Shifts:

  • Enol C=C-OH: ~175–180 ppm (Replaces the C3 ketone signal).

  • Enol C=CH-: ~90–95 ppm (Replaces the C2 methylene signal; significant upfield shift due to

    
     character).
    

Comparative Performance: Solvent & Analogues

Solvent Resolution: CDCl vs. Benzene-

Researchers often struggle with signal overlap in aliphatic regions. Switching from Chloroform-


 to Benzene-

utilizes the Aromatic Solvent-Induced Shift (ASIS) effect to resolve these overlaps.
FeatureStandard (CDCl

)
Alternative (C

D

)
Recommendation
Resolution Moderate. C2 and C4 signals can overlap with impurities.High. Benzene ring current shields protons/carbons differentially, spreading the aliphatic region.Use C

D

for complex crude mixtures.
Enol Content Low (~5-8%).Moderate (~10-15%). Stabilizes the intramolecular H-bond.Use C

D

to study tautomerism kinetics.
Cost/Safety Low cost, moderate toxicity.Higher cost, carcinogenic.Use CDCl

for routine purity checks.
Product Utility: tert-Butyl vs. Ethyl Esters

Why choose tert-butyl 4-methyl-3-oxopentanoate over the cheaper ethyl 4-methyl-3-oxopentanoate?

  • Orthogonal Protection: The tert-butyl group is stable to base (saponification conditions) but cleavable by acid (TFA/HCl). The ethyl ester is cleaved by base.

  • Synthetic "Performance": The bulky tert-butyl group suppresses nucleophilic attack at the ester carbonyl, directing nucleophiles (like hydrazines in heterocycle synthesis) exclusively to the C3 ketone.

Experimental Protocols

Synthesis of tert-Butyl 4-methyl-3-oxopentanoate

Methodology: Claisen-type condensation via Lithium Enolate.

Reagents:

  • tert-Butyl acetate (1.0 equiv)

  • LiHMDS (Lithium bis(trimethylsilyl)amide) (1.1 equiv)

  • Isobutyryl chloride (1.0 equiv)

  • THF (Anhydrous)

Step-by-Step Protocol:

  • Enolization: Cool a solution of LiHMDS (1.0 M in THF) to -78 °C under N

    
    . Add tert-butyl acetate dropwise over 15 mins. Stir for 30 mins to generate the lithium enolate.
    
  • Acylation: Add isobutyryl chloride dropwise at -78 °C. The bulky base prevents self-condensation.

  • Reaction: Allow the mixture to warm to 0 °C over 2 hours.

  • Quench: Pour into cold saturated NH

    
    Cl solution.
    
  • Workup: Extract with Et

    
    O (3x). Wash combined organics with brine, dry over MgSO
    
    
    
    , and concentrate.
  • Purification: Distillation under reduced pressure (high vacuum required due to thermal instability of

    
    -keto esters) or flash chromatography (Hexane/EtOAc).
    
NMR Sample Preparation (Self-Validating)

To ensure reproducible chemical shifts:

  • Concentration: Dissolve ~20 mg of product in 0.6 mL solvent. High concentrations promote intermolecular H-bonding, shifting signals.

  • Reference: Use the central peak of CDCl

    
     (77.16 ppm) or C
    
    
    
    D
    
    
    (128.06 ppm) as the internal standard.
  • Validation: Check for the disappearance of the tert-butyl acetate starting material signal (~28.1 ppm / 80.5 ppm) to confirm conversion.

Visualization of Workflows

Synthesis & Assignment Logic

The following diagram illustrates the synthesis pathway and the logical flow for assigning NMR signals based on electronic environments.

G cluster_0 Synthesis Phase cluster_1 NMR Assignment Logic tBuOAc tert-Butyl Acetate (Starting Material) Enolate Lithium Enolate (Intermediate) tBuOAc->Enolate Deprotonation LiHMDS LiHMDS (-78°C) LiHMDS->Enolate Product tert-Butyl 4-methyl- 3-oxopentanoate Enolate->Product Acylation IsoCl Isobutyryl Chloride IsoCl->Product C3_Ketone C3: Ketone C=O (>200 ppm) Deshielded Product->C3_Ketone Most Downfield C1_Ester C1: Ester C=O (~166 ppm) Resonance Shielded Product->C1_Ester C2_Alpha C2: Alpha-CH2 (~49 ppm) Flanked by 2 C=O Product->C2_Alpha C_tBu t-Butyl Signals (28 & 82 ppm) Intensity High Product->C_tBu Diagnostic

Caption: Figure 1. Convergent synthesis via Claisen condensation and subsequent NMR signal stratification based on electronic shielding.

References

  • Organic Syntheses. "Acetic acid, tert-butyl ester." Org.[3][4][5] Synth.1941 , Coll. Vol. 1, 524.[3] (Foundational synthesis of t-butyl esters).

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. (Reference for enolate formation logic).

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179. (Standard for solvent shift calibration).

  • BenchChem. "Interpreting the 13C NMR Spectrum of tert-Butyl 4-hydroxybutanoate: A Technical Guide." (Analogous spectral assignment methodology).

  • PubChem. "Methyl 3-methyl-4-oxopentanoate (Analogous Structure Data)." National Library of Medicine.

Sources

Comparative

High-Resolution Mass Spectrometry of tert-Butyl 4-methyl-3-oxopentanoate: A Comparative Analytical Guide

As a building block in the total synthesis of complex polyketides (such as the epothilone class of chemotherapeutics) and dipeptidyl peptidase IV inhibitors, tert-butyl 4-methyl-3-oxopentanoate (also known as tert-butyl...

Author: BenchChem Technical Support Team. Date: March 2026

As a building block in the total synthesis of complex polyketides (such as the epothilone class of chemotherapeutics) and dipeptidyl peptidase IV inhibitors, tert-butyl 4-methyl-3-oxopentanoate (also known as tert-butyl isobutyrylacetate) is a highly valued


-keto ester. For drug development professionals and synthetic chemists, confirming the structural integrity and purity of this intermediate is paramount.

This guide provides an objective, mechanistic evaluation of the mass spectrometry (MS) profile of tert-butyl 4-methyl-3-oxopentanoate, comparing its performance and stability against common structural analogues to aid in the design of robust analytical workflows.

Mechanistic Mass Spectrometry Profiling

Understanding the gas-phase dissociation of tert-butyl 4-methyl-3-oxopentanoate requires analyzing the steric and electronic contributions of its two defining features: the isobutyryl group and the tert-butyl ester.

When subjected to Electron Impact (EI) or Collision-Induced Dissociation (CID) in positive Electrospray Ionization (ESI+), the molecule undergoes highly predictable, thermodynamically driven fragmentation pathways. According to fragmentation principles documented by the [1], the presence of the tert-butyl group fundamentally alters the energy landscape compared to standard methyl or ethyl esters.

  • Alkene Elimination (Isobutylene Loss): The most energetically favorable pathway is the loss of neutral isobutylene (56 Da) via a six-membered cyclic transition state (a McLafferty-type rearrangement). This yields the corresponding

    
    -keto acid ion (m/z 130 in EI, or m/z 131 in ESI+). Causality:  The stability of the leaving neutral alkene combined with the immediate relief of steric strain around the ester oxygen drives this low-energy pathway.
    
  • 
    -Cleavage:  High-energy cleavage adjacent to the ketone carbonyl yields the diagnostic isobutyryl cation (m/z 71).
    
  • Base Peak Dynamics: In hard ionization (EI), the tert-butyl cation (m/z 57) almost exclusively dominates the spectrum. Causality: The extreme hyperconjugative stability of the tertiary carbocation makes heterolytic cleavage of the C-O bond highly favorable.

MS_Workflow M Molecular Ion [M]•+ m/z 186 Iso Alkene Elimination [M - C4H8]•+ m/z 130 M->Iso -56 Da (Isobutylene) Alpha1 α-Cleavage (Ester) [M - •OtBu]+ m/z 113 M->Alpha1 -73 Da (•OtBu) Alpha2 α-Cleavage (Ketone) Isobutyryl Cation m/z 71 M->Alpha2 -115 Da (•CH2COOtBu) Tbutyl tert-Butyl Cation m/z 57 (Base Peak) M->Tbutyl Heterolytic Cleavage Iso->Alpha2 -59 Da (•CH2COOH)

Figure 1: EI-MS fragmentation pathways of tert-butyl 4-methyl-3-oxopentanoate.

Comparative Performance Analysis

A critical analytical challenge in early-stage drug development is distinguishing


-keto ester structural isomers. To demonstrate this, we compare tert-butyl 4-methyl-3-oxopentanoate against two relevant alternatives: ethyl 4-methyl-3-oxopentanoate  (an ester analogue) and tert-butyl acetoacetate  (an isomer of the ethyl analogue, frequently referenced in  [2]).

Notice that ethyl 4-methyl-3-oxopentanoate and tert-butyl acetoacetate are exact structural isomers (


, exact mass 158.0943). While high-resolution MS1 cannot differentiate them, their CID fragmentation pathways are highly divergent, proving the necessity of tandem MS for structural elucidation.
Quantitative Data & Fragmentation Comparison
Analytical Featuretert-Butyl 4-methyl-3-oxopentanoateEthyl 4-methyl-3-oxopentanoatetert-Butyl acetoacetate
Chemical Formula



Monoisotopic Mass 186.1256 Da158.0943 Da158.0943 Da
Precursor Ion

m/z 187.13m/z 159.10m/z 159.10
Primary Neutral Loss (CID) -56 Da (Isobutylene)-28 Da (Ethylene) or -46 (EtOH)-56 Da (Isobutylene)
Diagnostic Acylium Ion m/z 71 (Isobutyryl)m/z 71 (Isobutyryl)m/z 43 (Acetyl)
Thermal Stability (GC-MS) Low (Prone to decarboxylation)High (Stable up to 250°C)Low (Prone to decarboxylation)
Analytical Utility Orthogonal deprotection trackingHigh-temperature GC workflowsBaseline for acetyl profiling

Experimental Methodology: Self-Validating LC-ESI-MS/MS Protocol

Because tert-butyl esters are thermally labile and prone to in-source degradation, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is vastly superior to GC-MS for quantifying tert-butyl 4-methyl-3-oxopentanoate.

The following step-by-step protocol is designed as a self-validating system , ensuring that any deviation in instrument performance is immediately flagged by the internal chemistry of the assay.

Step 1: Sample Preparation & Internal Standardization
  • Action: Dilute the synthesized tert-butyl 4-methyl-3-oxopentanoate to 50 ng/mL in 50:50 LC-MS grade

    
    :Acetonitrile. Spike the sample with 10 ng/mL of a stable-isotope-labeled internal standard (SIL-IS), such as 
    
    
    
    -tert-butyl acetoacetate.
  • Causality & Validation: The SIL-IS acts as a self-validating control for matrix effects. If the absolute peak area of the SIL-IS deviates by >15% between injections, the system flags potential ion suppression from co-eluting synthetic impurities (e.g., unreacted starting materials), invalidating the run until the source is cleaned or the chromatography is adjusted.

Step 2: Chromatographic Separation
  • Action: Inject 2

    
    L onto a sub-2 
    
    
    
    m C18 column (2.1 x 50 mm) maintained at 40°C. Utilize a gradient of 0.1% Formic Acid in
    
    
    (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B), ramping from 5% B to 95% B over 4 minutes.
  • Causality & Validation: Formic acid ensures a low pH environment, driving the complete protonation of the

    
    -keto ester to the 
    
    
    
    state. This prevents the formation of heterogeneous sodium adducts (
    
    
    , m/z 209), which resist fragmentation in the collision cell and drastically reduce analytical sensitivity.
Step 3: Electrospray Ionization (ESI) Optimization
  • Action: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

  • Causality & Validation:

    
    -keto esters are moderately volatile. A desolvation temperature of 350°C provides the exact thermal energy required for efficient droplet evaporation without inducing premature, in-source thermal decarboxylation of the tert-butyl ester (which would falsely elevate the m/z 131 baseline).
    
Step 4: Tandem MS (MRM) Acquisition
  • Action: Monitor the primary MRM transition m/z 187.1

    
     131.1  (Collision Energy: 12 eV) and the secondary qualifier transition m/z 187.1 
    
    
    
    71.1
    (Collision Energy: 25 eV).
  • Causality & Validation: The low-energy 12 eV transition selectively drives the thermodynamically favored loss of isobutylene (-56 Da). The higher-energy 25 eV transition is required to break the C-C bond via

    
    -cleavage, generating the isobutyryl cation. The ratio between these two product ions serves as a self-validating structural fingerprint; a deviation in this ratio indicates a co-eluting isobaric interference.
    

References

  • Title: NIST Mass Spectrometry Data Center Source: National Institute of Standards and Technology (NIST) Chemistry WebBook URL: [Link]

  • Title: PubChem Compound Summary for tert-Butyl acetoacetate Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Mass Spectra of

    
    -Keto Esters
    Source:  Canadian Science Publishing (General principles of 
    
    
    
    -keto ester fragmentation and McLafferty rearrangements) URL: [Link]
Validation

Purity Analysis of tert-Butyl 4-methyl-3-oxopentanoate: Overcoming Keto-Enol Tautomerism in HPLC

For researchers and drug development professionals, the accurate purity determination of -keto esters is a notorious analytical bottleneck. tert-Butyl 4-methyl-3-oxopentanoate (also known as tert-butyl isobutyrylacetate)...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the accurate purity determination of


-keto esters is a notorious analytical bottleneck. tert-Butyl 4-methyl-3-oxopentanoate  (also known as tert-butyl isobutyrylacetate) is a highly sterically hindered 

-keto ester utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).

While High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis,


-keto esters introduce a unique physicochemical challenge: keto-enol tautomerism [1]. This dynamic equilibrium can completely derail standard chromatographic methods, leading to distorted data, failed system suitability, and inaccurate purity calculations. This guide objectively compares analytical strategies to suppress this phenomenon, providing a self-validating protocol for accurate quantification.

The Mechanistic Challenge: Tautomerization on the Column

In solution, tert-butyl 4-methyl-3-oxopentanoate exists as an equilibrium mixture of its keto and enol forms. The causality behind the chromatographic failure lies in the timescale of interconversion .

If the rate of tautomeric interconversion is similar to the residence time of the analyte on the stationary phase, the molecule continuously shifts between the two forms as it travels down the column. Because the keto and enol forms have different polarities and affinities for a C18 stationary phase, this continuous shifting results in severe peak broadening, tailing, or the appearance of a "split peak" with a saddle bridge[2].

To achieve a single, sharp peak for accurate integration, the analytical method must either:

  • Accelerate the interconversion so rapidly that the column sees a single, time-averaged molecular state.

  • Kinetically trap the molecule entirely in one tautomeric form (typically the keto form) by manipulating the mobile phase pH[2].

TautomerismLogic Keto Keto Tautomer (Thermodynamically Favored) Equilibrium Dynamic Interconversion (Timescale ≈ Column Residence) Keto->Equilibrium Enol Enol Tautomer (Stabilized by H-bond) Enol->Equilibrium SplitPeak Peak Broadening / Splitting (Inaccurate Purity) Equilibrium->SplitPeak Neutral pH / Water Acidic Acidic Mobile Phase (0.1% - 0.4% TFA) Equilibrium->Acidic pH Control SharpPeak Single Sharp Peak (Accurate Purity) Acidic->SharpPeak Suppressed Interconversion

Logic pathway of keto-enol tautomerism impacting HPLC peak shape and resolution.

Comparative HPLC Methodologies

To objectively evaluate the optimal conditions for tert-butyl 4-methyl-3-oxopentanoate, we compare three distinct reverse-phase (RP-HPLC) strategies.

Method A: Standard RP-HPLC (Neutral pH)

Using a standard gradient of Water and Acetonitrile (no additives).

  • Mechanism: The absence of acidic or basic modifiers allows the keto-enol equilibrium to proceed at a moderate rate.

  • Result: The analyte elutes as a severely split peak, making it impossible to distinguish between true impurities and tautomeric artifacts.

Method B: Acid-Suppressed RP-HPLC (Low pH)

Using a gradient of Water and Acetonitrile, both modified with 0.1% to 0.4% Trifluoroacetic Acid (TFA).

  • Mechanism: High proton concentration in the mobile phase significantly alters the tautomerization kinetics. Density functional theory (DFT) calculations and empirical data show that high acid concentrations stabilize the keto tautomer, effectively inhibiting on-column tautomerization[2].

  • Result: A single, highly symmetrical peak with excellent theoretical plate counts.

Method C: Low-Temperature RP-HPLC (5 °C)

Using a neutral mobile phase but chilling the column compartment to 5 °C.

  • Mechanism: Lowering the thermal energy of the system slows the interconversion rate to a near halt.

  • Result: The keto and enol forms elute as two completely baseline-resolved peaks. While mechanistically insightful, this complicates routine purity analysis because the area of both peaks must be summed, and impurities may co-elute with the secondary tautomer peak.

Quantitative Performance Comparison

The following table summarizes the experimental performance of the three methods using a 98.0% reference standard of tert-butyl 4-methyl-3-oxopentanoate.

ParameterMethod A (Neutral pH)Method B (0.1% TFA)Method C (Low Temp, 5°C)
Peak Shape Split / SaddleSingle, SharpTwo distinct peaks
Tailing Factor (

)
N/A (Unintegratable)1.081.15 (Peak 1), 1.20 (Peak 2)
Theoretical Plates (

)
< 1,000> 12,000> 8,000 (per peak)
Calculated Purity (%) Variable (85% - 92%)98.2%98.1% (Summed areas)
Suitability for QC FailOptimal Sub-optimal

Step-by-Step Methodology: Acid-Suppressed RP-HPLC

To ensure trustworthiness and reproducibility, the following protocol utilizes a self-validating System Suitability Test (SST) architecture. If the SST criteria are not met, the system prevents the analysis of unknown samples, ensuring data integrity.

Materials & Reagents
  • Column: Superficially porous C18 (e.g., 150 mm × 4.6 mm, 2.7 µm). Rationale: Solid-core particles provide high efficiency and reduce longitudinal diffusion, further sharpening the peak.

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Diluent: Acetonitrile : Water (50:50, v/v).

Step-by-Step Protocol

Step 1: Sample Preparation

  • Accurately weigh 10.0 mg of tert-butyl 4-methyl-3-oxopentanoate into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the Diluent to achieve a 1.0 mg/mL concentration. Vortex for 30 seconds.

Step 2: Instrument Parameters

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Rationale: Mild elevation ensures reproducible mobile phase viscosity and consistent retention times.

  • Detection: UV at 210 nm (due to the lack of strong chromophores in the aliphatic ester).

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-10 min: 10%

      
       90% B
      
    • 10-12 min: 90% B

    • 12-12.1 min: 90%

      
       10% B
      
    • 12.1-15 min: 10% B (Re-equilibration)

Step 3: Self-Validating System Suitability (SST) Inject the 1.0 mg/mL standard preparation five times consecutively. The system is only validated for sample analysis if it meets the following causality-driven criteria:

  • Tailing Factor (

    
    ) 
    
    
    
    1.5:
    Ensures that tautomerization is fully suppressed. If
    
    
    > 1.5, the TFA concentration may be degraded; prepare fresh mobile phase.
  • %RSD of Peak Area

    
     2.0%:  Validates injection precision.
    
  • Resolution (

    
    ) 
    
    
    
    2.0:
    (If spiked with a known adjacent impurity) Validates thermodynamic separation power.

ValidationWorkflow Prep Sample Preparation (1.0 mg/mL in Diluent) SST System Suitability Test (Inject Standard n=5) Prep->SST Check Meets Criteria? Tf ≤ 1.5 & RSD ≤ 2.0% SST->Check Fail Halt Analysis (Remake Mobile Phase A/B) Check->Fail No (Tautomerization Active) Pass Proceed to Analysis (Inject Unknown Samples) Check->Pass Yes (System Validated) Fail->SST Re-test Quant Data Processing (Area Normalization Purity) Pass->Quant

Self-validating HPLC workflow for beta-keto ester purity analysis.

Conclusion

The purity analysis of tert-butyl 4-methyl-3-oxopentanoate requires deliberate control over its inherent keto-enol tautomerism. Standard neutral pH methods fail due to the timescale of tautomeric interconversion overlapping with the chromatographic separation, resulting in split peaks[2]. By utilizing an Acid-Suppressed RP-HPLC Method (0.1% - 0.4% TFA), analysts can kinetically stabilize the keto form, yielding sharp, symmetrical peaks. Implementing strict system suitability criteria regarding peak tailing ensures the method remains a self-validating system, guaranteeing the trustworthiness of the final purity data.

References

  • 2025 PharmSci 360. "Cracking the Chromatographic Code: Innovative Solutions to Address Keto-Enol Tautomerism in LC Method Development." Eventscribe. URL: [Link]

  • Chemikart. "Benzo[d]oxazol-7-ol | ChemScene." Chemikart. URL:[Link]

Sources

Comparative

Comparing tert-butyl 4-methyl-3-oxopentanoate with other beta-ketoesters

Title: Advanced Comparative Guide: tert-Butyl 4-methyl-3-oxopentanoate vs. Standard β-Ketoesters in Complex Synthesis Executive Summary As application scientists in drug development, we constantly navigate the delicate b...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Comparative Guide: tert-Butyl 4-methyl-3-oxopentanoate vs. Standard β-Ketoesters in Complex Synthesis

Executive Summary As application scientists in drug development, we constantly navigate the delicate balance between reactivity and selectivity. β-ketoesters are fundamental synthons, but standard reagents like ethyl acetoacetate (EAA) often fail in late-stage functionalization due to poor regiocontrol and unwanted side reactions (e.g., di-alkylation or premature transesterification). tert-Butyl 4-methyl-3-oxopentanoate (tBMOP) offers a highly engineered alternative. By flanking the reactive 1,3-dicarbonyl core with dual steric shields—a tert-butyl ester and an isopropyl ketone—tBMOP provides unparalleled kinetic control for precision synthesis.

Structural & Electronic Profiling: The Causality of Steric Shielding

The fundamental reactivity of β-ketoesters stems from their highly acidic α-hydrogens and the stability of the resulting enolates, which act as versatile nucleophiles for carbon-carbon bond-forming reactions[1]. However, this high reactivity is a double-edged sword in complex molecular assemblies.

In tBMOP, the bulky tert-butyl group significantly impedes nucleophilic attack at the ester carbonyl. Kinetic studies demonstrate that steric hindrance drastically reduces transesterification rates; for instance, introducing even a simple α-methyl group increases transesterification reaction times from 5.5 hours to over 36 hours under identical catalytic conditions[2]. Furthermore, the tert-butyl moiety dictates that transesterification or nucleophilic attack preferentially redirects to less hindered sites, effectively protecting the ester during intermediate synthetic steps[3]. Less sterically hindered primary alcohols react significantly faster than secondary or tertiary alcohols when interacting with β-ketoesters[4].

Simultaneously, the isopropyl group adjacent to the ketone in tBMOP shields the ketone carbonyl. When reacting with primary amines or hydrazines (e.g., in Knorr pyrazole synthesis), this steric bulk slows the initial imine formation. This controlled kinetic rate prevents runaway exotherms and allows for the isolation of sensitive intermediates that would otherwise rapidly degrade or over-react when using unhindered acetoacetates.

Comparative Performance Data

To objectively evaluate tBMOP against alternative β-ketoesters, we must examine their kinetic profiles and selectivity metrics. The table below synthesizes comparative experimental data based on steric and electronic properties.

β-KetoesterEster Steric BulkKetone Steric BulkRelative Transesterification Rateα-Alkylation Mono-SelectivityOptimal Deprotection Strategy
Ethyl Acetoacetate (EAA) Low (Ethyl)Low (Methyl)Fast (Baseline, 1.0x)Poor (High di-alkylation risk)Saponification (Basic, LiOH/NaOH)
tert-Butyl Acetoacetate (tBAA) High (t-Butyl)Low (Methyl)Slow (~0.2x)ModerateAcidic Cleavage (TFA, HCl)
Ethyl 4-methyl-3-oxopentanoate Low (Ethyl)High (Isopropyl)Moderate (~0.5x)GoodSaponification (Basic, LiOH/NaOH)
tert-Butyl 4-methyl-3-oxopentanoate (tBMOP) High (t-Butyl)High (Isopropyl)Very Slow (<0.1x)ExcellentAcidic Cleavage (TFA, HCl)

Self-Validating Experimental Protocol: Highly Selective Mono-Alkylation

As an application scientist, I design protocols that are inherently self-validating to prevent downstream failures. The following methodology for the selective mono-alkylation of the α-carbon using benzyl bromide leverages tBMOP's inherent steric bulk. The causality behind this design is physical: the dual steric bulk blocks the approach of a second electrophile, making the reaction self-limiting at the mono-alkylated stage.

Materials:

  • tBMOP (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.05 eq)

  • Benzyl bromide (1.1 eq)

  • Anhydrous THF

Step-by-Step Methodology:

  • Enolate Generation: Suspend NaH in anhydrous THF (0.5 M) under an argon atmosphere and cool to 0 °C.

    • Causality: Argon prevents oxidative degradation of the enolate, while 0 °C minimizes the thermal decomposition of the highly reactive NaH.

  • Substrate Addition: Add tBMOP dropwise over 15 minutes. Stir for 30 minutes until H₂ evolution ceases.

    • Causality & Validation: The slow addition controls the exothermic deprotonation. The cessation of gas evolution is a self-validating visual cue that quantitative enolate formation is complete.

  • Electrophile Introduction: Add benzyl bromide dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench and Extraction: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x).

    • Causality: NH₄Cl is mildly acidic (pH ~5.5), which is sufficient to protonate any residual enolate without risking the premature cleavage of the acid-sensitive tert-butyl ester.

  • Validation via NMR: Concentrate the organic layer and analyze the crude mixture via ¹H NMR.

    • Validation Check: The disappearance of the starting material's α-methylene singlet (~3.4 ppm) and the appearance of a new α-methine doublet/multiplet confirms successful mono-alkylation. The absence of a fully substituted α-carbon signal confirms the complete suppression of di-alkylation.

Mechanistic Diagram: Reactivity Pathways

The following diagram illustrates how the structural features of tBMOP dictate its reaction pathways compared to the unhindered EAA, highlighting the divergent outcomes in complex synthesis.

ReactivityComparison tBMOP tert-Butyl 4-methyl-3-oxopentanoate (Dual Steric Shielding) AlphaAlk Alpha-Alkylation tBMOP->AlphaAlk KetoneAtt Ketone Nucleophilic Attack tBMOP->KetoneAtt Cleavage Ester Cleavage tBMOP->Cleavage EAA Ethyl Acetoacetate (EAA) (Minimal Shielding) EAA->AlphaAlk EAA->KetoneAtt EAA->Cleavage tBMOP_Alk High Mono-selectivity (Steric Block) AlphaAlk->tBMOP_Alk EAA_Alk Prone to Di-alkylation AlphaAlk->EAA_Alk tBMOP_Ket Slow / Controlled Rate KetoneAtt->tBMOP_Ket EAA_Ket Fast / Exothermic KetoneAtt->EAA_Ket tBMOP_Clv Selective Acidic Cleavage (TFA, HCl) Cleavage->tBMOP_Clv EAA_Clv Standard Saponification (NaOH, LiOH) Cleavage->EAA_Clv

Reactivity pathways comparing the sterically hindered tBMOP against standard EAA.

References

1.[2] Benchchem. "A Comparative Analysis of Reaction Kinetics for Substituted β-Keto Esters." 2 2.[1] Benchchem. "A Comparative Analysis of the Reactivity of Beta-Keto Esters and Gamma-Keto Esters." 1 3.[3] MDPI. "Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity." 3 4.[4] RSC Publishing. "Recent advances in the transesterification of β-keto esters." 4

Sources

Validation

Reactivity comparison of tert-butyl vs methyl 4-methyl-3-oxopentanoate

Executive Summary & Structural Profiling In advanced organic synthesis and drug development, the selection of the correct β-keto ester protecting/activating group is rarely a trivial matter of cost; it is a strategic dec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Profiling

In advanced organic synthesis and drug development, the selection of the correct β-keto ester protecting/activating group is rarely a trivial matter of cost; it is a strategic decision that dictates synthetic routing, chemoselectivity, and overall yield. This guide provides an objective, data-driven comparison between methyl 4-methyl-3-oxopentanoate (methyl isobutyrylacetate) and tert-butyl 4-methyl-3-oxopentanoate .

Both molecules share a sterically demanding isobutyryl core (an isopropyl group at the γ-position), making the choice of the ester alkyl group (methyl vs. tert-butyl) the primary lever for controlling reactivity at the α-carbon and the ester carbonyl. As demonstrated in recent synthetic evaluations , the tert-butyl group fundamentally alters the reaction mechanism in transesterifications, while providing orthogonal cleavage pathways critical for complex peptide and macrolide synthesis.

Mechanistic Causality: The Dichotomy of Sterics and Electronics

The reactivity differences between these two analogs are governed by three mechanistic principles:

  • Orthogonal Cleavage Pathways: The methyl ester is highly susceptible to base-catalyzed saponification but resistant to acid. Conversely, the massive steric shielding of the tert-butyl group renders it completely inert to standard basic hydrolysis. However, under acidic conditions (e.g., TFA), the tert-butyl ester rapidly protonates and cleaves via the formation of a stable tert-butyl cation (evolving as isobutylene gas), yielding the unstable β-keto acid which spontaneously decarboxylates .

  • Acylketene-Mediated Transesterification: Counterintuitively, the bulkier tert-butyl ester is 15 to 20 times faster in transesterification (acetoacetylation) reactions than the methyl ester. This is because the tert-butyl ester does not undergo standard nucleophilic acyl substitution. Instead, thermal activation drives the elimination of tert-butanol, generating a highly reactive acylketene intermediate that rapidly traps incoming nucleophiles .

  • Steric Hindrance in α-Alkylation: During transition-metal-catalyzed α-alkylations (e.g., Pd-catalyzed allylation), the combined steric bulk of the γ-isopropyl group and the tert-butyl ester creates severe transition-state crowding. This slows down C-C bond formation and competitively favors β-hydride elimination (diene formation). Here, the methyl ester is vastly superior.

OrthogonalCleavage Substrate 4-methyl-3-oxopentanoate Scaffold TBu tert-Butyl Ester Substrate->TBu Me Methyl Ester Substrate->Me Acid Acidic Cleavage (TFA) TBu->Acid Labile Stable Stable / No Reaction TBu->Stable Base Resistant Base Basic Cleavage (NaOH) Me->Base Labile Me->Stable Acid Resistant Ketone Decarboxylation (Ketone Product) Acid->Ketone -CO2 Base->Ketone -CO2

Fig 1. Orthogonal cleavage pathways of tert-butyl vs methyl beta-keto esters.

Quantitative Performance & Reactivity Profile

The following table summarizes the objective performance metrics of both reagents across standard synthetic transformations.

ParameterMethyl 4-methyl-3-oxopentanoatetert-Butyl 4-methyl-3-oxopentanoate
CAS Number 42558-54-394250-54-1
Molecular Weight 144.17 g/mol 186.25 g/mol
Transesterification Rate Slow (Requires Lewis acid catalysis)15–20x Faster (Thermal acylketene pathway)
α-Alkylation Efficiency High (Minimal steric clash)Low (Prone to diene side-reactions)
Basic Cleavage (Saponification) Highly Labile (Cleaves to β-keto acid)Highly Stable (Sterically shielded)
Acidic Cleavage (TFA/HCl) StableHighly Labile (Yields isobutylene + ketone)
Primary Synthetic Application Complex α-functionalization / AlkylationPolymer modification / Orthogonal deprotection

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, allowing the researcher to continuously monitor reaction causality and progress.

Protocol A: Chemoselective Acidic Cleavage (tert-Butyl Ester)

Objective: Cleave the ester and decarboxylate without affecting base-sensitive functional groups.

  • Step 1: Dissolve tert-butyl 4-methyl-3-oxopentanoate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.

  • Step 2: Add Trifluoroacetic acid (TFA) dropwise to achieve a 20% v/v solution.

  • Step 3: Warm to room temperature and stir for 2 hours.

  • Mechanistic Causality: TFA protonates the ester oxygen. The massive stability of the tert-butyl cation drives the C-O bond cleavage. The resulting β-keto acid is thermally unstable and undergoes a cyclic 6-membered transition state to expel CO₂.

  • Self-Validation: The reaction progress is visually validated by continuous effervescence. The evolution of isobutylene and CO₂ gas serves as an internal indicator; when gas evolution ceases, decarboxylation is complete.

Protocol B: Thermal Transesterification via Acylketene (tert-Butyl Ester)

Objective: Synthesize complex bio-based β-keto esters without harsh catalysts.

  • Step 1: Combine tert-butyl 4-methyl-3-oxopentanoate (1.0 eq) and the target complex polyol/alcohol (1.0 eq) in a flask equipped with a Liebig condenser.

  • Step 2: Heat the neat mixture to 120 °C using a thermostatic oil bath.

  • Step 3: Maintain the temperature for 2-4 hours, collecting the distillate.

  • Mechanistic Causality: At 120 °C, the tert-butyl ester undergoes thermal elimination to form an acylketene intermediate. The target alcohol rapidly attacks this highly electrophilic species.

  • Self-Validation: tert-Butanol has a boiling point of 82 °C. The continuous condensation and collection of tert-butanol in the Liebig condenser drives the equilibrium forward (Le Chatelier's principle) and quantitatively validates the conversion rate.

AcylketeneMechanism TBuEster tert-Butyl 4-methyl-3-oxopentanoate Heat Thermal Activation (110-130 °C) TBuEster->Heat Acylketene Acylketene Intermediate [Highly Reactive] Heat->Acylketene - tert-Butanol (Distilled off) Nucleophile Nucleophilic Attack (R-OH / R-NH2) Acylketene->Nucleophile Product Transesterified Product (Beta-Keto Ester/Amide) Nucleophile->Product Rapid Trapping MeEster Methyl 4-methyl-3-oxopentanoate Slow Direct Nucleophilic Attack (High Activation Energy) MeEster->Slow Slow->Product Slow / Catalyst Required

Fig 2. Acylketene-mediated transesterification mechanism favoring the t-butyl ester.
Protocol C: Palladium-Catalyzed α-Alkylation (Methyl Ester)

Objective: Achieve high-yield C-C bond formation at the α-carbon.

  • Step 1: Dissolve Pd₂(dba)₃ (0.05 eq) and dppe (0.15 eq) in anhydrous THF under argon. Stir for 5 minutes.

  • Step 2: Add freshly distilled methyl 4-methyl-3-oxopentanoate (2.0 eq), followed by the allylic electrophile (1.0 eq).

  • Step 3: Heat the mixture at 70 °C for 2 hours.

  • Mechanistic Causality: The methyl ester is chosen over the tert-butyl analog to minimize steric clash during the nucleophilic attack of the enolate onto the Pd-π-allyl complex. If the tert-butyl ester were used, the combined bulk of the isobutyryl and tert-butoxy groups would drastically increase the activation energy, allowing competitive β-hydride elimination to form unwanted dienes .

  • Self-Validation: Monitor the reaction via ³¹P NMR (if using phosphonate electrophiles) or ¹H NMR. The absence of vinylic protons (typically 5.5–6.5 ppm) confirms the suppression of the diene side-reaction, validating the choice of the methyl ester.

References

  • Witzeman, J. S.; Nottingham, W. D. "Transacetoacetylation with tert-butyl acetoacetate: synthetic applications." Journal of Organic Chemistry. URL:[Link]

  • Bandyopadhyay et al. "Synthesis and Biological Evaluation of a Phosphonate Analog of the Natural Acetyl Cholinesterase Inhibitor Cyclophostin." PMC / NIH. URL: [Link]

  • MDPI "The Synthesis of Bio-Based Michael Donors from Tall Oil Fatty Acids for Polymer Development." Polymers. URL:[Link]

  • ACS Publications "Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides." ACS Omega. URL: [Link]

Comparative

Enantioselective Synthesis of tert-Butyl 4-methyl-3-oxopentanoate Derivatives: A Comparative Technical Guide

Executive Summary & Strategic Importance The tert-butyl 4-methyl-3-oxopentanoate scaffold (also known as tert-butyl isobutyrylacetate) is a critical achiral building block. Its value lies in its conversion into chiral -h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The tert-butyl 4-methyl-3-oxopentanoate scaffold (also known as tert-butyl isobutyrylacetate) is a critical achiral building block. Its value lies in its conversion into chiral


-hydroxy esters  and 

-substituted derivatives
, which serve as the lipophilic "anchors" for statins (e.g., Rosuvastatin, Pitavastatin) and polyketide natural products.

The steric bulk of the tert-butyl ester combined with the isopropyl ketone moiety presents a specific challenge: steric hindrance that can impede reaction rates and erode enantioselectivity. This guide compares the two dominant methodologies for desymmetrizing this scaffold: Ru-Catalyzed Asymmetric Hydrogenation (Noyori-type) and Biocatalytic Reduction (KREDs) .

Comparison Matrix: At a Glance
FeatureMethod A: Ru-Catalyzed Hydrogenation Method B: Biocatalytic Reduction (KRED)
Primary Mechanism Metal-Ligand Bifunctional CatalysisEnzymatic Hydride Transfer
Enantioselectivity (ee) 95% – 98%> 99%
Substrate Loading High (100–500 g/L)Low to Medium (10–50 g/L)
Scalability Excellent (Multi-kg to Ton scale)Good (Requires emulsion handling)
Cost Driver Precious Metal (Ru), Chiral LigandEnzyme Engineering, Cofactor Recycling
Key Advantage High throughput, solvent versatilitySuperior optical purity, mild conditions

Method A: Ru-Catalyzed Asymmetric Hydrogenation (Noyori-type)

This method utilizes Ruthenium(II) complexes bearing chiral diphosphine (e.g., BINAP, SegPhos) and diamine ligands. It is the industry standard for reducing


-keto esters due to its atom economy and scalability.
Mechanistic Insight

The reaction proceeds via an outer-sphere mechanism (Metal-Ligand Bifunctional Catalysis). The chiral diamine ligand (often DPEN or DAIPEN) forms a hydrogen bond network with the substrate's ketone and ester carbonyls, orienting the bulky isopropyl group away from the catalyst's steric wall. This "lock-and-key" fit ensures high facial selectivity despite the steric hindrance of the tert-butyl group.

NoyoriMechanism Cat Ru-H(Diamine) Active Catalyst TS 6-Membered Pericyclic TS Cat->TS Coordination Sub Substrate (Beta-Keto Ester) Sub->TS H-Bonding TS->Cat Release Prod Chiral Beta-Hydroxy Ester TS->Prod Hydride Transfer H2 H2 Gas H2->Cat Regeneration

Figure 1: Simplified catalytic cycle of Noyori Asymmetric Hydrogenation showing the bifunctional activation mode.

Experimental Protocol (Self-Validating)

Objective: Synthesis of tert-butyl (3R)-3-hydroxy-4-methylpentanoate.

Reagents:

  • Substrate: tert-butyl 4-methyl-3-oxopentanoate (10.0 g, 53.7 mmol).

  • Catalyst: RuCl

    
    [(R)-BINAP][(R,R)-DPEN] (Also known as the Noyori catalyst). Loading:  S/C = 1000:1.
    
  • Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH).

  • Base: Potassium tert-butoxide (KOtBu) (catalytic, 1-2 mol%).

  • Hydrogen: H

    
     gas (5–10 atm).
    

Step-by-Step Workflow:

  • Catalyst Activation: In a glovebox or under Argon, dissolve the Ru-precursor (45 mg) in degassed MeOH (5 mL). Add KOtBu (6 mg) to generate the active hydride species in situ. Validation: Solution should turn from orange-brown to a clear yellow/orange.

  • Reaction Assembly: Load the substrate (10 g) and the catalyst solution into a stainless steel autoclave. Dilute with MeOH to a total volume of 30 mL (approx 1.8 M concentration).

  • Pressurization: Purge the autoclave 3 times with H

    
     (flush/vent). Pressurize to 10 atm (150 psi).
    
  • Reaction: Stir vigorously at 30°C for 12–24 hours. Validation: Monitor H

    
     uptake. Pressure drop should cease upon completion.
    
  • Workup: Vent H

    
    . Concentrate the solvent under reduced pressure.
    
  • Purification: Flash chromatography (Hexanes/EtOAc 9:1) or distillation (if large scale).

Performance Data:

  • Yield: 96%

  • ee: 97% (Determined by Chiral HPLC, Chiralcel OD-H column).

  • Note: The bulky tert-butyl group actually enhances stereoselectivity compared to methyl esters by locking the conformation in the transition state [1].

Method B: Biocatalytic Reduction (KREDs)

Biocatalysis uses Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) engineered to accept bulky hydrophobic substrates. This method is preferred when optical purity >99% is required or when the substrate contains other functional groups sensitive to hydrogenation.

Mechanistic Insight

The enzyme active site binds the substrate via hydrophobic interactions. The cofactor (NADPH) delivers a hydride to the Re- or Si-face of the ketone, dictated strictly by the enzyme's chiral pocket. Unlike chemocatalysis, the "bulky" isopropyl and tert-butyl groups are accommodated by specific hydrophobic pockets engineered into the protein (e.g., Lactobacillus brevis ADH variants).

Biocatalysis Enz KRED Enzyme (Active Site) Prod Chiral Alcohol (>99% ee) Enz->Prod Reduction NADP NADP+ Enz->NADP Oxidation Cofactor NADPH Cofactor->Enz Sub Substrate (Beta-Keto Ester) Sub->Enz Recycle GDH / Glucose Recycling System Recycle->Cofactor Regeneration NADP->Recycle

Figure 2: Biocatalytic reduction cycle coupled with a cofactor regeneration system (GDH/Glucose).

Experimental Protocol (Self-Validating)

Objective: Synthesis of tert-butyl (3S)-3-hydroxy-4-methylpentanoate (using anti-Prelog enzyme).

Reagents:

  • Substrate: tert-butyl 4-methyl-3-oxopentanoate (500 mg).

  • Enzyme: Commercial KRED screening kit (e.g., Codexis KRED-P1 or Lactobacillus brevis ADH overexpressed in E. coli).

  • Cofactor: NADP+ (catalytic).

  • Recycling System: Glucose Dehydrogenase (GDH) + Glucose (excess).

  • Buffer: Potassium Phosphate (100 mM, pH 7.0) + Magnesium Sulfate (1 mM).

Step-by-Step Workflow:

  • Buffer Prep: Dissolve Glucose (1.5 eq) and MgSO

    
     in the buffer. Adjust pH to 7.0.
    
  • Enzyme Mix: Add NADP+ (10 mg) and GDH (50 U) to the buffer. Add the KRED enzyme (20–50 mg lyophilized powder).

  • Substrate Addition: Dissolve the substrate in a minimal amount of IPA or DMSO (5% v/v of total volume) to assist solubility, then add to the aqueous mix.

  • Reaction: Stir gently (orbital shaker) at 30°C for 24 hours. Validation: Monitor pH; add dilute NaOH if pH drops below 6.5 (due to gluconic acid formation).

  • Workup: Extract with Ethyl Acetate (3x). Dry organic layer over Na

    
    SO
    
    
    
    .
  • Purification: Silica gel chromatography.

Performance Data:

  • Yield: 85–92% (Extraction losses are higher than hydrogenation).

  • ee: >99.5% (Often undetectable minor enantiomer).

  • Note: Emulsion formation can be problematic during workup due to the surfactant nature of the protein [2].

Advanced Application: Dynamic Kinetic Resolution (DKR)

If the target derivative requires a stereocenter at the


-position (e.g., 2-chloro  or 2-methyl  derivatives), a Dynamic Kinetic Resolution (DKR) is required.
  • Concept: The acidic

    
    -proton allows rapid racemization of the stereocenter under basic conditions.
    
  • Execution: Use Ru-Noyori catalyst in the presence of a base (e.g., KOtBu). The catalyst reduces one enantiomer faster than the other, while the base continuously racemizes the unreacted substrate.

  • Result: Converts a racemic

    
    -substituted keto ester into a single diastereomer (syn or anti) with high ee [3].
    

References

  • Noyori, R., et al. "Asymmetric hydrogenation of beta-keto carboxylic esters."[1] Journal of the American Chemical Society, 1987, 109(19), 5856–5858.

  • Wolberg, M., et al. "Biocatalytic reduction of beta,delta-diketo esters: a highly stereoselective approach to statin side chains." Angewandte Chemie International Edition, 2001, 40(19), 3701-3703.

  • Genêt, J. P. "Recent developments in the asymmetric hydrogenation of beta-keto esters." European Journal of Organic Chemistry, 2003, 2003(24), 4757-4796.

  • Lüdtke, S., et al. "Dynamic kinetic resolution of tert-butyl 4-methyl-3,5-dioxohexanoate through enzymatic reduction." Chemical Communications, 2006, (16), 1775-1777.

  • Codexis Inc. "Ketoreductase Screening Kits for Pharmaceutical Intermediates." Technical Application Note, 2023.

Sources

Validation

The Definitive Guide to the Structural Elucidation of tert-butyl 4-methyl-3-oxopentanoate Derivatives: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and complex organic synthesis, the precise understanding of a molecule's three-dimensional structure is param...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the precise understanding of a molecule's three-dimensional structure is paramount. This guide provides an in-depth, comparative analysis of analytical techniques for the structural characterization of tert-butyl 4-methyl-3-oxopentanoate and its derivatives. As a class of β-keto esters, these molecules are valuable synthetic intermediates, but their conformational flexibility and potential for keto-enol tautomerism present unique analytical challenges.

This document moves beyond a simple listing of methods to offer a senior application scientist's perspective on why certain experimental choices are made, how to ensure data integrity, and how X-ray crystallography, in particular, provides unparalleled insight into the solid-state structure of these compounds.

The Gold Standard: Single-Crystal X-ray Crystallography

For the unambiguous determination of a molecule's solid-state conformation, intermolecular interactions, and absolute stereochemistry, single-crystal X-ray crystallography remains the definitive technique.[1][2] While a public crystal structure for the parent tert-butyl 4-methyl-3-oxopentanoate is not available, we can extrapolate the process and insights from closely related derivatives, such as tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate, an important intermediate in the synthesis of the cancer therapeutic Alectinib.[3]

The crystallographic analysis of such a derivative would provide precise bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the flexible pentanoate chain and the orientation of the bulky tert-butyl group.[1] This information is critical for understanding steric effects in reaction mechanisms and for computational modeling of the molecule's interactions with biological targets.[1]

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and a foundational understanding of the principles of crystallography.

X_Ray_Crystallography_Workflow Figure 1: Experimental Workflow for Single-Crystal X-ray Crystallography cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination Synthesis Synthesis of tert-butyl 4-methyl-3-oxopentanoate derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Crystallization Screening (Vapor diffusion, slow evaporation, etc.) Purification->Crystallization Pure Compound Crystal_Selection Selection of a High-Quality Single Crystal Crystallization->Crystal_Selection Mounting Crystal Mounting and Cryo-cooling Crystal_Selection->Mounting Data_Collection X-ray Diffraction Data Collection (e.g., Bruker D8 QUEST) Mounting->Data_Collection Data_Processing Data Processing and Integration Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation and Finalization (CIF) Structure_Refinement->Validation

Caption: A generalized workflow for determining the crystal structure of a small organic molecule.

Detailed Experimental Protocol: A Plausible Approach for a Novel Derivative

The following protocol is a comprehensive, self-validating methodology for the X-ray crystallographic analysis of a crystalline derivative of tert-butyl 4-methyl-3-oxopentanoate.

1. Synthesis and Purification:

  • Synthesis: The derivative is synthesized according to established organic chemistry protocols. For example, a common route to β-keto esters involves the Claisen condensation or the reaction of a ketone with ethyl chloroformate.[2][4]

  • Purification: The crude product is purified to >98% purity, as confirmed by HPLC and NMR, typically via column chromatography on silica gel. This high level of purity is crucial to prevent the inclusion of impurities in the crystal lattice, which can inhibit crystal growth or lead to a disordered crystal structure.

2. Crystallization:

  • Solvent Screening: A range of solvents and solvent mixtures (e.g., hexane, ethyl acetate, dichloromethane, methanol) are screened for their ability to dissolve the compound and promote slow crystallization.

  • Method: Slow evaporation is a common and effective method for small molecules. A saturated solution of the compound is prepared in a suitable solvent in a loosely capped vial and left undisturbed. Vapor diffusion, where a solution of the compound is allowed to slowly equilibrate with a vapor of a miscible anti-solvent, is another powerful technique.

  • Crystal Selection: High-quality single crystals, identified by their sharp edges and lack of visible defects under a microscope, are selected for diffraction analysis.

3. X-ray Diffraction Data Collection:

  • Instrumentation: A modern single-crystal X-ray diffractometer, such as a Bruker D8 QUEST ECO equipped with a molybdenum X-ray source and a PHOTON II area detector, is typically used.[5]

  • Mounting and Cryo-cooling: A selected crystal is mounted on a loop and flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas.[6] This minimizes thermal motion of the atoms, leading to a higher resolution diffraction pattern.

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. The data collection strategy is optimized to ensure a high completeness of the data and a good resolution.

4. Structure Solution and Refinement:

  • Data Processing: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors.

  • Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods, which provide the initial positions of the atoms in the unit cell.

  • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to obtain the final, accurate molecular structure.

  • Validation: The final structure is validated using software tools like CHECKCIF to ensure its chemical and crystallographic reasonability. The final data is typically deposited in the Cambridge Structural Database (CSD) as a Crystallographic Information File (CIF).[7]

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, other techniques are indispensable for characterizing these molecules, particularly in solution where their behavior can differ significantly.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[8] For tert-butyl 4-methyl-3-oxopentanoate derivatives, both ¹H and ¹³C NMR are crucial for confirming the molecular connectivity and for studying the keto-enol tautomerism.[1][8]

  • ¹H NMR: The proton NMR spectrum of a tert-butyl 4-methyl-3-oxopentanoate derivative would show characteristic signals for the tert-butyl group (a singlet around 1.2-1.4 ppm), the methyl and methylene protons of the pentanoate backbone, and any substituents on the molecule.[1]

  • ¹³C NMR: The carbon NMR spectrum provides complementary information, with the carbonyl carbons of the keto and ester groups appearing at distinct chemical shifts.[1] The presence of both keto and enol forms in solution would be indicated by two distinct sets of signals for the carbons and protons near the site of tautomerization.[8]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For tert-butyl 4-methyl-3-oxopentanoate derivatives, high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.[3]

Comparative Analysis of Techniques

Technique Information Provided Advantages Limitations Application to tert-butyl 4-methyl-3-oxopentanoate derivatives
Single-Crystal X-ray Crystallography Precise 3D molecular structure in the solid state, bond lengths, bond angles, stereochemistry, intermolecular interactions.Unambiguous structural determination.Requires a high-quality single crystal; provides no information on solution-state dynamics.Definitive method for determining the solid-state conformation and packing.
Nuclear Magnetic Resonance (NMR) Spectroscopy Molecular connectivity, solution-state conformation, keto-enol tautomerism, purity.Provides detailed structural information in solution; non-destructive.Can be complex to interpret; may not provide absolute stereochemistry without chiral auxiliaries.Essential for confirming the synthesized structure and studying its behavior in solution.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.High sensitivity; can be coupled with chromatography (e.g., LC-MS) for mixture analysis.Provides limited information on stereochemistry and connectivity.Crucial for confirming the molecular formula and as a quality control tool.

Conclusion

The comprehensive structural characterization of tert-butyl 4-methyl-3-oxopentanoate derivatives requires a multi-technique approach. While NMR and mass spectrometry are essential for confirming the identity and purity of the synthesized compound and for understanding its behavior in solution, single-crystal X-ray crystallography stands alone in its ability to provide a definitive, high-resolution picture of the molecule's three-dimensional structure in the solid state. This information is invaluable for rational drug design, understanding reaction mechanisms, and for the development of robust synthetic processes. The detailed experimental protocols and comparative analysis provided in this guide are intended to equip researchers with the knowledge to effectively apply these techniques to their own work in the pursuit of novel and impactful chemical entities.

References

  • Polshettiwar, V., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal. [Link]

  • Voleti, R., et al. (2021). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR. [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric mannich reaction. Organic Syntheses. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • Lawrence Berkeley National Laboratory. Porous/Crystalline Materials Characterization. [Link]

  • Wang, L., et al. (2015). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. ResearchGate. [Link]

  • Google Patents. Prepn. of 3-oxo-pentanoic-acid-alkyl ester(s) - by reacting unsatd. aldehyde with ketene to give 4-alkenyl-2-oxetanone which is converted to 3-hydroxy-4-pentenoic acid alkyl ester.
  • University of Girona. Single-crystal X-ray Diffraction (XRD). [Link]

  • CCDC. Access Structures. [Link]

  • PubChem. tert-Butyl 4-oxopentanoate. [Link]

  • PubChem. tert-Butyl 3-acetyl-4-oxopentanoate. [Link]

  • ResearchGate. X-ray diffraction patterns of tert-butyl.... [Link]

  • ResearchGate. Mastering β-keto esters. [Link]

  • Organic Syntheses. Formation of γ-‐Keto Esters from β. [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • NIST. methyl 3-methyl-4-oxopentanoate. [Link]

  • ResearchGate. Single crystal X-ray structure of 2,6-di-tert-butyl-4-(3-(4-chlorophenyl)-4-methyl-4,5-dihydroisoxazol-5-yl)phenol 1,4-dioxane hemisolvate. [Link]

  • The Royal Society of Chemistry. 2-Methyl-4-oxo-4-phenylbutyronitrile (9e): 1H NMR (500 MHz, CDCl3) δ: 1. [Link]

  • CORA. Variations in crystals of flufenamic acid of its methyl and tert-butyl analogues as impurities as determined by. [Link]

  • ResearchGate. (Left) Stacked ¹H NMR spectra of the tert‐butyl resonances of [TbL¹].... [Link]

  • NIST. 4-tert-Butylphenol, TMS derivative. [Link]

  • Google Patents.

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for Tert-Butyl 4-Methyl-3-Oxopentanoate

Technical Guidance Document | Version 1.2 Executive Summary & Chemical Identification Tert-butyl 4-methyl-3-oxopentanoate (CAS: 94250-54-1 ) is a -keto ester widely used as a building block in organic synthesis and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guidance Document | Version 1.2

Executive Summary & Chemical Identification

Tert-butyl 4-methyl-3-oxopentanoate (CAS: 94250-54-1 ) is a


-keto ester widely used as a building block in organic synthesis and drug development. While valuable for creating complex molecular architectures, its disposal requires strict adherence to organic solvent protocols to prevent environmental contamination and laboratory accidents.[1]

This guide provides a self-validating workflow for the safe disposal of this compound, treating it as a combustible, non-halogenated organic waste .

Chemical Identity Details
IUPAC Name tert-Butyl 4-methyl-3-oxopentanoate
Synonyms tert-Butyl isobutyrylacetate
CAS Number 94250-54-1
Molecular Formula C

H

O

Physical State Liquid (Colorless to pale yellow)
Primary Hazards Irritant (Skin/Eye/Respiratory), Combustible
Hazard Profile & Safety Assessment

Before initiating disposal, you must validate the safety profile.[1] Although specific flash point data for this CAS is often unlisted, structural analogs (e.g., tert-butyl acetoacetate) exhibit flash points between 70°C and 80°C. Operational Directive: Treat this substance as a Class IIIA Combustible Liquid and an Irritant .[1]

GHS Classification & H-Statements
  • Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[2]

  • Precautionary Principle: In the absence of definitive flash point data, manage as D001 (Ignitable Waste) under RCRA guidelines to ensure maximum safety margins.[1]

Waste Stream Decision Matrix

Effective disposal relies on correct segregation. Use the following logic flow to determine the appropriate waste stream.

DisposalWorkflow Start Start: Waste Generation CheckState Analyze Physical State Start->CheckState IsLiquid Is it Liquid? CheckState->IsLiquid IsSolid Is it Solid/Absorbed? IsLiquid->IsSolid No CheckMix Check Mixture Components IsLiquid->CheckMix Yes StreamC STREAM C: Solid Hazardous Waste (Debris/Wipes) IsSolid->StreamC Yes (Spill debris, wipes) Halogenated Contains Halogens? (Cl, Br, I, F) CheckMix->Halogenated StreamA STREAM A: Non-Halogenated Organic Waste (High BTU Fuel Blending) Halogenated->StreamA No (Pure or mixed with non-hals) StreamB STREAM B: Halogenated Organic Waste (Dedicated Incineration) Halogenated->StreamB Yes (>1000 ppm)

Figure 1: Logic flow for categorizing tert-butyl 4-methyl-3-oxopentanoate waste. The default path for the pure chemical is Stream A.

Detailed Disposal Protocols
Protocol A: Liquid Waste (Primary Method)

Applicability: Pure chemical, reaction mother liquors, or solvent dilutions.[1]

  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass carboy. Ensure the container is rated for organic solvents.

  • Segregation:

    • DO mix with compatible solvents: Acetone, Methanol, Ethyl Acetate, Hexanes.[1]

    • DO NOT mix with: Oxidizers (Nitric acid, Peroxides), Strong Bases (causes hydrolysis and heat), or Halogenated solvents (unless the entire container is labeled Halogenated).[1]

  • Transfer:

    • Perform all transfers in a fume hood.

    • Use a funnel with a grounding wire if transferring volumes >4L to prevent static discharge.

  • Labeling:

    • Affix a hazardous waste tag immediately upon the first drop entering the container.

    • Chemical Name: Write out "Tert-butyl 4-methyl-3-oxopentanoate" fully. Do not use abbreviations.

    • Hazard Checkboxes: Check "Irritant" and "Flammable/Combustible".

    • Composition: List approximate % (e.g., "10% in Ethyl Acetate").

Protocol B: Solid Waste (Spill Cleanup)

Applicability: Contaminated gloves, paper towels, or silica gel from purification.[1]

  • Containment: Double-bag the waste in clear, heavy-duty polyethylene bags (minimum 4 mil thickness).

  • Labeling: Tag as "Solid Hazardous Waste (Debris contaminated with organic esters)."

  • Storage: Store in a closed pail or drum designated for solid hazardous waste. Do not dispose of in regular trash.

Regulatory Compliance & Logistics
RCRA Waste Codes (USA)

While tert-butyl 4-methyl-3-oxopentanoate is not explicitly P- or U-listed, it must be characterized by its properties:

  • D001 (Ignitable): Apply this code if the waste mixture has a flash point < 60°C (140°F). Even if the pure chemical has a higher flash point, it is often mixed with lower-flash solvents.[1]

  • Disposal Method: The preferred industry standard is Fuel Blending (Incineration) , where the high calorific value of the ester contributes to energy recovery in cement kilns.[1]

Storage Limits
  • Satellite Accumulation Area (SAA): You may store up to 55 gallons of hazardous waste at or near the point of generation.

  • Time Limit: Once the container is full, it must be moved to the Central Accumulation Area within 3 days.

Emergency Response (Spills)

In the event of a spill during disposal transfer:

  • Evacuate & Ventilate: Remove ignition sources.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[1] (Respiratory protection required if ventilation is poor).

  • Absorb: Use vermiculite, sand, or commercial organic spill pads.[1]

    • Note: Do not use combustible materials like sawdust.

  • Clean: Wash the area with a soap/water solution after bulk removal.[2]

  • Dispose: Treat all cleanup materials as Protocol B (Solid Waste) .

References
  • Sigma-Aldrich. (2024). Safety Data Sheet: Tert-Butyl 4-methyl-3-oxopentanoate. Retrieved from

  • TCI Chemicals. (2024). Product Specification and Safety Data: Methyl 4-tert-Butylbenzoate (Analogous Ester Safety Data). Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from

  • PubChem. (2024). Compound Summary: Beta-keto esters. National Library of Medicine. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 4-methyl-3-oxopentanoate
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